Pralidoxime Chloride
Description
Propriétés
IUPAC Name |
(NE)-N-[(1-methylpyridin-1-ium-2-yl)methylidene]hydroxylamine;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O.ClH/c1-9-5-3-2-4-7(9)6-8-10;/h2-6H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIGSLXSBYYMVKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC=C1C=NO.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1=CC=CC=C1/C=N/O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
6735-59-7 (Parent) | |
| Record name | Pralidoxime chloride [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051150 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1023495 | |
| Record name | Pralidoxime chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1023495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>25.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID11533058 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
51-15-0, 14018-50-9 | |
| Record name | Pralidoxime chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51-15-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pralidoxime chloride [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051150 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pralidoxime chloride [USAN:WHO-DD] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014018509 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PRALIDOXIME CHLORIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759147 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | PRALIDOXIME CHLORIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164614 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pralidoxime chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1023495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxyiminomethyl-1-methylpyridinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.074 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PRALIDOXIME CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38X7XS076H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Pralidoxime Chloride in Organophosphate Poisoning: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Organophosphate (OP) compounds, widely used as pesticides and developed as nerve agents, pose a significant public health threat due to their irreversible inhibition of acetylcholinesterase (AChE). This inhibition leads to an accumulation of the neurotransmitter acetylcholine (B1216132), resulting in a cholinergic crisis characterized by a range of symptoms from muscle fasciculations to respiratory failure and death. Pralidoxime (B1201516) chloride (2-PAM), an oxime-based compound, serves as a critical antidote by reactivating the inhibited AChE. This technical guide provides an in-depth exploration of the molecular mechanism of pralidoxime's action, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows. Understanding these intricacies is paramount for the development of more effective and broad-spectrum cholinesterase reactivators.
Pathophysiology of Organophosphate Poisoning
Organophosphates exert their toxicity by covalently binding to the serine hydroxyl group within the active site of AChE. This process, known as phosphorylation, renders the enzyme inactive.[1] The inactivation of AChE prevents the breakdown of acetylcholine (ACh) at neuromuscular junctions and cholinergic synapses.[2] The resulting accumulation of ACh leads to continuous stimulation of muscarinic and nicotinic receptors, causing a toxidrome with a wide array of symptoms.[3]
Muscarinic effects (DUMBELS mnemonic):
-
D iarrhea
-
U rination
-
M iosis (pinpoint pupils)
-
B ronchospasm and B radycardia
-
E mesis
-
L acrimation
-
S alivation and S weating
Nicotinic effects :
-
Muscle fasciculations
-
Cramping
-
Weakness
-
Paralysis
-
Tachycardia
-
Hypertension
Central nervous system (CNS) effects can include anxiety, confusion, seizures, and respiratory depression. The primary cause of death in severe OP poisoning is respiratory failure resulting from a combination of bronchospasm, excessive bronchial secretions, and paralysis of the respiratory muscles.
The Core Mechanism: Pralidoxime-Mediated Reactivation of Acetylcholinesterase
Pralidoxime chloride is a quaternary ammonium (B1175870) oxime that functions as a nucleophilic catalyst to restore the function of phosphorylated AChE. Its primary action is to cleave the covalent bond between the organophosphate and the serine residue in the enzyme's active site.
The mechanism can be broken down into the following key steps:
-
Binding to the Anionic Site: The positively charged quaternary nitrogen of pralidoxime is electrostatically guided to the anionic site of the AChE active site, a region that normally binds the quaternary ammonium group of acetylcholine.
-
Nucleophilic Attack: The deprotonated oxime group (-C=N-OH → -C=N-O⁻) of pralidoxime, a potent nucleophile, attacks the phosphorus atom of the organophosphate moiety that is covalently bound to the serine residue of AChE.
-
Formation of a Phosphorylated Oxime: This nucleophilic attack results in the formation of a transient intermediate, followed by the cleavage of the bond between the phosphorus atom and the serine hydroxyl group of the enzyme. A new, more stable phosphorylated oxime is formed.
-
Enzyme Reactivation and Dissociation: The phosphorylated oxime, along with the pralidoxime molecule, then dissociates from the active site, leaving behind a reactivated, functional acetylcholinesterase enzyme. The regenerated AChE can then resume its physiological role of hydrolyzing acetylcholine.
This reactivation process is a race against a phenomenon known as "aging."
The Critical Concept of "Aging"
"Aging" is a time-dependent process where the organophosphate-AChE conjugate undergoes a chemical modification, typically dealkylation, that strengthens the bond between the organophosphate and the enzyme. This process results in a negatively charged phosphoryl-enzyme complex that is resistant to reactivation by oximes. The rate of aging is highly dependent on the specific organophosphate compound; for some nerve agents like soman, aging can occur within minutes, while for certain pesticides, it may take hours to days. The clinical implication is that pralidoxime administration must be initiated promptly after organophosphate exposure to be effective.
Quantitative Data on Pralidoxime Efficacy and Pharmacokinetics
The effectiveness of pralidoxime can be quantified through in vitro reactivation assays and clinical trial outcomes. Its pharmacokinetic profile determines the dosing regimens required to maintain therapeutic concentrations.
In Vitro Acetylcholinesterase Reactivation
The ability of pralidoxime to reactivate AChE inhibited by various organophosphates has been studied extensively in vitro. The reactivation efficacy is dependent on the specific organophosphate, the concentration of pralidoxime, and the source of the enzyme.
| Organophosphate | Pralidoxime Concentration | Enzyme Source | Reactivation (%) | Citation(s) |
| Paraoxon | 100 µM | Human Erythrocyte AChE | < 25 | |
| Chlorpyrifos | 1 mM | Rat Brain Homogenate | Reactivation Observed | |
| Sarin | 1 mM | Rat Brain Homogenate | Reactivation Observed | |
| Soman | 1 mM | Rat Brain Homogenate | No Efficacy | |
| Tabun | 1 mM | Rat Brain Homogenate | No Efficacy | |
| VX | 1 mM | Rat Brain Homogenate | Reactivation Observed | |
| Russian VX | 1 mM | Rat Brain Homogenate | Reactivation Observed |
Note: "Reactivation Observed" indicates that the study reported reactivation but did not provide a specific percentage in the abstract.
Human Pharmacokinetic Parameters of this compound
Understanding the pharmacokinetic profile of pralidoxime is crucial for designing effective dosing strategies. A minimum plasma concentration of 4 µg/mL is generally considered necessary for therapeutic efficacy.
| Parameter | Value | Condition | Citation(s) |
| Cmax (Peak Plasma Concentration) | 7.5 ± 1.7 µg/mL | 1000 mg IM (Healthy Volunteers) | |
| 9.9 ± 2.4 µg/mL | 1000 mg IM (OP Poisoned Patients) | ||
| Tmax (Time to Peak Concentration) | 34 minutes | 1000 mg IM (Healthy Volunteers) | |
| 33 minutes | 1000 mg IM (OP Poisoned Patients) | ||
| Half-life (t½) | 74 - 77 minutes | ||
| Volume of Distribution (Vd) | 0.6 - 2.7 L/kg | ||
| Clearance (CL) | 7.2 ± 2.9 mL/min/kg | 1000 mg IM (Healthy Volunteers) | |
| 3.6 ± 1.5 mL/min/kg | 1000 mg IM (OP Poisoned Patients) | ||
| Steady-State Concentration | 22.2 mg/L (mean) | 15-50 mg/kg IV load, then 10-16 mg/kg/hr infusion (Pediatric) |
Clinical Trial Data
The clinical efficacy of pralidoxime has been a subject of debate, with some studies showing benefit and others not. The variability in outcomes may be due to differences in the type of organophosphate, the severity of poisoning, the timing of administration, and the dosing regimen of pralidoxime.
| Study | Dosing Regimen | Comparator | Key Findings | Citation(s) |
| Eddleston et al. (2009) | 2 g loading dose, then 0.5 g/h infusion | Saline Placebo | No significant improvement in survival; non-significant increase in mortality in the pralidoxime group. | |
| Pawar et al. (2006) | High-dose continuous infusion (1 g/h) | Intermittent bolus dosing | Reduced morbidity and mortality with high-dose continuous infusion. | |
| Cherian et al. (1997) | Infusion dose | Placebo | Increased mortality with pralidoxime infusion. |
Experimental Protocols
In Vitro Acetylcholinesterase Reactivation Assay
This protocol outlines a typical procedure for assessing the ability of pralidoxime to reactivate organophosphate-inhibited AChE in vitro, based on the principles of the Ellman's method.
Materials:
-
Acetylcholinesterase (AChE) solution (e.g., from human erythrocytes or electric eel)
-
Organophosphate inhibitor solution (e.g., paraoxon, diisopropyl fluorophosphate (B79755) - DFP)
-
This compound solution of varying concentrations
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution
-
Acetylthiocholine (ATCh) iodide solution (substrate)
-
Phosphate buffer (pH 7.4 or 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Enzyme Inhibition:
-
In the wells of a microplate, add a known concentration of AChE solution.
-
Add the organophosphate inhibitor solution to achieve a high level of inhibition (e.g., >90%).
-
Incubate for a specific duration (e.g., 30 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow for the inhibition reaction to complete.
-
-
Reactivation:
-
Add different concentrations of this compound solution to the inhibited enzyme wells.
-
Include a control well with the inhibited enzyme but without pralidoxime (to measure spontaneous reactivation).
-
Include a control well with uninhibited enzyme.
-
Incubate for a defined period (e.g., 10-30 minutes) at a controlled temperature to allow for reactivation.
-
-
Measurement of AChE Activity:
-
Add the DTNB solution to all wells.
-
Initiate the enzymatic reaction by adding the ATCh substrate solution.
-
Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader. The rate of change in absorbance is proportional to the AChE activity.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each well.
-
The percentage of reactivation can be calculated using the following formula:
-
Clinical Trial Methodology for Pralidoxime in OP Poisoning
This section outlines a general methodology for a randomized, double-blind, placebo-controlled clinical trial to evaluate the efficacy of pralidoxime in patients with acute organophosphate poisoning.
Study Design:
-
Randomized, double-blind, placebo-controlled, parallel-group study.
Inclusion Criteria:
-
Patients with a history of acute organophosphate insecticide ingestion.
-
Clinical features of cholinergic crisis.
-
Inhibition of red blood cell AChE activity below a certain threshold.
Exclusion Criteria:
-
Known allergy to pralidoxime.
-
Pregnancy.
-
Co-ingestion of other poisons.
-
Prior administration of an oxime before randomization.
Intervention:
-
Treatment Group: Standard care including atropine (B194438) and supportive measures, plus a this compound regimen (e.g., a 30 mg/kg loading dose over 30 minutes, followed by a continuous infusion of 8 mg/kg/h for up to 7 days).
-
Control Group: Standard care including atropine and supportive measures, plus a matching placebo (e.g., saline).
Primary Outcome Measures:
-
All-cause mortality at a specified time point (e.g., hospital discharge or 30 days).
Secondary Outcome Measures:
-
Need for mechanical ventilation.
-
Duration of mechanical ventilation.
-
Incidence of intermediate syndrome.
-
Total dose of atropine required.
-
Length of hospital stay.
Pharmacodynamic Assessments:
-
Serial measurements of red blood cell AChE activity to assess the degree of reactivation.
-
Plasma concentrations of pralidoxime to ensure therapeutic levels are achieved and maintained.
Visualizing the Molecular and Experimental Landscape
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the complex interactions and workflows involved in the action of pralidoxime.
Caption: Signaling pathway of AChE inhibition by organophosphates and reactivation by pralidoxime.
Caption: Experimental workflow for an in vitro AChE reactivation assay.
References
What is the chemical synthesis process for Pralidoxime Chloride?
An In-depth Technical Guide to the Chemical Synthesis of Pralidoxime Chloride
For Researchers, Scientists, and Drug Development Professionals
This compound (2-PAM Chloride), chemically known as 2-[(hydroxyimino)methyl]-1-methylpyridinium chloride, is a critical antidote for organophosphate poisoning.[1][] Its primary function is to reactivate acetylcholinesterase (AChE), an enzyme inhibited by organophosphorus compounds. This technical guide provides a comprehensive overview of the primary chemical synthesis routes for this compound, complete with detailed experimental protocols, quantitative data, and process visualizations.
Principal Synthesis Pathways
The synthesis of this compound can be achieved through several distinct chemical routes, primarily differing in their starting materials. The most common pathways begin with pyridine-2-carboxaldehyde, 2-picoline (2-methylpyridine), or 2-chloromethylpyridine.
Route 1: Synthesis from Pyridine-2-Carboxaldehyde
This is the most direct and widely cited method for preparing Pralidoxime. It involves a two-step process: the formation of an oxime followed by quaternization of the pyridine (B92270) nitrogen.[1][3]
-
Oximation: Pyridine-2-carboxaldehyde is reacted with hydroxylamine (B1172632) to form the intermediate, pyridine-2-aldoxime (B213160).[1]
-
Quaternization (Methylation): The pyridine-2-aldoxime is then alkylated with a methylating agent to yield the final product. While methyl iodide is commonly used to produce Pralidoxime Iodide, obtaining the chloride salt requires either direct methylation with a chlorine-containing agent or a subsequent salt conversion step. A safer and more direct approach utilizes agents like methyl methanesulfonate (B1217627) or methyl p-toluenesulfonate, followed by treatment with hydrogen chloride.
Route 2: Synthesis from 2-Picoline (2-Methylpyridine)
This route involves the initial conversion of the methyl group of 2-picoline into an aldehyde, which then follows a similar path to Route 1. Several variations of this initial conversion exist.
-
Multi-step Oxidation: A classical approach involves the oxidation of 2-picoline to 2-picoline N-oxide, followed by rearrangement and hydrolysis to 2-pyridine methanol. This alcohol is then oxidized to pyridine-2-carboxaldehyde, which can be converted to this compound as in Route 1.
-
Direct Nitrosation: A more direct method involves the oxidation of 2-picoline to its N-oxide, followed by a nitrosation reaction to form 2-pyridine aldoxime.
-
Direct Methylation and Nitrosation: A patented process describes the initial methylation of 2-picoline with chloromethane (B1201357) to form 1,2-dimethylpyridine chloride. This intermediate then undergoes a nitrosation reaction with ethyl nitrite (B80452) to directly yield this compound.
Route 3: Synthesis from 2-Chloromethylpyridine
This pathway offers an alternative to starting with 2-picoline.
-
Oxime Formation: 2-Chloromethylpyridine is reacted with hydroxylamine in a buffered aqueous solution to yield pyridine-2-aldoxime.
-
Quaternization (Methylation): The resulting aldoxime is then methylated as described in Route 1 to produce this compound.
Experimental Protocols and Data
This section details the methodologies for key experiments in the synthesis of this compound.
Protocol 1: Synthesis of Pyridine-2-Aldoxime from Pyridine-2-Carboxaldehyde
-
Methodology: Pyridine-2-carboxaldehyde is treated with hydroxylamine. The resulting pyridine-2-aldoxime can then be isolated. While specific laboratory-scale procedures vary, a general approach involves dissolving hydroxylamine hydrochloride in a basic aqueous solution and then adding the pyridine-2-carboxaldehyde. The product often precipitates and can be collected by filtration.
Protocol 2: Synthesis of Pralidoxime Salts from Pyridine-2-Aldoxime
-
Methodology (using Methyl Methanesulfonate):
-
Pyridine-2-aldoxime is reacted with methyl methanesulfonate in acetonitrile. This reaction yields 2-PAM mesylate.
-
The resulting 2-PAM mesylate is then treated with dry hydrogen chloride gas in isopropanol.
-
This treatment results in the precipitation of this compound, which can be collected by filtration.
-
-
Methodology (using Methyl p-Toluenesulfonate):
-
Pyridine-2-aldoxime is reacted with methyl p-toluenesulfonate in toluene (B28343) to produce 2-PAM tosylate.
-
Similar to the mesylate salt, the 2-PAM tosylate is then converted to this compound by treatment with dry hydrogen chloride in isopropanol.
-
Protocol 3: Synthesis of this compound from 2-Methylpyridine (B31789) (Patented Route)
-
Methodology:
-
Methylation: 2-methylpyridine is reacted with chloromethane under pressure (0.3-0.8 MPa) at a temperature of 55-85 °C for 5-21 hours to obtain 1,2-dimethylpyridine chloride.
-
Nitrosation: An ethyl nitrite ethanol (B145695) solution is prepared by slowly adding 25% sulfuric acid to a mixture of sodium nitrite and absolute ethanol. This solution is then used for the nitrosation of the 1,2-dimethylpyridine chloride, which is cooled to between -20 °C and -10 °C, to yield a crude product of this compound.
-
Purification: The crude product is purified by recrystallization from an ethanol/water mixture.
-
Quantitative Data Summary
The following tables summarize key quantitative data for the synthesis processes.
| Reaction Step | Starting Material | Reagents | Solvent | Yield | Reference |
| Synthesis of 2-PAM Mesylate | Pyridine-2-aldoxime | Methyl methanesulfonate | Acetonitrile | 90% | |
| Synthesis of 2-PAM Tosylate | Pyridine-2-aldoxime | Methyl p-toluenesulfonate | Toluene | 90% | |
| Conversion of 2-PAM Mesylate to 2-PAM Chloride | 2-PAM Mesylate | Dry Hydrogen Chloride | Isopropanol | 90% | |
| Conversion of 2-PAM Tosylate to 2-PAM Chloride | 2-PAM Tosylate | Dry Hydrogen Chloride | Isopropanol | 90% | |
| Synthesis of 2-Pyridine Aldoxime (from 2-picoline N-oxide via multi-step classical method) | Substituted 2-picoline N-oxides | Acetic anhydride, NaOH, SeO₂, Hydroxylamine | Multiple | 20-30% (overall) |
| Reaction Step | Parameter | Value | Reference |
| Methylation of 2-Methylpyridine (Patented Route) | Temperature | 55-85 °C | |
| Reaction Time | 5-21 hours | ||
| Pressure | 0.3-0.8 MPa |
Visualization of Synthesis Pathways
The following diagrams illustrate the logical flow of the main synthesis routes for this compound.
Caption: Key synthesis pathways for this compound.
Caption: Workflow for synthesis via intermediate salts.
References
Pralidoxime Chloride: A Technical Guide to the Reactivation of Acetylcholinesterase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of Pralidoxime (B1201516) Chloride (2-PAM) and its critical role in reactivating acetylcholinesterase (AChE) following inhibition by organophosphorus (OP) compounds. The document details the mechanism of action, presents quantitative efficacy data, outlines experimental protocols for assessing reactivation, and provides visualizations of key pathways and workflows.
Introduction: The Challenge of Organophosphate Poisoning
Organophosphorus compounds, widely used as pesticides and nerve agents, exert their toxicity by inhibiting acetylcholinesterase, a crucial enzyme responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132) at cholinergic synapses.[1] This inhibition leads to an accumulation of acetylcholine, resulting in a cholinergic crisis characterized by a range of symptoms, including muscle weakness, paralysis, and in severe cases, death.[2][3] Pralidoxime Chloride is a cornerstone of antidotal treatment, aiming to restore the function of the inhibited enzyme.[1][4]
Mechanism of Action: Reversing the Inhibition
The primary therapeutic action of this compound is the reactivation of phosphorylated AChE. Organophosphates phosphorylate a serine residue within the active site of AChE, forming a stable covalent bond that inactivates the enzyme. Pralidoxime, an oxime, acts as a nucleophilic agent, attacking the phosphorus atom of the organophosphate moiety bound to the enzyme. This action cleaves the phosphate-ester bond, regenerating the active acetylcholinesterase and forming a phosphorylated oxime, which is then released.
The effectiveness of pralidoxime is time-dependent and relies on administration before a process known as "aging" occurs. Aging is a chemical modification of the phosphorylated enzyme that renders it resistant to reactivation by oximes.
Below is a diagram illustrating the signaling pathway of AChE inhibition by organophosphates and its reactivation by this compound.
Caption: AChE Inhibition by Organophosphates and Reactivation by Pralidoxime.
Quantitative Efficacy of this compound
The efficacy of this compound in reactivating inhibited AChE varies significantly depending on the specific organophosphate inhibitor, the concentration of the reactivator, and the source of the enzyme. The reactivation process can be quantified by determining the kinetic constants: the reactivation rate constant (k_r) and the dissociation constant (K_D) of the phosphorylated enzyme-oxime complex.
In Vitro Reactivation Data
The following table summarizes the in vitro reactivation of AChE inhibited by various organophosphates upon treatment with this compound.
| Organophosphate Inhibitor | Pralidoxime Concentration (M) | Enzyme Source | Reactivation (%) | Reference |
| Paraoxon | 10⁻³ | Rat Brain Homogenate | Reactivated | |
| Chlorpyrifos | 10⁻³ | Rat Brain Homogenate | Reactivated | |
| Russian VX | 10⁻³ | Rat Brain Homogenate | Reactivated | |
| VX | 10⁻³ | Rat Brain Homogenate | Reactivated | |
| Sarin | 10⁻³ | Rat Brain Homogenate | Reactivated | |
| Paraoxon | 10⁻⁵ | Rat Brain Homogenate | No sufficient reactivation | |
| Chlorpyrifos | 10⁻⁵ | Rat Brain Homogenate | No sufficient reactivation | |
| Russian VX | 10⁻⁵ | Rat Brain Homogenate | No sufficient reactivation | |
| VX | 10⁻⁵ | Rat Brain Homogenate | No sufficient reactivation | |
| Sarin | 10⁻⁵ | Rat Brain Homogenate | No sufficient reactivation |
Note: "Reactivated" indicates that the study reported successful reactivation without specifying the exact percentage in the abstract.
Kinetic Constants of Reactivation
A comprehensive compilation of k_r and K_D values for this compound is challenging due to variations in experimental conditions across studies. However, the theoretical framework for these constants is crucial for understanding the reactivation process. The overall reactivation rate is often expressed as the second-order rate constant, k_r2, where k_r2 = k_r / K_D. Model calculations suggest that for an oxime to be effective, a k_r > 0.1 min⁻¹ and a K_D < 100 µM are minimal requirements in the absence of free organophosphate.
Experimental Protocols
The assessment of acetylcholinesterase reactivation by this compound is typically performed using in vitro assays. The following sections detail the methodologies for two common experimental approaches.
In Vitro AChE Reactivation Assay using Rat Brain Homogenate
This protocol is adapted from studies investigating the reactivation potential of pralidoxime against various organophosphate inhibitors.
Objective: To determine the percentage of reactivation of organophosphate-inhibited acetylcholinesterase by this compound.
Materials:
-
Rat brains
-
Phosphate (B84403) buffer (pH 8.0)
-
Organophosphate inhibitor solution
-
This compound solutions (e.g., 10⁻³ M and 10⁻⁵ M)
-
Apparatus for potentiostatic or spectrophotometric measurement of AChE activity
Procedure:
-
Enzyme Preparation: Prepare a 10% (w/v) rat brain homogenate in phosphate buffer.
-
Inhibition Step: Incubate the brain homogenate with the specific organophosphate inhibitor for 30 minutes to achieve approximately 95% inhibition of AChE activity.
-
Reactivation Step: Add the this compound solution to the inhibited enzyme preparation and incubate for 10 minutes at 25°C.
-
Activity Measurement: Measure the acetylcholinesterase activity using a suitable method (e.g., potentiostatic or Ellman's assay).
-
Calculation of Reactivation: The percentage of reactivation is calculated using the following formula: % Reactivation = [(Activity_reactivated - Activity_inhibited) / (Activity_initial - Activity_inhibited)] * 100
The following diagram illustrates the experimental workflow for this assay.
References
A Technical Guide to the Basic Properties and Stability of Pralidoxime Chloride in Solution
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental physicochemical properties of Pralidoxime Chloride and its stability characteristics in solution. The information herein is intended to support research, development, and formulation activities involving this critical antidote. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols for stability assessment are provided. Visual diagrams generated using Graphviz are included to illustrate key pathways and workflows.
Basic Physicochemical Properties of this compound
This compound is a cholinesterase reactivator used to treat organophosphate poisoning.[] It is a white to yellowish-white crystalline powder.[] The specific activity of the drug resides in the 2-formyl-1-methylpyridinium ion and is independent of the particular salt employed.[2]
| Property | Value | References |
| Chemical Name | 2-formyl-1-methylpyridinium chloride oxime | [3] |
| Molecular Formula | C₇H₉ClN₂O | [] |
| Molecular Weight | 172.61 g/mol | |
| Melting Point | 215-225 °C (with decomposition) | |
| pKa | 7.63 - 8.0 | |
| Appearance | White, nonhygroscopic, crystalline powder |
Solubility
This compound exhibits high solubility in aqueous solutions.
| Solvent | Solubility | Temperature | References |
| Water | 640 mg/mL | 25 °C | |
| 0.1 N HCl | Freely soluble | Room Temperature | |
| 0.1 N NaOH | Soluble | Room Temperature | |
| Methanol | Freely soluble | Room Temperature | |
| Ethanol | Soluble | Room Temperature | |
| Phosphate Buffer (pH 6.8) | Slightly soluble | Room Temperature |
Stability of this compound in Solution
The stability of this compound in aqueous solutions is a critical factor in its formulation and storage. Degradation is influenced by several factors, including pH, temperature, and concentration.
Factors Affecting Stability
Caption: Factors influencing the stability of this compound in solution.
Summary of Stability Data
Concentrated aqueous solutions of this compound have been observed to degrade more rapidly than dilute solutions. The rate of degradation increases with increasing pH values between pH 1 and 3.2.
| Condition | Observation | References |
| pH | Degradation rate increases with increasing pH (between pH 1 and 3.2). | |
| Temperature | Stability is temperature-dependent; degradation is faster at higher temperatures. | |
| Concentration | Concentrated solutions (e.g., 50% w/v) degrade more rapidly than dilute solutions. | |
| Long-term Storage | Autoinjectors with 300 mg/mL solution stored at room temperature for 8-10 years showed over 90% of the active component remaining. | |
| Combined Formulation | Formulations containing Pralidoxime and atropine (B194438) at pH 4 demonstrated stability for over 5 years at 25 °C. |
Degradation Pathway
The degradation of this compound in acidic solution involves several key steps, leading to the formation of various products. The primary degradation products identified include 2-cyano-N-methylpyridinium chloride, 2-carboxy-N-methylpyridinium chloride, N-methyl-2-pyridone, 2-carbamoyl-N-methylpyridinium chloride, and 2-hydroxymethyl-N-methylpyridinium chloride.
Caption: Simplified degradation pathway of this compound in acidic solution.
Experimental Protocols for Stability Assessment
A stability-indicating analytical method is crucial for accurately quantifying the decrease in the active pharmaceutical ingredient (API) concentration and the increase in degradation products over time. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.
General Experimental Workflow
References
The Development of Pralidoxime Chloride: A Technical Guide to a Cornerstone Nerve Agent Antidote
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Pralidoxime (B1201516) chloride (2-pyridine aldoxime methyl chloride, 2-PAM), a cornerstone in the medical management of organophosphate (OP) poisoning, represents a significant milestone in the rational design of antidotes. Developed in the mid-1950s amidst growing concerns over the use of OP compounds as both agricultural insecticides and chemical warfare agents, its creation marked a pivotal shift from symptomatic treatment to causal therapy. This technical guide provides a comprehensive overview of the historical development of pralidoxime chloride, detailing its mechanism of action, the key experimental findings that established its efficacy, and the methodologies behind these seminal studies. Quantitative data from critical in vitro and in vivo experiments are summarized, and core concepts are illustrated through detailed diagrams to provide a thorough resource for researchers in toxicology and drug development.
Introduction: The Urgent Need for a Cholinesterase Reactivator
The advent of highly toxic organophosphorus compounds in the pre-World War II era, initially for use as pesticides, soon led to their weaponization as nerve agents such as Sarin, Soman, Tabun, and VX.[1] These agents exert their toxic effects by inhibiting the enzyme acetylcholinesterase (AChE) through phosphorylation of a critical serine residue in the enzyme's active site.[2] This inhibition leads to the accumulation of the neurotransmitter acetylcholine (B1216132) at nerve synapses, resulting in a cholinergic crisis characterized by muscle paralysis, respiratory failure, and death.[2][3]
Initial treatments, such as the muscarinic antagonist atropine (B194438), could only counteract the effects of acetylcholine at muscarinic receptors and did not address the underlying cause of enzyme inhibition or the effects at nicotinic receptors, such as paralysis of respiratory muscles.[4] This critical gap drove a concerted effort in the 1950s to develop a compound that could directly reactivate the inhibited AChE. This research culminated in the independent synthesis of pralidoxime in 1955 by Irwin B. Wilson and Silvia Ginsburg in the United States and by a team at the British Chemical Defence Experimental Establishment. The first successful human applications were reported in 1958 for treating pesticide poisoning, and it received U.S. FDA approval in 1964 for organophosphate poisoning.
Mechanism of Action: Nucleophilic Reactivation of AChE
Pralidoxime functions as a cholinesterase reactivator. Its mechanism is a targeted nucleophilic attack on the phosphorus atom of the organophosphate moiety bound to the AChE active site. The positively charged quaternary nitrogen of the pralidoxime molecule is electrostatically guided to the anionic site of the enzyme, positioning the oxime group in close proximity to the phosphorylated esteratic site. The nucleophilic oximate anion then attacks the phosphorus atom, cleaving the bond between the organophosphate and the serine residue, thereby regenerating the functional enzyme. The resulting phosphorylated oxime then detaches from the active site.
This reactivation is a time-sensitive process. The phosphorylated enzyme complex can undergo a process called "aging," where a dealkylation of the organophosphate-enzyme adduct occurs. This "aged" complex is significantly more stable and resistant to reactivation by oximes. The rate of aging varies depending on the specific nerve agent; for example, the half-life for Soman-inhibited AChE to age is approximately 2 minutes, underscoring the necessity for rapid administration of pralidoxime following exposure.
Figure 1: Pralidoxime's mechanism of action on inhibited AChE.
Preclinical Evaluation: In Vitro and In Vivo Studies
The efficacy of pralidoxime was established through extensive preclinical testing, including in vitro enzyme reactivation assays and in vivo animal protection studies.
In Vitro Reactivation of Inhibited Acetylcholinesterase
Early in vitro experiments were crucial for quantifying the ability of pralidoxime to reactivate AChE inhibited by various organophosphates. These studies demonstrated that pralidoxime's effectiveness is highly dependent on the chemical structure of the inhibiting agent.
Table 1: In Vitro Reactivation of Nerve Agent-Inhibited Rat Brain AChE by Pralidoxime
| Inhibiting Agent | Pralidoxime Conc. (M) | % Reactivation | Reference |
|---|---|---|---|
| Sarin | 10⁻⁵ | 9% | |
| 10⁻³ | 54% | ||
| VX | 10⁻⁵ | 0% | |
| 10⁻³ | 34% | ||
| Russian VX | 10⁻⁵ | 0% | |
| 10⁻³ | 70% | ||
| Soman | 10⁻⁵ | 0% | |
| 10⁻³ | 7% | ||
| Tabun | 10⁻⁵ | 0% | |
| 10⁻³ | 4% | ||
| Cyclosarin | 10⁻⁵ | 0% |
| | 10⁻³ | 0% | |
Data from studies on rat brain homogenate. It's important to note that a concentration of 10⁻³ M is not typically achievable in humans with therapeutic doses.
In Vivo Efficacy and Protection Studies
Animal studies provided essential data on the protective effects of pralidoxime in a living system. These experiments typically involved challenging animals with lethal doses of nerve agents and then administering the antidote. The primary endpoint was often survival, and the results were used to calculate a Protective Ratio (PR), which is the ratio of the LD50 of the agent in treated animals to the LD50 in untreated animals.
Table 2: In Vivo Efficacy of this compound Against Nerve Agent Poisoning in Guinea Pigs
| Nerve Agent | Treatment | LD₅₀ (µg/kg, s.c.) | Protective Ratio | Reference |
|---|---|---|---|---|
| Aldicarb | Saline | 1340 | - | |
| Atropine + 2-PAM Cl | 2650 | 2.0 | ||
| Methomyl | Saline | 1180 | - | |
| Atropine + 2-PAM Cl | 3440 | 2.9 | ||
| Sarin | Untreated (i.g.) | 490.9 | - |
| | Atropine + 2-PAM@bio-MOF-1 | >736.4 (100% survival) | >1.5 | |
Note: Data is compiled from different studies with varying methodologies. The study by Brittain et al. (2016) used a combination therapy of atropine and pralidoxime, noting that protection was primarily mediated by atropine for carbamates. The study by Li et al. (2022) used a novel delivery vehicle for pralidoxime against Sarin.
Experimental Methodologies
Standardized protocols were developed to ensure the reproducibility and comparability of data across different laboratories.
In Vitro AChE Reactivation Assay (Modified Ellman's Method)
The most common method for measuring AChE activity and its reactivation is the spectrophotometric assay developed by Ellman and colleagues.
Protocol:
-
Enzyme Source: A homogenate of brain tissue (e.g., 10% w/v rat brain homogenate) or purified erythrocyte AChE is prepared in a buffer solution (e.g., 0.1 M phosphate (B84403) buffer, pH 8.0).
-
Inhibition Step: The enzyme preparation is incubated with a specific concentration of the organophosphate inhibitor for a set period (e.g., 30 minutes) to achieve a high degree of inhibition (e.g., >95%).
-
Reactivation Step: this compound is added to the inhibited enzyme solution at various concentrations (e.g., 10⁻⁵ M and 10⁻³ M) and incubated for a defined time (e.g., 10 minutes at 25°C).
-
Activity Measurement: The reaction is initiated by adding the substrate, acetylthiocholine (B1193921) (ATCI), and the chromogen, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).
-
Detection: Active AChE hydrolyzes ATCI into thiocholine (B1204863) and acetate. The thiocholine then reacts with DTNB to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at ~412 nm.
-
Calculation: The rate of color change is proportional to the AChE activity. The percentage of reactivation is calculated by comparing the activity of the reactivated enzyme to the activity of both the uninhibited (control) and inhibited enzymes.
Figure 2: General workflow for an in vitro AChE reactivation assay.
In Vivo Animal Protection Study
These studies are critical for evaluating an antidote's efficacy under physiological conditions.
Protocol:
-
Animal Model: A suitable animal model is selected, commonly guinea pigs, mice, or rats.
-
Agent Challenge: Animals are challenged with the organophosphate agent, typically via subcutaneous (s.c.), intramuscular (i.m.), or percutaneous administration, at doses calculated around the predetermined LD50.
-
Antidote Administration: At a specific time point after the agent challenge (e.g., at the first sign of cholinergic symptoms or after a fixed interval like 5 minutes), the animals are treated with the antidote regimen. This often includes pralidoxime in combination with atropine, administered intramuscularly.
-
Observation: The animals are monitored for a set period (e.g., 24 or 48 hours) for toxic signs and mortality.
-
Data Analysis: The LD50 of the nerve agent is calculated for both the treated and untreated (control) groups. The Protective Ratio is then determined by dividing the LD50 of the treated group by the LD50 of the control group. In some studies, tissue samples may be collected to measure AChE activity levels.
Pharmacokinetics and Clinical Considerations
The clinical effectiveness of pralidoxime is governed by its pharmacokinetic profile. It is rapidly eliminated from the body, primarily through renal excretion, with a reported half-life of approximately 0.8 to 2.7 hours. Peak plasma concentrations are achieved within 5-15 minutes following intravenous administration. Studies have established that a minimum plasma concentration of 4 mg/L is necessary to provide adequate protection against organophosphate compounds. This pharmacokinetic profile necessitates a dosing regimen that typically involves an initial loading dose followed by a continuous intravenous infusion to maintain therapeutic levels.
Table 3: Key Pharmacokinetic Parameters of this compound
| Parameter | Value | Reference |
|---|---|---|
| Half-life (t₁/₂) | 0.8 - 2.7 hours | |
| Time to Peak Plasma Conc. (IV) | 5 - 15 minutes | |
| Therapeutic Plasma Conc. | ≥ 4 mg/L |
| Primary Route of Elimination | Renal Excretion | |
Conclusion and Future Directions
The development of this compound was a landmark achievement in toxicology and emergency medicine, providing the first causal treatment for nerve agent poisoning. The historical studies outlined in this guide established its fundamental mechanism and therapeutic potential. However, the limitations of pralidoxime, including its variable efficacy against different nerve agents (particularly Soman and Tabun), poor penetration of the blood-brain barrier, and the critical time window for administration due to aging, have been well-documented.
While pralidoxime remains a standard of care, its historical development and known shortcomings continue to fuel research into new generations of oximes and other novel antidotes. Current research focuses on developing broader-spectrum reactivators, compounds with improved blood-brain barrier penetration, and alternative therapeutic strategies. The foundational work on pralidoxime serves as a crucial benchmark and a guide for the continued development of more effective medical countermeasures against organophosphate poisoning.
References
- 1. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 2. benchchem.com [benchchem.com]
- 3. Pharmacokinetics of this compound. A comparative study in healthy volunteers and in organophosphorus poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pralidoxime - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
Methodological & Application
Application Note: HPLC-Based Quantification of Pralidoxime Chloride
Introduction
Pralidoxime (B1201516) Chloride (2-PAM) is a critical cholinesterase reactivator used as an antidote to organophosphate poisoning. Accurate and reliable quantification of Pralidoxime Chloride in pharmaceutical formulations is essential for ensuring its safety and efficacy. High-Performance Liquid Chromatography (HPLC) is a widely adopted analytical technique for this purpose, offering high specificity, sensitivity, and precision. This document provides detailed protocols for various reversed-phase HPLC (RP-HPLC) methods for the quantification of this compound, suitable for researchers, scientists, and drug development professionals.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of different HPLC methods for this compound analysis, facilitating easy comparison.
| Parameter | Method 1 (USP General Method) | Method 2 (Ion-Pairing RP-HPLC) | Method 3 (Chaotropic Salt RP-HPLC) | Method 4 (Simultaneous Quantification with Eserine) |
| Stationary Phase | C18, 5 µm, 3-5 mm x 25 cm | C18 | C18 | C18 |
| Mobile Phase | Acetonitrile (B52724) and Tetraethylammonium (B1195904) chloride solution (52:48) | 52% Acetonitrile, 48% aqueous solution (0.005 M Phosphoric Acid, 0.001 M Tetraethylammonium Chloride) | Acetonitrile and water with Sodium Hexafluorophosphate (NaPF6) | Acetonitrile, 10 mM Potassium Dihydrogen Phosphate, 10 mM Heptane-1-sulfonic acid sodium salt monohydrate in water (30:70, v/v), pH 3.0 |
| Flow Rate | ~1.2 mL/min | Not Specified | Not Specified | 1.0 mL/min |
| Detection (UV) | 270 nm[1] | 270 nm[2][3] | 270 nm[4] | 238 nm[5] |
| Linearity Range | Not Specified | >0.9999 correlation coefficient | Not Specified | 5-25 µg/mL |
| Limit of Detection (LOD) | Not Specified | Not Specified | Not Specified | 0.008 µg/mL |
| Limit of Quantification (LOQ) | Not Specified | Not Specified | Not Specified | 0.026 µg/mL |
| Precision (RSD) | Not Specified | 1.0% and 1.5% for replicate determinations | Not Specified | < 2.0% |
| Accuracy (Recovery) | Not Specified | 99.9% from spiked placebo | 99.02–99.55% | Not Specified |
Experimental Protocols
Method 1: USP General Method
This method is adapted from the United States Pharmacopeia (USP) monograph for this compound.
1. Materials and Reagents:
-
This compound Reference Standard (RS)
-
Acetonitrile (HPLC grade)
-
Tetraethylammonium chloride
-
Phosphoric acid
-
Water (HPLC grade)
-
Pyridine-2-aldoxime (B213160) (for system suitability)
2. Chromatographic Conditions:
-
Column: C18, 5 µm, 3-5 mm x 25 cm
-
Mobile Phase: A filtered and degassed mixture of acetonitrile and Tetraethylammonium chloride solution (52:48).
-
Tetraethylammonium chloride solution preparation: Dissolve about 170 mg of tetraethylammonium chloride in a 1-liter volumetric flask containing 3.4 mL of dilute phosphoric acid solution and dilute with water.
-
Dilute phosphoric acid solution preparation: Transfer 10 mL of phosphoric acid to a 100-mL volumetric flask containing 50 mL of water, mix, and dilute to volume with water.
-
-
Flow Rate: Approximately 1.2 mL/min.
-
Injection Volume: About 15 µL.
-
Detector: UV at 270 nm.
3. Standard Solution Preparation:
-
Prepare a stock solution of USP this compound RS in water with a known concentration of about 1.25 mg/mL.
-
Pipette 2.0 mL of this stock solution into a 100-mL volumetric flask and dilute to volume with the Mobile Phase.
4. Sample Preparation:
-
Accurately weigh about 62.5 mg of this compound, transfer to a 50-mL volumetric flask, dissolve in and dilute to volume with water, and mix.
-
Filter the solution.
-
Pipette 2.0 mL of the filtered solution into a 100-mL volumetric flask and dilute to volume with the Mobile Phase.
5. System Suitability:
-
Prepare a solution of pyridine-2-aldoxime in water (0.65 mg/mL).
-
Transfer 2.0 mL of this solution and 2.0 mL of the Standard solution into a 100-mL volumetric flask, and dilute with the Mobile Phase.
-
The resolution between the pyridine-2-aldoxime and this compound peaks should be satisfactory.
6. Analysis:
-
Inject the standard and sample solutions into the chromatograph and record the peak responses.
-
Calculate the quantity of this compound in the sample by comparing the peak area with that of the standard.
Method 2: Ion-Pairing RP-HPLC for Stability Indicating Assay
This method is designed for the simultaneous determination of this compound and its major decomposition products.
1. Materials and Reagents:
-
This compound
-
Acetonitrile (HPLC grade)
-
Phosphoric acid
-
Tetraethylammonium chloride
-
Water (HPLC grade)
2. Chromatographic Conditions:
-
Column: Reversed-phase C18.
-
Mobile Phase: 52% acetonitrile and 48% aqueous solution containing 0.005 M phosphoric acid and 0.001 M tetraethylammonium chloride.
-
Detector: UV at 270 nm.
3. Sample and Standard Preparation:
-
Prepare standard solutions of this compound and its potential degradation products in the mobile phase.
-
Dissolve and dilute samples in the mobile phase to achieve a concentration within the linear range of the assay.
4. Analysis:
-
Inject the prepared solutions into the HPLC system.
-
Identify and quantify this compound and its decomposition products based on their retention times and peak areas relative to the standards. This method has shown high specificity and accuracy with a recovery of 99.9%.
Method 3: Chaotropic Chromatography Method
This novel RP-HPLC method utilizes a chaotropic salt as a mobile phase additive to enhance the retention of the highly hydrophilic this compound.
1. Materials and Reagents:
-
This compound
-
Pyridine-2-aldoxime (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Sodium Hexafluorophosphate (NaPF6)
-
Water (HPLC grade)
2. Chromatographic Conditions:
-
Column: Reversed-phase C18.
-
Mobile Phase: A suitable mixture of acetonitrile and water containing Sodium Hexafluorophosphate (NaPF6) as a chaotropic salt.
-
Detector: UV at 270 nm.
3. Sample and Standard Preparation:
-
For autoinjector samples, dilute the solution containing this compound with deionized water.
-
A final dilution with the mobile phase is performed before filtration through a 0.2 µm PTFE syringe filter.
-
Prepare standard solutions of this compound and the internal standard in the mobile phase.
4. Analysis:
-
Inject the samples and standards into the HPLC system.
-
Quantify this compound using the internal standard method. This method is presented as a robust alternative to ion-pairing chromatography.
Visualizations
Caption: General experimental workflow for HPLC analysis of this compound.
Caption: Logical relationships of different HPLC strategies for this compound quantification.
References
- 1. uspbpep.com [uspbpep.com]
- 2. High-performance liquid chromatographic determination of this compound and its major decomposition products in injectable solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Development and validation of a reverse phase liquid chromatography method for the simultaneous quantification of eserine and this compound in drugs-in-adhesive matrix type transdermal patches - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Efficacy Testing of Pralidoxime Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pralidoxime chloride, also known as 2-PAM, is a critical antidote for poisoning by organophosphorus (OP) compounds, including pesticides and nerve agents.[1][2] OPs exert their toxicity by inhibiting the enzyme acetylcholinesterase (AChE), which is essential for the breakdown of the neurotransmitter acetylcholine (B1216132).[1] Inhibition of AChE leads to an accumulation of acetylcholine at nerve synapses, resulting in a cholinergic crisis characterized by symptoms ranging from muscle twitching and excessive salivation to convulsions and respiratory failure.[1] this compound functions by reactivating the phosphorylated AChE, thereby restoring its normal function.[1]
These application notes provide detailed protocols for the in vitro assessment of this compound's efficacy, focusing on its ability to reactivate inhibited AChE and its cytotoxic profile in a relevant neuronal cell line.
Signaling Pathway of AChE Inhibition and Reactivation
The following diagram illustrates the mechanism of acetylcholinesterase inhibition by organophosphates and its subsequent reactivation by this compound.
Caption: Mechanism of AChE inhibition by organophosphates and reactivation by Pralidoxime.
Experimental Workflow for In Vitro Efficacy Testing
The following diagram outlines the general workflow for the in vitro evaluation of this compound's efficacy.
Caption: Workflow for in vitro testing of this compound.
Key Experimental Protocols
Acetylcholinesterase (AChE) Reactivation Assay
This protocol is adapted from a method utilizing rat brain homogenate as the source of AChE.
Objective: To determine the percentage of AChE reactivation by this compound after inhibition by an organophosphate.
Materials:
-
Rat brain homogenate (10% w/v in phosphate (B84403) buffer)
-
Organophosphate inhibitor (e.g., paraoxon, sarin)
-
This compound
-
Phosphate buffer (pH 8.0)
-
Acetylcholine iodide (AChI) solution (Substrate)
-
Potentiostatic titrator or spectrophotometer with Ellman's reagent (DTNB)
Procedure:
-
Enzyme Inhibition:
-
Incubate the 10% (w/v) rat brain homogenate with the specific organophosphate inhibitor for 30 minutes at 25°C to achieve approximately 95-96% inhibition of AChE activity.
-
-
Reactivation:
-
Add this compound to the inhibited enzyme preparation at various final concentrations (e.g., 10⁻⁵ M and 10⁻³ M).
-
Incubate for 10 minutes at 25°C.
-
-
Measurement of AChE Activity:
-
Measure the AChE activity using a potentiostatic method with AChI as the substrate or a spectrophotometric method (Ellman's assay).
-
Include the following controls:
-
a₀ (Normal Activity): Activity of the intact enzyme without inhibitor or reactivator.
-
aᵢ (Inhibited Activity): Activity of the enzyme after incubation with the organophosphate inhibitor only.
-
aᵣ (Reactivated Activity): Activity of the inhibited enzyme after incubation with this compound.
-
-
-
Calculation of Reactivation Percentage:
-
Calculate the percentage of reactivation using the following formula: % Reactivation = 100 - [100 * (a₀ - aᵣ) / (a₀ - aᵢ)]
-
Cell Viability Assays
To assess the cytotoxic potential of this compound and its ability to protect neuronal cells from organophosphate-induced cell death, standard cell viability assays can be employed using a human neuroblastoma cell line such as SH-SY5Y.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound in a neuronal cell line.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells.
-
Include vehicle-only wells as a control.
-
Incubate for 24 to 48 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and determine the IC₅₀ value.
-
Objective: To evaluate the ability of this compound to protect neuronal cells from membrane damage induced by an organophosphate.
Materials:
-
SH-SY5Y cells
-
Complete culture medium
-
Organophosphate (e.g., paraoxon)
-
This compound
-
LDH Cytotoxicity Assay Kit
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed SH-SY5Y cells as described for the MTT assay.
-
Treat the cells with:
-
Vehicle control (spontaneous LDH release)
-
Organophosphate alone
-
This compound alone
-
Organophosphate and this compound co-treatment
-
Lysis buffer (maximum LDH release)
-
-
-
Sample Collection:
-
After the desired incubation period (e.g., 24 hours), centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer the supernatant to a new 96-well plate.
-
-
LDH Reaction:
-
Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubate at room temperature for up to 30 minutes, protected from light.
-
-
Measurement and Analysis:
-
Add the stop solution from the kit.
-
Measure the absorbance at 490 nm.
-
Calculate the percentage of cytotoxicity for each treatment condition relative to the maximum LDH release control.
-
Data Presentation
Table 1: In Vitro Reactivation of Organophosphate-Inhibited Acetylcholinesterase by this compound
| Organophosphate Inhibitor | This compound Concentration (M) | % AChE Reactivation |
| Paraoxon | 10⁻⁵ | Not significant |
| 10⁻³ | Significant | |
| Chlorpyrifos | 10⁻⁵ | Not significant |
| 10⁻³ | Significant | |
| Russian VX | 10⁻⁵ | Not significant |
| 10⁻³ | Significant | |
| VX | 10⁻⁵ | Not significant |
| 10⁻³ | Significant | |
| Sarin | 10⁻⁵ | Not significant |
| 10⁻³ | Significant | |
| Tabun | 10⁻⁵ | Not significant |
| 10⁻³ | Not significant | |
| Soman | 10⁻⁵ | Not significant |
| 10⁻³ | Not significant | |
| Cyclosarin | 10⁻⁵ | Not significant |
| 10⁻³ | Not significant | |
| Data adapted from a study using rat brain homogenate. "Not significant" indicates poor reactivation. |
Table 2: Cytotoxicity of this compound in SH-SY5Y Cells
| Parameter | Value |
| IC₅₀ (µM) | To be determined experimentally |
| Incubation Time (hours) | 24 / 48 |
| Assay Method | MTT |
| No specific IC₅₀ value for this compound in SH-SY5Y cells was found in the surveyed literature. This value should be determined using the provided protocol. |
Conclusion
The provided protocols and data offer a framework for the in vitro evaluation of this compound's efficacy as an AChE reactivator. The AChE reactivation assay is a direct measure of its primary mechanism of action, while the cell viability assays provide essential information on its cytotoxic profile and potential protective effects in a neuronal context. These in vitro methods are valuable tools for the preclinical assessment and development of antidotes for organophosphate poisoning.
References
Preparation of Pralidoxime Chloride Solutions for Laboratory Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pralidoxime Chloride, also known as 2-PAM, is a critical cholinesterase reactivator used as an antidote to organophosphate pesticide and nerve agent poisoning.[1][][3] Its primary mechanism of action is the reactivation of acetylcholinesterase (AChE), an enzyme inhibited by organophosphorus compounds.[][3] In a laboratory setting, the precise preparation of this compound solutions is paramount for accurate and reproducible experimental results in toxicology studies, drug efficacy screening, and formulation development. These application notes provide detailed protocols for the preparation, quality control, and storage of this compound solutions for research purposes.
Physicochemical Properties
This compound is an odorless, white, nonhygroscopic, crystalline powder. It is highly soluble in water, a characteristic that makes it well-suited for aqueous solution preparations.
Quantitative Data Summary
The following tables summarize the key quantitative data for the preparation of this compound solutions.
Table 1: Solubility and Physical Properties
| Property | Value | Reference |
| Solubility in Water (25°C) | 640 mg/mL | |
| Melting Point | 215-225°C (with decomposition) | |
| Molecular Weight | 172.61 g/mol | |
| Appearance | White to off-white crystalline powder |
Table 2: Recommended Storage Conditions
| Form | Temperature | Duration | Reference |
| Powder | Room Temperature (20-25°C) | 3 years at -20°C, 2 years at 4°C | |
| Reconstituted Solution (in solvent) | -80°C | 6 months | |
| Reconstituted Solution (in solvent) | -20°C | 1 month | |
| Autoinjector Cartridges (300 mg/mL) | Room Temperature | > 2 years |
Experimental Protocols
Protocol 1: Preparation of a 50 mg/mL this compound Stock Solution
This protocol details the preparation of a high-concentration stock solution, which can be further diluted for various experimental needs.
Materials:
-
This compound powder (reagent grade or higher)
-
Sterile Water for Injection, USP
-
Sterile 50 mL conical tubes or volumetric flasks
-
Calibrated analytical balance
-
Magnetic stirrer and stir bar
-
Sterile syringe filters (0.22 µm)
-
Sterile storage vials
Procedure:
-
Weighing: Accurately weigh 1000 mg of this compound powder using a calibrated analytical balance.
-
Dissolution: Transfer the powder to a sterile 50 mL conical tube or a 20 mL volumetric flask. Add approximately 15 mL of Sterile Water for Injection.
-
Mixing: Place a sterile magnetic stir bar in the tube/flask and place it on a magnetic stirrer. Stir until the powder is completely dissolved. The solution should be clear and colorless to yellowish.
-
Volume Adjustment: Once fully dissolved, add Sterile Water for Injection to bring the final volume to 20 mL. This results in a 50 mg/mL concentration.
-
Sterilization: For sterile applications, filter the solution through a 0.22 µm sterile syringe filter into a sterile container.
-
Aliquoting and Storage: Aliquot the sterile solution into appropriate volumes in sterile cryovials or other suitable storage containers. Store at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).
Protocol 2: Preparation of a 10 mg/mL this compound Working Solution
This protocol describes the dilution of the stock solution to a common working concentration.
Materials:
-
50 mg/mL this compound stock solution (from Protocol 1)
-
Sterile Normal Saline for Injection, USP, or other appropriate buffer
-
Sterile conical tubes or volumetric flasks
-
Calibrated pipettes
Procedure:
-
Calculation: Determine the required volume of the stock solution. To prepare 10 mL of a 10 mg/mL working solution, you will need 2 mL of the 50 mg/mL stock solution (V1 = (C2 * V2) / C1).
-
Dilution: In a sterile tube or flask, add 8 mL of sterile normal saline.
-
Mixing: Using a calibrated pipette, add 2 mL of the 50 mg/mL this compound stock solution to the saline. Gently mix the solution by inversion or vortexing.
-
Storage: Use the working solution immediately or store it at 2-8°C for short-term use (consult stability data for your specific buffer). For longer storage, refer to the recommendations in Table 2.
Quality Control
Ensuring the quality of prepared solutions is crucial for experimental validity.
pH Measurement: The pH of a freshly reconstituted solution is typically between 3.5 and 4.5. Verify the pH of your prepared solution using a calibrated pH meter. Adjust with sodium hydroxide (B78521) if necessary, though this is generally done during commercial manufacturing.
Visual Inspection: Visually inspect the solution for any particulate matter or discoloration. The solution should be clear.
Purity and Degradation Analysis: For long-term studies or when solution stability is a concern, High-Performance Liquid Chromatography (HPLC) can be used to determine the concentration of this compound and identify any degradation products. Common decomposition products include 2-carboxy-N-methylpyridinium chloride, N-methyl-2-pyridone, and others.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and the workflows for its laboratory preparation.
Caption: Mechanism of this compound action in organophosphate poisoning.
References
Application Notes and Protocols for In Vivo Assessment of Pralidoxime Chloride's Antidotal Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pralidoxime (B1201516) chloride (2-PAM) is a critical oxime-based antidote used to counteract the toxic effects of organophosphate (OP) poisoning. OPs, found in pesticides and chemical warfare agents, exert their toxicity by irreversibly inhibiting the enzyme acetylcholinesterase (AChE). This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in a cholinergic crisis characterized by symptoms ranging from muscle twitching and respiratory distress to seizures and death.[1][2] Pralidoxime chloride functions by reactivating the phosphorylated AChE, thereby restoring normal synaptic function.[3][4] Its primary action is to restore acetylcholinesterase activity at nicotinic sites, alleviating muscle weakness, fasciculations, and paralysis.[5]
These application notes provide detailed protocols for in vivo models designed to assess the antidotal efficacy of this compound. The included methodologies and data presentation formats are intended to guide researchers in the preclinical evaluation of this vital antidote.
Data Presentation: Quantitative Assessment of this compound Efficacy
The following tables summarize key quantitative data from preclinical in vivo studies, offering a comparative overview of this compound's effectiveness in various animal models and against different OP agents.
| Animal Model | Organophosphate | This compound Dose | Outcome Measure | Result | Reference |
| Male F1B6D2 Mice | Diethylparaoxon (0.5 mg/kg, s.c.) | 10 mg/kg, i.m. | Reversal of Respiratory Toxicity | No significant improvement | |
| Male F1B6D2 Mice | Diethylparaoxon (0.5 mg/kg, s.c.) | 50 mg/kg, i.m. | Reversal of Respiratory Toxicity | Non-significant improvement | |
| Male F1B6D2 Mice | Diethylparaoxon (0.5 mg/kg, s.c.) | 100 mg/kg, i.m. | Reversal of Respiratory Toxicity | Non-significant improvement | |
| Male F1B6D2 Mice | Diethylparaoxon (0.5 mg/kg, s.c.) | 150 mg/kg, i.m. | Reversal of Respiratory Toxicity | Significant reversal of all respiratory parameters | |
| Male Balb/c Mice | Paraoxon (B1678428) (8 mg/kg) | 100 mg/kg (with Atropine (B194438) 4 mg/kg), oral gavage | Survival at 4 hours | 87% (13 out of 15) | |
| Male Balb/c Mice | Paraoxon (8 mg/kg) | Water (Control) | Survival at 4 hours | 27% (6 out of 22) |
Table 1: Efficacy of this compound in Reversing Organophosphate-Induced Toxicity in Mice. This table presents data on the dose-dependent effects of this compound on respiratory toxicity and survival in mice exposed to organophosphates.
| Animal Model | Organophosphate | This compound Treatment | Tissue | AChE Reactivation (% of naive) | Reference |
| BALB/c Mice | Paraoxon (0.85x LD50) | 25 mg/kg (free 2-PAM) | Brain | ~40% | |
| BALB/c Mice | Paraoxon (0.85x LD50) | 25 mg/kg (scL-2PAM*) | Brain | ~70% | |
| Rat | Various OPs | 10⁻³ M (in vitro) | Brain Homogenate | Effective for paraoxon, chlorpyrifos, VX, sarin | |
| Rat | Various OPs | 10⁻⁵ M (in vitro) | Brain Homogenate | No sufficient reactivation |
*scL-2PAM is a novel nanocomplex formulation of pralidoxime.
Table 2: Acetylcholinesterase (AChE) Reactivation by this compound. This table summarizes the extent of AChE reactivation in the brain of mice and in rat brain homogenates following exposure to organophosphates and treatment with this compound.
Experimental Protocols
Protocol 1: Assessment of this compound Efficacy in a Mouse Model of Organophosphate-Induced Respiratory Toxicity
This protocol details the methodology for evaluating the dose-dependent effects of this compound on respiratory function in mice exposed to the organophosphate diethylparaoxon.
Materials:
-
Male F1B6D2 mice
-
Diethylparaoxon (Sigma-Aldrich)
-
This compound (Contrathion®, SERB Laboratory)
-
Isotonic saline solution
-
Whole-body plethysmography system
-
Infrared telemetry system for temperature monitoring
Procedure:
-
Animal Acclimatization: House mice in a temperature- and light-controlled environment with ad libitum access to food and water for at least one week prior to the experiment.
-
Preparation of Solutions:
-
Prepare a solution of diethylparaoxon in isotonic saline.
-
Prepare solutions of this compound in isotonic saline at concentrations corresponding to doses of 10, 50, 100, and 150 mg/kg.
-
-
Induction of Organophosphate Poisoning:
-
Administer a subcutaneous (s.c.) injection of diethylparaoxon at a dose of 0.5 mg/kg, which corresponds to 50% of the median lethal dose (MLD50).
-
-
Treatment Administration:
-
Thirty minutes after the administration of diethylparaoxon, administer a single intramuscular (i.m.) injection of this compound at doses of 10, 50, 100, or 150 mg/kg. A control group should receive an equivalent volume of saline.
-
-
Assessment of Respiratory Function:
-
Measure ventilation at rest using a whole-body plethysmography system at baseline and at regular intervals (e.g., 30, 60, 90, 120, 150, and 180 minutes) post-diethylparaoxon injection.
-
Record respiratory parameters including respiratory frequency (f), tidal volume (VT), minute ventilation (VE), inspiratory time (TI), and expiratory time (TE).
-
-
Monitoring of Clinical Signs and Temperature:
-
Observe and record clinical signs of toxicity such as fasciculations, prostration, salivation, and urination at regular intervals.
-
Monitor core body temperature using infrared telemetry.
-
-
Data Analysis:
-
Express respiratory data as mean ± SEM.
-
Use appropriate statistical tests (e.g., non-parametric tests) to compare the different treatment groups with the control group.
-
Protocol 2: Evaluation of this compound on Survival in a Mouse Model of Acute Organophosphate Poisoning
This protocol outlines a method to assess the efficacy of orally administered this compound in preventing mortality in mice exposed to a lethal dose of the organophosphate paraoxon.
Materials:
-
Male Balb/c mice
-
Paraoxon
-
Atropine sulfate (B86663)
-
This compound
-
Distilled water
-
Oral gavage needles
Procedure:
-
Animal Acclimatization: Acclimate male Balb/c mice for at least one week under standard laboratory conditions.
-
Preparation of Solutions:
-
Prepare a solution of paraoxon in an appropriate vehicle.
-
Prepare a solution of atropine sulfate (4 mg/kg) in distilled water.
-
Prepare a combination solution of atropine sulfate (4 mg/kg) and this compound (100 mg/kg) in distilled water.
-
-
Induction of Organophosphate Poisoning:
-
Administer paraoxon at a dose of 8 mg/kg to all mice.
-
-
Treatment Administration:
-
Immediately following paraoxon administration, divide the mice into three groups:
-
Control Group: Administer distilled water via oral gavage.
-
Atropine Group: Administer atropine sulfate (4 mg/kg) via oral gavage.
-
Combination Therapy Group: Administer the combination of atropine sulfate (4 mg/kg) and this compound (100 mg/kg) via oral gavage.
-
-
-
Assessment of Survival:
-
Monitor the mice for survival at 4 hours and 24 hours post-exposure.
-
Record the number of surviving animals in each group.
-
-
Data Analysis:
-
Use statistical methods such as the Chi-square test to compare the survival rates between the different treatment groups.
-
Mandatory Visualizations
Caption: Mechanism of this compound in Organophosphate Poisoning.
Caption: Workflow for Respiratory Toxicity Assessment.
Caption: Workflow for Survival Assessment Study.
References
Application Notes and Protocols for the Spectrophotometric Analysis of Pralidoxime Chloride and its Decomposition Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pralidoxime (B1201516) Chloride is a critical antidote used in the treatment of organophosphate poisoning. Its efficacy is dependent on its chemical integrity. However, Pralidoxime Chloride can degrade under various environmental conditions, leading to the formation of decomposition products that may lack therapeutic activity and potentially exhibit toxicity. Therefore, it is imperative to have robust analytical methods to assess the purity and stability of this compound in pharmaceutical formulations.
These application notes provide a detailed overview of the spectrophotometric analysis of this compound and its degradation products. Spectrophotometry offers a simple, cost-effective, and rapid method for quantitative analysis, making it a valuable tool in quality control and stability studies. This document outlines the protocols for the direct UV spectrophotometric analysis of this compound, as well as methods for inducing and analyzing its decomposition products through forced degradation studies.
Principle of Spectrophotometric Analysis
The quantitative analysis of this compound by UV-Vis spectrophotometry is based on the Beer-Lambert law. This law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light passing through the solution. This compound contains a pyridine (B92270) ring, which is a chromophore that absorbs ultraviolet radiation at a specific wavelength. By measuring the absorbance at the wavelength of maximum absorption (λmax), the concentration of this compound in a sample can be determined.
Stability-indicating methods are crucial for determining the presence of degradation products. These methods should be able to separate and quantify the intact drug in the presence of its potential decomposition products. While spectrophotometry alone may not resolve complex mixtures of degradation products, it can be a powerful tool for assessing the overall degradation of this compound when spectral differences exist between the parent drug and its degradants.
Materials and Reagents
-
This compound reference standard
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% v/v
-
Methanol, HPLC grade
-
Distilled or deionized water
-
Volumetric flasks
-
Pipettes
-
UV-Vis Spectrophotometer
Experimental Protocols
Protocol for Direct UV Spectrophotometric Analysis of this compound
This protocol describes the quantitative determination of this compound in an aqueous solution.
1. Preparation of Standard Stock Solution (100 µg/mL):
- Accurately weigh 10 mg of this compound reference standard.
- Transfer it to a 100 mL volumetric flask.
- Dissolve and dilute to volume with distilled water.
2. Preparation of Working Standard Solutions:
- Prepare a series of working standard solutions by diluting the stock solution with distilled water to obtain concentrations in the range of 5-30 µg/mL.
3. Determination of Wavelength of Maximum Absorbance (λmax):
- Scan a 10 µg/mL working standard solution from 200 to 400 nm using a UV-Vis spectrophotometer with distilled water as a blank.
- The wavelength at which maximum absorbance is observed is the λmax. Based on literature, the expected λmax is in the range of 270-295 nm. For this protocol, we will use a representative λmax of 272 nm .
4. Generation of Calibration Curve:
- Measure the absorbance of each working standard solution at the determined λmax (272 nm).
- Plot a graph of absorbance versus concentration.
- Determine the correlation coefficient (R²) and the regression equation (y = mx + c).
5. Analysis of a Sample Solution:
- Prepare the sample solution containing an unknown concentration of this compound in distilled water.
- Measure the absorbance of the sample solution at 272 nm.
- Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
Protocol for Forced Degradation Studies
Forced degradation studies are performed to generate the potential degradation products and to assess the stability-indicating nature of the analytical method.
1. Preparation of Sample Stock Solution (1 mg/mL):
- Accurately weigh 50 mg of this compound and dissolve it in 50 mL of distilled water.
2. Acid Hydrolysis:
- To 5 mL of the sample stock solution, add 5 mL of 1 M HCl.
- Reflux the solution at 80°C for 6 hours.
- Cool the solution to room temperature and neutralize it with 1 M NaOH.
- Dilute to a suitable concentration with distilled water and analyze by spectrophotometry.
3. Base Hydrolysis:
- To 5 mL of the sample stock solution, add 5 mL of 1 M NaOH.
- Reflux the solution at 80°C for 6 hours.
- Cool the solution to room temperature and neutralize it with 1 M HCl.
- Dilute to a suitable concentration with distilled water and analyze by spectrophotometry.
4. Oxidative Degradation:
- To 5 mL of the sample stock solution, add 5 mL of 3% H₂O₂.
- Keep the solution at room temperature for 24 hours.
- Dilute to a suitable concentration with distilled water and analyze by spectrophotometry.
5. Thermal Degradation:
- Keep the solid this compound powder in a hot air oven at 105°C for 24 hours.
- After exposure, weigh a portion of the powder, dissolve it in distilled water to a known concentration, and analyze by spectrophotometry.
6. Photolytic Degradation:
- Expose the solid this compound powder to UV light (254 nm) for 24 hours.
- After exposure, weigh a portion of the powder, dissolve it in distilled water to a known concentration, and analyze by spectrophotometry.
7. Analysis of Degraded Samples:
- For each stressed sample, record the UV-Vis spectrum from 200 to 400 nm.
- Compare the spectra of the degraded samples with that of the undegraded this compound solution.
- Note any changes in λmax or the appearance of new peaks, which would indicate the formation of degradation products with different chromophoric properties.
- Quantify the remaining this compound at its λmax (272 nm) and calculate the percentage of degradation.
Data Presentation
The quantitative data from the spectrophotometric analysis should be summarized for clarity and easy comparison.
Table 1: Validation Parameters for the Direct UV Spectrophotometric Method for this compound
| Parameter | Result |
| Wavelength of Maximum Absorbance (λmax) | 272 nm |
| Linearity Range | 5 - 30 µg/mL |
| Correlation Coefficient (R²) | > 0.999 |
| Molar Absorptivity (ε) | To be determined experimentally |
| Limit of Detection (LOD) | To be determined experimentally |
| Limit of Quantification (LOQ) | To be determined experimentally |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Table 2: Summary of Forced Degradation Studies of this compound
| Stress Condition | Duration | Temperature | % Degradation | Observations |
| Acid Hydrolysis (1 M HCl) | 6 hours | 80°C | To be determined | Potential shift in λmax or new peaks |
| Base Hydrolysis (1 M NaOH) | 6 hours | 80°C | To be determined | Potential shift in λmax or new peaks |
| Oxidative Degradation (3% H₂O₂) | 24 hours | Room Temp | To be determined | Potential shift in λmax or new peaks |
| Thermal Degradation | 24 hours | 105°C | To be determined | Potential shift in λmax or new peaks |
| Photolytic Degradation (UV 254 nm) | 24 hours | Room Temp | To be determined | Potential shift in λmax or new peaks |
Visualization of Workflows and Pathways
Experimental Workflow for Spectrophotometric Analysis
Proposed Degradation Pathway of this compound under Acidic Conditions
The degradation of this compound in acidic solution is a complex process involving several intermediates.[1]
Conclusion
The spectrophotometric methods detailed in these application notes provide a straightforward and reliable approach for the quantitative analysis of this compound and for monitoring its stability. The direct UV method is suitable for routine quality control, while the forced degradation studies are essential for understanding the stability profile of the drug and for the development of stability-indicating assays. The provided protocols and data presentation formats can be adapted and implemented in research and industrial settings to ensure the quality and efficacy of this compound formulations.
References
Application Note and Protocols for the Simultaneous Analysis of Pralidoxime and Atropine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the simultaneous quantitative analysis of Pralidoxime and Atropine (B194438) in biological matrices and pharmaceutical formulations. The protocols described herein are based on established high-performance liquid chromatography (HPLC) and liquid chromatography with tandem mass spectrometry (LC-MS/MS) methods, offering high sensitivity and specificity.
Introduction
Pralidoxime (2-PAM) and atropine are critical antidotes for organophosphate poisoning.[1][2] Pralidoxime reactivates the inhibited acetylcholinesterase (AChE), while atropine acts as a competitive antagonist of acetylcholine (B1216132) at muscarinic receptors.[3][4] The co-administration of these drugs necessitates robust analytical methods to monitor their pharmacokinetic profiles and ensure the quality of pharmaceutical products.[3] This application note details validated methods for the simultaneous determination of Pralidoxime and Atropine, primarily focusing on HPLC with UV detection and LC-MS/MS.
Analytical Methods
Two primary methods are presented for the simultaneous analysis of Pralidoxime and Atropine:
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: A reliable and widely accessible method suitable for quality control of pharmaceutical formulations.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method ideal for bioanalytical applications, such as pharmacokinetic studies in plasma.
Method 1: High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is adapted from established procedures for the analysis of Pralidoxime and Atropine in pharmaceutical preparations.
Experimental Protocol
3.1.1. Instrumentation and Materials
-
HPLC system with a UV-Vis detector
-
Primesep 200 column (4.6 x 150 mm, 3 µm) or equivalent C18 column
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (H₃PO₄)
-
Pralidoxime Chloride and Atropine Sulfate reference standards
3.1.2. Chromatographic Conditions
| Parameter | Condition |
| Column | Primesep 200, 4.6 x 150 mm, 3 µm, 100 Å |
| Mobile Phase | Acetonitrile : Water (20:80, v/v) with a gradient of 0.1-0.3% Phosphoric Acid over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 200 nm for both analytes |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
3.1.3. Preparation of Standard Solutions
-
Stock Solutions (1000 µg/mL): Accurately weigh and dissolve appropriate amounts of this compound and Atropine Sulfate reference standards in the mobile phase to obtain individual stock solutions.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions with the mobile phase to achieve concentrations ranging from 10 to 100 µg/mL for both analytes.
3.1.4. Sample Preparation (for Pharmaceutical Formulations)
-
For liquid formulations, dilute an accurately measured volume of the sample with the mobile phase to fall within the calibration range.
-
For solid formulations, accurately weigh and dissolve the sample in the mobile phase. Sonicate if necessary to ensure complete dissolution.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Data Presentation
Table 1: Method Validation Parameters for HPLC-UV Analysis
| Parameter | Atropine Sulfate | This compound |
| Linearity Range | 50 - 250 µg/mL | 10 - 50 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.9999 | Not Specified |
| Intra-day Precision (CV %) | < 2% | < 1.0% (Repeatability RSD) |
| Inter-day Precision (CV %) | < 2% | Not Specified |
| Accuracy (Recovery %) | 98 - 102% | 98 - 102% |
Note: Data is compiled from studies on individual analytes or similar HPLC methods, as a comprehensive validation table for simultaneous analysis was not available in a single source.
Workflow Diagram
Caption: HPLC-UV analysis workflow.
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is ideal for determining Pralidoxime and Atropine concentrations in biological matrices like human plasma.
Experimental Protocol
4.1.1. Instrumentation and Materials
-
LC-MS/MS system (e.g., Agilent 1290 Infinity II UHPLC with a 6470 TQ mass spectrometer)
-
X-Terra MS C8 column (100 x 2.1 mm, 3.5 µm)
-
Acetonitrile (LC-MS grade)
-
Formate buffer (pH 3, 2 mM)
-
Internal Standard (e.g., Diazepam-D5)
-
Pralidoxime and Atropine reference standards
4.1.2. Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| Column | X-Terra MS C8, 100 x 2.1 mm, 3.5 µm |
| Mobile Phase | Stepwise gradient of Formate buffer (pH 3, 2 mM) and Acetonitrile |
| Flow Rate | 0.2 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
4.1.3. Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare individual stock solutions of Pralidoxime, Atropine, and the internal standard in an appropriate solvent (e.g., methanol (B129727) or DMF).
-
Calibration Standards and QCs: Spike appropriate volumes of the stock solutions into drug-free plasma to prepare calibration standards and quality control samples at low, medium, and high concentrations.
4.1.4. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (or standard/QC), add 150 µL of acetonitrile containing the internal standard (e.g., Diazepam-D5).
-
Vortex mix the samples to precipitate proteins.
-
Centrifuge the samples.
-
Transfer the supernatant to an autosampler vial for injection into the LC-MS/MS system.
Data Presentation
Table 2: Method Validation Parameters for LC-MS/MS Analysis in Human Plasma
| Parameter | Atropine | Pralidoxime |
| Linearity Range | 0.25 - 50 ng/mL | 5 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
| Intra-day Precision (CV %) | < 15% | < 15% |
| Inter-day Precision (CV %) | < 15% | < 15% |
| Accuracy (Mean) | ± 15% | ± 15% |
| Lower Limit of Quantification (LLOQ) | 0.25 ng/mL | 5 ng/mL |
Workflow Diagram
Caption: LC-MS/MS sample preparation and analysis workflow.
Signaling Pathway/Logical Relationship
The following diagram illustrates the logical relationship in treating organophosphate poisoning, where analytical methods are crucial for monitoring the therapeutic agents.
Caption: Organophosphate poisoning treatment and monitoring logic.
References
- 1. researchgate.net [researchgate.net]
- 2. Pralidoxime - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Development and Application of a Validated UHPLC Method for the Determination of Atropine and Its Major Impurities in Antidote Treatment Nerve Agent Auto-Injectors (ATNAA) Stored in the Strategic National Stockpiles [scirp.org]
- 4. scirp.org [scirp.org]
Application of Pralidoxime Chloride in Studies of Synaptic Transmission: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pralidoxime (B1201516) chloride, a pyridinium (B92312) oxime, is a well-established acetylcholinesterase (AChE) reactivator and a cornerstone in the treatment of organophosphate (OP) poisoning.[1][2] Organophosphates, found in pesticides and nerve agents, exert their toxicity by irreversibly inhibiting AChE, leading to an accumulation of the neurotransmitter acetylcholine (B1216132) (ACh) at cholinergic synapses.[2] This results in a cholinergic crisis characterized by overstimulation of muscarinic and nicotinic receptors, leading to severe neuromuscular and autonomic dysfunction.[1][3] The primary therapeutic action of pralidoxime chloride is to cleave the phosphate (B84403) group from the inhibited AChE, thereby restoring its function and alleviating the toxic effects of ACh accumulation.
Beyond its critical role as an antidote, this compound has been investigated for its direct effects on synaptic transmission, independent of AChE reactivation. These "non-antidotal" or "non-reactivating" effects present an intriguing area of research, suggesting that pralidoxime may directly modulate components of the synapse. Understanding these direct actions is crucial for a comprehensive pharmacological profile of the drug and for exploring its potential applications as a tool in fundamental neuroscience research to probe the intricacies of synaptic function.
These application notes provide an overview of the use of this compound in studying synaptic transmission, with a focus on both its AChE-reactivating properties and its direct effects on the neuromuscular junction. Detailed protocols for key experiments are provided to facilitate further research in this area.
Mechanism of Action in Synaptic Transmission
The principal mechanism of this compound in the context of synaptic transmission is the reactivation of organophosphate-inhibited acetylcholinesterase.
Signaling Pathway of Acetylcholinesterase Reactivation by this compound
Caption: Pralidoxime reactivates AChE, restoring acetylcholine hydrolysis.
However, evidence suggests that this compound may also exert direct effects on synaptic transmission. Studies have shown that it can improve neuromuscular transmission in the absence of significant AChE reactivation, suggesting a direct action on the neuromuscular junction.
Quantitative Data Summary
The following tables summarize the quantitative data available on the effects of this compound on various aspects of synaptic transmission.
| Parameter | Species | Preparation | This compound Concentration | Effect | Reference |
| AChE Reactivation | |||||
| Red Cell AChE Activity (Diethyl OP Poisoning) | Human | In vivo | 2 g loading dose, 0.5 g/h infusion | Substantial reactivation | |
| Red Cell AChE Activity (Dimethyl OP Poisoning) | Human | In vivo | 2 g loading dose, 0.5 g/h infusion | Moderate reactivation | |
| Neuromuscular Transmission | |||||
| Mean Consecutive Difference (MCD) of Single Fiber Action Potential | Rat | In vivo (Isocarbophos-induced block) | Not specified | Decrease from 33.21 µs to 25.99 µs (P < 0.01) | |
| Receptor Binding | |||||
| Muscarinic M1 Receptor (Cerebral Cortex) | Rat | In vitro | Not specified | Ki = 1.8 ± 0.3 µM | O-Substituted derivatives of pralidoxime paper |
| Muscarinic M2 Receptor (Heart) | Rat | In vitro | Not specified | Ki = 4.5 ± 0.6 µM | O-Substituted derivatives of pralidoxime paper |
| Muscarinic M1/M3 Receptor (Submaxillary Glands) | Rat | In vitro | Not specified | Ki = 2.5 ± 0.4 µM | O-Substituted derivatives of pralidoxime paper |
Experimental Protocols
Protocol 1: In Vitro Electrophysiological Analysis of Neuromuscular Transmission
This protocol is designed to assess the direct effects of this compound on neuromuscular transmission using an isolated nerve-muscle preparation.
Experimental Workflow for In Vitro Neuromuscular Junction Electrophysiology
Caption: Workflow for studying pralidoxime's effects on neuromuscular transmission.
Materials:
-
Isolated nerve-muscle preparation (e.g., rat phrenic nerve-diaphragm, mouse hemidiaphragm)
-
Krebs-Ringer solution (or other suitable physiological saline)
-
This compound stock solution
-
Organ bath with temperature control and aeration (95% O2 / 5% CO2)
-
Suction electrodes for nerve stimulation
-
Glass microelectrodes for intracellular recording
-
Micromanipulator
-
Amplifier and data acquisition system
Procedure:
-
Dissect the nerve-muscle preparation and mount it in the organ bath containing oxygenated Krebs-Ringer solution at 37°C.
-
Position the stimulating suction electrode on the nerve trunk.
-
Using a micromanipulator, insert a glass microelectrode into a muscle fiber near the end-plate region to record intracellular potentials.
-
Stimulate the nerve with single supramaximal pulses to elicit end-plate potentials (EPPs).
-
Record spontaneous miniature end-plate potentials (MEPPs) in the absence of nerve stimulation.
-
Establish a stable baseline recording of EPPs and MEPPs for at least 15-20 minutes.
-
Add this compound to the organ bath to achieve the desired final concentration.
-
Record EPPs and MEPPs for at least 30-60 minutes in the presence of this compound.
-
Wash out the drug with fresh Krebs-Ringer solution and record for another 30 minutes to assess reversibility.
-
Analyze the recorded data to determine changes in EPP amplitude, quantal content (calculated as mean EPP amplitude / mean MEPP amplitude), MEPP frequency, and MEPP amplitude.
Protocol 2: Radioligand Binding Assay for Muscarinic Receptor Affinity
This protocol determines the binding affinity of this compound for muscarinic acetylcholine receptors.
Logical Relationship for Radioligand Binding Assay
Caption: Determining pralidoxime's receptor binding affinity.
Materials:
-
Tissue homogenate containing the receptor of interest (e.g., rat cerebral cortex for M1 receptors)
-
Radiolabeled ligand (e.g., [³H]quinuclidinyl benzilate - [³H]QNB for muscarinic receptors)
-
This compound
-
Incubation buffer
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare tissue membranes by homogenization and centrifugation.
-
In a series of tubes, add a fixed concentration of the radiolabeled ligand and increasing concentrations of unlabeled this compound.
-
Initiate the binding reaction by adding the membrane preparation to the tubes.
-
Incubate at a specific temperature for a time sufficient to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, which separates bound from free radioligand.
-
Wash the filters rapidly with ice-cold buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.
-
Plot the percentage of specific binding of the radioligand as a function of the logarithm of the this compound concentration.
-
Calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion
This compound remains a subject of significant interest in the study of synaptic transmission. While its role as an AChE reactivator is well-documented, its direct, non-antidotal effects on synaptic components are an emerging area of research. The protocols and data presented here provide a framework for researchers to further investigate the multifaceted interactions of this compound with the synapse, contributing to a more complete understanding of its pharmacology and potentially uncovering new therapeutic applications. Further studies employing techniques such as patch-clamp electrophysiology to investigate direct effects on ion channels and neurotransmitter release mechanisms are warranted to fully elucidate the role of this compound in synaptic transmission.
References
Troubleshooting & Optimization
Troubleshooting Pralidoxime Chloride instability in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the instability of Pralidoxime (B1201516) Chloride in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of Pralidoxime Chloride in aqueous solutions?
A1: The stability of this compound in aqueous solutions is primarily influenced by several factors:
-
pH: this compound is most stable in acidic solutions. The degradation rate increases as the pH rises.[1][2] The pH of a reconstituted solution is typically between 3.5 and 4.5.[3]
-
Temperature: Higher temperatures accelerate the degradation of this compound.[1] For optimal stability, solutions should be stored at controlled room temperature, and in some cases, refrigeration may be recommended.
-
Concentration: Concentrated aqueous solutions of this compound tend to degrade more rapidly than dilute solutions.[1]
-
Light: While not as critical as pH and temperature, exposure to light can contribute to degradation over time.
-
Container Material: The type of container and stopper can also impact stability.
Q2: What are the major degradation products of this compound in aqueous solutions?
A2: The degradation of this compound in aqueous solutions, particularly in acidic conditions, leads to the formation of several products. The primary degradation pathway involves the hydrolysis of the oxime group. The major degradation products identified include:
-
2-carboxy-1-methylpyridinium chloride
-
2-formyl-1-methylpyridinium chloride
-
2-aminocarbonyl-1-methylpyridinium chloride
-
2-cyano-N-methylpyridinium chloride
-
N-methyl-2-pyridone
In concentrated acidic solutions, other degradation products such as 1-methyl pyridinium (B92312) chloride, cyanide ion, ammonia, and carbon dioxide have also been identified.
Q3: My this compound solution has turned yellow. What is the cause and is it still usable?
A3: A yellowish discoloration in this compound solutions can be an indication of degradation. The formation of certain degradation products can impart color to the solution. While a slight yellow tint may not necessarily signify a complete loss of potency, it is a sign of instability. It is recommended to use only clear, colorless solutions. If a solution is discolored, it is best to discard it and prepare a fresh solution to ensure the accuracy and reliability of experimental results.
Q4: I observed a precipitate in my reconstituted this compound solution. What could be the reason and how can I resolve it?
A4: Precipitation in a reconstituted this compound solution is uncommon given its high water solubility. However, it could occur due to a few reasons:
-
Incorrect Solvent: this compound is freely soluble in water and methanol, but only slightly soluble in ethanol (B145695) and phosphate (B84403) buffer (pH 6.8). Using an inappropriate solvent can lead to precipitation.
-
Low Temperature: Although lower temperatures are generally better for stability, storing a concentrated solution at a very low temperature could potentially cause the drug to crystallize out of the solution.
-
Contamination: The presence of contaminants could potentially lead to the formation of an insoluble salt.
To resolve this, ensure you are using the correct solvent and concentration as specified in the protocol. If precipitation persists, it is advisable to discard the solution and prepare a new one, ensuring all glassware is clean and the correct procedures are followed.
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound Solution
| Symptom | Possible Cause | Recommended Action |
| Assay shows a significant decrease in this compound concentration shortly after preparation. | High pH of the solution: this compound degrades faster at higher pH. | Verify the pH of your aqueous solution. For reconstitution of the commercial product, the pH should be between 3.5 and 4.5. If preparing your own solution, consider using a buffer in this pH range. |
| Elevated storage temperature: Higher temperatures accelerate degradation. | Store the solution at the recommended temperature. For short-term storage, controlled room temperature (20-25°C) is often acceptable. For longer-term stability, refrigeration (2-8°C) may be necessary. | |
| High concentration of the solution: Concentrated solutions degrade more rapidly. | If possible for your experiment, use a more dilute solution of this compound. | |
| Incompatible container or stopper: Certain materials can interact with the solution. | Use glass vials for storage. If using stoppers, ensure they are made of an inert material. |
Issue 2: Inconsistent Results in HPLC Analysis
| Symptom | Possible Cause | Recommended Action |
| Variable retention times for this compound peak. | Mobile phase composition drift: Inconsistent mobile phase preparation can affect retention. | Prepare fresh mobile phase daily and ensure accurate measurement of all components. |
| Column temperature fluctuations: Changes in column temperature can shift retention times. | Use a column oven to maintain a constant and consistent temperature. | |
| Column degradation: The stationary phase of the HPLC column may degrade over time. | Use a guard column to protect the analytical column. If performance continues to decline, replace the column. | |
| Poor peak shape (tailing or fronting). | Column overload: Injecting too concentrated a sample can lead to poor peak shape. | Dilute the sample to an appropriate concentration. |
| Mismatched solvent strength between sample and mobile phase: This can cause peak distortion. | Dissolve the sample in the mobile phase or a solvent with a similar or weaker elution strength. | |
| Presence of interfering substances: Degradation products or other compounds may co-elute. | Optimize the mobile phase composition or gradient to improve separation. A stability-indicating method should be able to resolve the main peak from its degradation products. |
Quantitative Data on Stability
The stability of this compound is highly dependent on the storage conditions. The following table summarizes the stability of a 300 mg/mL this compound aqueous solution stored for an extended period.
| Storage Condition | Duration | Remaining this compound | Major Degradation Products |
| Room Temperature | 8-10 years | >90% | 2-carboxy-, 2-formyl-, and 2-aminocarbonyl-1-methylpyridinium chloride |
| Followed by ~5°C | 3-4 years | >90% | 2-carboxy-, 2-formyl-, and 2-aminocarbonyl-1-methylpyridinium chloride |
Experimental Protocols
Protocol 1: Reconstitution of this compound for Injection
This protocol is based on the instructions for the commercially available Protopam® Chloride for injection.
Materials:
-
1 g vial of sterile this compound powder
-
20 mL of Sterile Water for Injection, USP
-
Sterile syringe and needle
-
Normal Saline for Injection, USP (for further dilution)
Procedure:
-
Visually inspect the vial of this compound powder for any particulate matter or discoloration.
-
Aseptically withdraw 20 mL of Sterile Water for Injection into a sterile syringe.
-
Inject the 20 mL of Sterile Water for Injection into the vial of this compound powder. This will result in a 50 mg/mL solution with a pH of 3.5 to 4.5.
-
Gently swirl the vial to dissolve the powder completely. Do not shake vigorously.
-
Visually inspect the reconstituted solution for any particulate matter or discoloration. The solution should be clear and colorless.
-
For intravenous infusion, this solution should be further diluted with Normal Saline for Injection to a concentration of 10 to 20 mg/mL.
Protocol 2: Stability-Indicating HPLC Method for this compound
This is a general protocol for a stability-indicating HPLC method to separate this compound from its major degradation products. Method validation is crucial for accurate and reliable results.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Phosphoric acid
-
Tetraethylammonium (B1195904) chloride
-
This compound reference standard
-
Water (HPLC grade)
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and an aqueous solution containing 0.005 M phosphoric acid and 0.001 M tetraethylammonium chloride (e.g., 52% acetonitrile and 48% aqueous solution). The exact ratio may need to be optimized for your specific column and system.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 270 nm
-
Injection Volume: 20 µL
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. Prepare a series of working standards by diluting the stock solution to known concentrations.
-
Sample Preparation: Dilute the this compound solution to be tested with the mobile phase to a concentration within the linear range of the assay.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
System Suitability: Before sample analysis, inject a standard solution multiple times to ensure the system is performing adequately (e.g., check for consistent retention times, peak areas, and theoretical plates).
-
Quantification: Identify the this compound peak based on its retention time compared to the standard. Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve generated from the working standards. The method should be able to separate the pralidoxime peak from the peaks of its known degradation products.
Visualizations
Caption: Degradation pathway of this compound in acidic aqueous solution.
Caption: General experimental workflow for this compound stability testing.
Caption: Troubleshooting logic for this compound solution instability.
References
Technical Support Center: Pralidoxime Chloride Dosage Optimization in Rats
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Pralidoxime (B1201516) Chloride (2-PAM) dosage for maximum efficacy in rat models of organophosphate poisoning.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Pralidoxime Chloride?
A1: this compound is a cholinesterase reactivator. Its principal action is to reactivate acetylcholinesterase (AChE), an enzyme critical for nerve function, which has been inactivated by phosphorylation from an organophosphate (OP) compound.[1][2][3] Pralidoxime works by cleaving the phosphate-ester bond between the organophosphate and the enzyme.[2][4] This allows AChE to resume its function of breaking down acetylcholine (B1216132), thereby restoring normal function at the neuromuscular junction and relieving paralysis, particularly of the respiratory muscles. Pralidoxime also slows the "aging" process, where the phosphorylated enzyme becomes permanently non-reactivatable. It is most effective outside the central nervous system (CNS) due to its limited ability to cross the blood-brain barrier.
Q2: What is the recommended starting dose for this compound in rats for efficacy studies?
A2: The appropriate starting dose depends on the specific organophosphate used and the route of administration. Based on pharmacokinetic and toxicodynamic studies in rats, intramuscular (IM) doses in the range of 20-80 mg/kg have been commonly used. A dose of 50 mg/kg (IM) has been shown to produce a rapid and complete, though transient, reversal of paraoxon-induced respiratory toxicity in rats. For dose-response studies, a wider range may be explored. It's crucial to consider that the minimum therapeutic plasma concentration of pralidoxime is considered to be 4 µg/mL (4 mg/L).
Q3: How does the efficacy of Pralidoxime vary with different organophosphates?
A3: The reactivation efficacy of Pralidoxime is highly dependent on the chemical structure of the inhibiting organophosphate. In vitro studies using rat brain homogenates have shown that at high concentrations (10⁻³ M), Pralidoxime can effectively reactivate AChE inhibited by paraoxon (B1678428), chlorpyrifos, VX, Russian VX, and sarin. However, it is not effective against AChE inhibited by agents like cyclosarin, tabun, or soman (B1219632). Therefore, Pralidoxime is not considered a universal reactivator.
Q4: Should Pralidoxime be used in conjunction with other treatments?
A4: Yes, Pralidoxime is almost always administered concomitantly with atropine (B194438). Atropine is a muscarinic antagonist that blocks the effects of excess acetylcholine at muscarinic receptors, addressing symptoms like salivation and bronchospasm. Pralidoxime's primary role is to restore function at nicotinic receptors, especially in respiratory muscles. In some experimental models, co-administration of an anticonvulsant like pentobarbital (B6593769) has shown to significantly improve survival rates compared to Pralidoxime alone, suggesting it helps protect the CNS.
Troubleshooting Guides
Issue 1: I am not observing significant cholinesterase reactivation in my rat model.
| Possible Cause | Troubleshooting Step |
| Insufficient Dose | The plasma concentration may be below the therapeutic threshold of 4 mg/L. Review your dosing regimen. Consider a dose-escalation study. A single IM dose of 50 mg/kg has been shown to be effective for paraoxon poisoning. |
| Timing of Administration | Pralidoxime is most effective when given soon after OP exposure, before the inhibited enzyme "ages" and becomes irreversibly bound. Administer Pralidoxime as quickly as possible post-exposure. |
| Type of Organophosphate | Pralidoxime is not effective against all organophosphates. It shows poor efficacy against agents like soman and tabun. Confirm the susceptibility of the specific OP agent you are using to Pralidoxime reactivation. |
| Route of Administration | Intramuscular (IM) or intravenous (IV) routes are preferred for rapid absorption. If using other routes, bioavailability might be a limiting factor. The apparent half-life in rats is approximately 74-77 minutes, so a continuous infusion might be more effective than a single bolus for maintaining therapeutic levels. |
Issue 2: High mortality is observed in the treatment group despite Pralidoxime administration.
| Possible Cause | Troubleshooting Step |
| Severe CNS Toxicity | Pralidoxime has limited ability to cross the blood-brain barrier and may not sufficiently protect the CNS. Consider co-administration with an anticonvulsant. Studies have shown that combining intraperitoneal (i.p.) Pralidoxime with pentobarbital significantly lowers mortality compared to Pralidoxime alone. |
| Pralidoxime Toxicity | While relatively nontoxic, very high doses can cause adverse effects. The LD50 for rats is 96 mg/kg (IV) and 150 mg/kg (IM). Ensure your dose is within a safe therapeutic window. |
| Inadequate Supportive Care | Pralidoxime is an antidote, not a complete treatment. Ensure adequate supportive care, including administration of atropine to manage muscarinic symptoms and respiratory support if needed. |
| Delayed Treatment | The efficacy of Pralidoxime diminishes significantly over time. Ensure prompt administration following OP exposure. |
Data and Protocols
Quantitative Data Summary
Table 1: Acute Toxicity of this compound in Rodents
| Species | Route | LD50 | Reference |
|---|---|---|---|
| Rat | Intravenous (i.v.) | 96 mg/kg | |
| Rat | Intramuscular (i.m.) | 150 mg/kg | |
| Mouse | Oral | 4100 mg/kg | |
| Mouse | Intraperitoneal (i.p.) | 155 mg/kg | |
| Mouse | Intravenous (i.v.) | 90 mg/kg |
| Mouse | Intramuscular (i.m.) | 180 mg/kg | |
Table 2: In Vitro AChE Reactivation by Pralidoxime in Rat Brain Homogenate
| Inhibitor | Pralidoxime Conc. (M) | % Reactivation | Reference |
|---|---|---|---|
| Paraoxon | 10⁻³ | Sufficient | |
| Chlorpyrifos | 10⁻³ | Sufficient | |
| VX | 10⁻³ | Sufficient | |
| Sarin | 10⁻³ | Sufficient | |
| Tabun | 10⁻³ | Insufficient | |
| Soman | 10⁻³ | Insufficient | |
| Various OPs | 10⁻⁵ | Insufficient |
Note: "Sufficient" indicates effective reactivation as described in the study; specific percentages were not always provided.
Experimental Protocols
Protocol 1: In Vitro AChE Reactivation Assay
This protocol is based on methodologies described for testing Pralidoxime's efficacy on inhibited rat brain AChE.
-
Enzyme Preparation:
-
Euthanize male Sprague-Dawley rats and decapitate.
-
Homogenize whole brains in cold water to create a 10% (w/v) homogenate.
-
-
Enzyme Inhibition:
-
Incubate the rat brain homogenate with the selected organophosphate inhibitor for 30 minutes at 25°C to achieve approximately 95-96% inhibition of AChE activity.
-
-
Reactivation:
-
Add this compound solution to the inhibited enzyme preparation to achieve the desired final concentration (e.g., 10⁻⁵ M or 10⁻³ M).
-
Incubate for 10 minutes at 25°C and a pH of 8.0.
-
-
Measurement of AChE Activity:
-
Measure the AChE activity using a suitable method, such as the Ellman method or a potentiostatic method.
-
Calculate the percentage of reactivation relative to control (uninhibited) enzyme activity.
-
Protocol 2: In Vivo Efficacy Study in Paraoxon-Poisoned Rats
This protocol is a composite based on toxicodynamic studies in rats.
-
Animal Model:
-
Use male Sprague-Dawley rats.
-
-
Poisoning:
-
Administer the organophosphate paraoxon. For respiratory toxicity studies, a dose of 0.215 mg/kg (50% of LD50) can be used. For survival studies, higher doses (e.g., 1-5 µmol, i.p.) may be used.
-
-
Treatment:
-
Administer this compound at the desired dose (e.g., 50 mg/kg, i.m.) at a specified time point after poisoning.
-
Administer atropine as required. For CNS protection studies, pentobarbital may be co-administered.
-
-
Endpoint Measurement:
-
Respiratory Function: Measure respiratory rate and expiratory/inspiratory time using whole-body plethysmography.
-
Cholinesterase Activity: Collect sequential blood samples to measure whole-blood cholinesterase reactivation over time.
-
Survival: Monitor animals for a set period (e.g., 24 hours) and record mortality rates.
-
Pharmacokinetics: Determine plasma concentrations of Pralidoxime at various time points to correlate with efficacy.
-
References
How to address poor solubility of Pralidoxime Chloride in specific solvents
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing common issues related to the solubility of Pralidoxime Chloride during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
This compound is a white, crystalline powder that is generally highly soluble in aqueous solutions and polar solvents.[1][2][3] Its solubility can be described as freely soluble in water, methanol (B129727), and 0.1 N HCl; soluble in 0.1 N NaOH; and slightly soluble in ethanol (B145695) and phosphate (B84403) buffer pH 6.8.[4] The chloride salt form is specifically used to enhance its water solubility, which is crucial for its clinical application as an injectable drug.[1]
Q2: I am having trouble dissolving this compound in an organic solvent. What could be the reason?
This compound is a polar, ionic compound. According to the principle of "like dissolves like," polar compounds dissolve best in polar solvents. If you are using a non-polar or weakly polar organic solvent, you will likely encounter poor solubility. For instance, its solubility in ethanol is described as "slightly soluble."
Q3: How does pH affect the solubility of this compound?
The pH of the solvent system can significantly impact the solubility of this compound. It is freely soluble in acidic conditions (0.1 N HCl) and soluble in basic conditions (0.1 N NaOH). However, its solubility is reduced in neutral buffers like phosphate buffer at pH 6.8. For reconstituted solutions for injection, the pH is typically adjusted to a range of 3.5 to 4.5. The degradation of this compound in aqueous solutions is also pH-dependent, with the rate of degradation increasing with higher pH values.
Q4: Are there any known co-solvents that can enhance the solubility of this compound?
While specific co-solvent systems for this compound are not extensively documented in readily available literature, the use of co-solvents is a standard technique to enhance the solubility of drugs. For a polar compound like this compound that is slightly soluble in ethanol, using a water-miscible co-solvent system could be effective. Common co-solvents used in pharmaceutical formulations include ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycols (PEGs). Experimenting with binary or ternary solvent systems may yield improved solubility.
Q5: Can I heat the solution to improve solubility?
Heating the solvent can increase the solubility of most solid compounds, including this compound. However, it is crucial to consider the thermal stability of the compound. This compound melts with decomposition at temperatures between 215°C and 225°C. While gentle heating is a common practice to facilitate dissolution, prolonged exposure to high temperatures, especially in certain pH conditions, could lead to degradation.
Solubility Data
The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Solubility Description | Quantitative Data (at 25°C unless specified) |
| Water | Freely Soluble / Excellent Solubility | 640 mg/mL, 1 g in < 1 mL |
| Methanol | Freely Soluble | Not specified |
| Ethanol | Slightly Soluble | Not specified |
| Dimethyl Sulfoxide (DMSO) | Soluble | ~1 mg/mL |
| 0.1 N Hydrochloric Acid (HCl) | Freely Soluble | Not specified |
| 0.1 N Sodium Hydroxide (NaOH) | Soluble | Not specified |
| Phosphate Buffer (pH 6.8) | Slightly Soluble | Not specified |
| Phosphate Buffered Saline (PBS, pH 7.2) | Soluble | ~10 mg/mL |
Troubleshooting Guide for Poor Solubility
If you are experiencing difficulty dissolving this compound, please follow the troubleshooting workflow below.
Caption: Troubleshooting workflow for this compound solubility issues.
Experimental Protocols
Protocol 1: pH Adjustment for Enhancing Aqueous Solubility
This protocol describes how to enhance the solubility of this compound in a neutral aqueous buffer system where it is only slightly soluble.
-
Preparation of Stock Acid/Base Solutions: Prepare 0.1 M HCl and 0.1 M NaOH solutions.
-
Initial Suspension: Suspend the desired amount of this compound in the aqueous buffer (e.g., Phosphate Buffer, pH 6.8).
-
pH Adjustment: While stirring the suspension, add the 0.1 M HCl solution dropwise to lower the pH. Monitor the pH continuously with a calibrated pH meter.
-
Observation: Observe the dissolution of the solid as the pH decreases. This compound should become more soluble as the solution becomes more acidic. Aim for a pH range of 3.5-4.5 for optimal solubility and stability.
-
Volume Correction: Record the volume of acid added and consider this dilution in your final concentration calculation.
-
Stability Check: Be aware that extreme pH values and high temperatures can increase the degradation rate of this compound. It is recommended to prepare fresh solutions and store them appropriately.
Protocol 2: Employing a Co-solvent System for Enhancing Solubility in Slightly Polar Organic Solvents
This protocol provides a general method for improving the solubility of this compound in a solvent like ethanol using water as a co-solvent.
-
Solvent Preparation: Prepare a series of co-solvent mixtures with varying ratios of ethanol and water (e.g., 90:10, 80:20, 70:30 v/v).
-
Solubility Testing: To a known amount of this compound in separate vials, add a small volume of each co-solvent mixture.
-
Vortex and Equilibrate: Vortex the vials for 1-2 minutes and then allow them to equilibrate at a constant temperature (e.g., 25°C) for a set period (e.g., 24 hours) to ensure saturation is reached.
-
Observation and Quantification: Visually inspect for undissolved solid. For quantitative analysis, centrifuge the saturated solutions, and analyze the supernatant for the concentration of dissolved this compound using a suitable analytical method like UV-Vis spectrophotometry or HPLC.
-
Selection of Optimal System: Identify the co-solvent ratio that provides the desired solubility for your experimental needs.
Caption: Experimental workflows for enhancing this compound solubility.
References
Pralidoxime Chloride degradation pathways and how to prevent them
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation pathways of Pralidoxime (B1201516) Chloride and strategies to mitigate them.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Pralidoxime Chloride?
A1: this compound primarily degrades in aqueous solutions through hydrolysis, particularly in acidic conditions. The degradation rate is influenced by pH, temperature, and concentration.[1][2] The main pathway involves the dehydration of the oxime to a nitrile, followed by hydrolysis to an amide and then a carboxylic acid, which can further decarboxylate.[2] Photodegradation is another potential pathway, though it is generally less characterized than hydrolysis.
Q2: What are the major degradation products of this compound?
A2: In acidic aqueous solutions, the major degradation products of this compound include:
-
2-carboxamido-1-methylpyridinium chloride
-
2-carboxy-1-methylpyridinium chloride
-
1-methylpyridinium chloride
-
Cyanide ion
-
Ammonia
-
Carbon dioxide
-
1-methyl-2-pyridone has also been indirectly identified.
Q3: How does pH affect the stability of this compound?
A3: The degradation rate of this compound in aqueous solutions is significantly influenced by pH. The rate of degradation increases as the pH increases, particularly in the range of pH 1 to 3.2. For multicomponent formulations in autoinjectors, a pH of 3 has been shown to provide better stability for pralidoxime compared to a pH of 4.
Q4: What is the effect of temperature on this compound stability?
A4: Elevated temperatures accelerate the degradation of this compound. The stability and shelf-life of concentrated aqueous solutions are determined at different temperatures to establish appropriate storage conditions. Pralidoxime has demonstrated good stability when stored at 4°C for over a year.
Q5: How does the concentration of this compound in a solution affect its stability?
A5: Concentrated aqueous solutions of this compound tend to degrade more rapidly than dilute solutions. The degradation rate has been observed to increase with concentrations ranging from 1% to 50% (w/v).
Q6: Are there specific formulation strategies to enhance the stability of this compound?
A6: Yes, several strategies can be employed:
-
Lyophilization: Preparing this compound as a freeze-dried powder for reconstitution before use significantly improves its stability and shelf-life compared to aqueous solutions.
-
pH Adjustment: Maintaining the pH of aqueous formulations in the acidic range (e.g., pH 2.0-3.0) can slow down the degradation process.
-
Excipient Compatibility: Preformulation studies are crucial to ensure the compatibility of this compound with other excipients in the formulation.
-
Novel Formulations: Research into novel delivery systems, such as encapsulating this compound in nanocomplexes, is ongoing to improve stability and delivery.
Q7: What are the recommended storage conditions for this compound?
A7: this compound should be stored at controlled room temperature, typically 25°C (77°F), with excursions permitted between 15-30°C (59-86°F). It should be protected from freezing. For aqueous solutions, refrigeration at 4°C can enhance stability. Lyophilized powder is more stable and allows for longer-term storage.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpectedly high levels of degradation products in a recently prepared this compound solution. | 1. Incorrect pH of the solution. 2. High storage temperature. 3. Contamination of the solution. 4. Incompatible container material. | 1. Verify and adjust the pH of the solution to the optimal acidic range (e.g., pH 2.0-3.0). 2. Ensure the solution is stored at the recommended temperature (refrigerated if necessary). 3. Prepare fresh solutions using sterile techniques and high-purity water. 4. Use glass or other confirmed compatible containers. |
| Precipitation observed in a this compound solution. | 1. Supersaturation of the solution. 2. Interaction with incompatible excipients. 3. Low storage temperature leading to crystallization. | 1. Ensure the concentration is within the solubility limits at the storage temperature. 2. Review the formulation for any incompatible components. 3. Store at the recommended temperature and avoid freezing. |
| Discoloration of the this compound solution. | 1. Photodegradation due to light exposure. 2. Oxidation. 3. Interaction with container components. | 1. Protect the solution from light by using amber-colored vials or storing it in the dark. 2. Consider purging the solution with an inert gas (e.g., nitrogen) to minimize oxygen exposure. 3. Evaluate the compatibility of the container and closure system. |
| Inconsistent results in stability studies. | 1. Non-validated analytical method. 2. Variability in storage conditions. 3. Issues with sample preparation. | 1. Develop and validate a stability-indicating HPLC method for the accurate quantification of this compound and its degradation products. 2. Tightly control and monitor storage conditions (temperature, humidity, light). 3. Standardize the sample preparation protocol. |
Data Presentation
Table 1: Factors Influencing this compound Degradation
| Factor | Effect on Degradation Rate | Observations |
| pH | Increases with increasing pH | Degradation rate is higher at pH 3.2 compared to pH 1.0. Formulations at pH 3 show better stability than at pH 4. |
| Temperature | Increases with increasing temperature | Shelf-life of 50% aqueous concentrates is determined by temperature. Stable for over a year at 4°C. |
| Concentration | Increases with increasing concentration | Degradation is faster in concentrated solutions (up to 50% w/v) compared to dilute solutions. |
| Light | Can induce photodegradation | Protection from light is recommended to prevent the formation of photolytic degradation products. |
| Container Material | Can affect stability | The choice of glass, metal, plastic, and rubber stoppers can influence the stability of the solution. |
Table 2: Stability of this compound in Autoinjectors
| Storage Condition | Duration | Remaining this compound (%) | Key Degradation Products | Reference |
| Room Temperature | 8-10 years | > 90% | 2-carboxy-, 2-formyl-, and 2-(aminocarbonyl)-1-methylpyridinium chloride | |
| Room Temperature (25-35°C) | 3 years | Appreciable activity maintained | Not specified | |
| 25°C | 53 months | Stable for > 5 years (at pH 3) | Not specified | |
| 40°C | 9 months | Showed optimal stability compared to other APIs | Not specified |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound and its Degradation Products
This protocol is based on a validated HPLC method for the simultaneous determination of this compound and its major degradation products.
1. Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
2. Chromatographic Conditions:
-
Column: Reverse-phase C18 column.
-
Mobile Phase: A mixture of 52% acetonitrile (B52724) and 48% aqueous solution containing 0.005 M phosphoric acid and 0.001 M tetraethylammonium (B1195904) chloride.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 270 nm.
-
Injection Volume: 20 µL.
3. Sample Preparation:
-
Dilute the this compound solution with the mobile phase to a suitable concentration.
-
For forced degradation studies, subject the this compound solution to stress conditions (e.g., acid, base, heat, light, oxidation) and then dilute with the mobile phase.
4. Analysis:
-
Inject the prepared samples into the HPLC system.
-
Identify and quantify this compound and its degradation products based on their retention times and peak areas compared to reference standards.
Protocol 2: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation pathways and products.
1. Acid Hydrolysis:
-
Treat a solution of this compound with a suitable concentration of hydrochloric acid (e.g., 0.1 N HCl).
-
Heat the solution at a controlled temperature (e.g., 60°C) for a specified period.
-
Neutralize the solution and analyze by HPLC.
2. Base Hydrolysis:
-
Treat a solution of this compound with a suitable concentration of sodium hydroxide (B78521) (e.g., 0.1 N NaOH).
-
Keep the solution at room temperature for a specified period.
-
Neutralize the solution and analyze by HPLC.
3. Thermal Degradation:
-
Store a solid sample or solution of this compound at an elevated temperature (e.g., 80°C) for a specified period.
-
Dissolve the solid sample or dilute the solution and analyze by HPLC.
4. Photodegradation:
-
Expose a solution of this compound to a light source (e.g., UV lamp or sunlight) for a specified duration.
-
Analyze the solution by HPLC. A control sample should be kept in the dark under the same conditions.
5. Oxidative Degradation:
-
Treat a solution of this compound with an oxidizing agent (e.g., 3% hydrogen peroxide).
-
Keep the solution at room temperature for a specified period.
-
Analyze the solution by HPLC.
Visualizations
Caption: Hydrolytic degradation pathway of this compound in acidic solution.
Caption: General experimental workflow for this compound stability studies.
References
- 1. Stability of concentrated aqueous solutions of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation pathway of this compound in concentrated acidic solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-performance liquid chromatographic determination of this compound and its major decomposition products in injectable solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Shelf-Life of Pralidoxime Chloride Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of stable Pralidoxime (B1201516) Chloride formulations.
Frequently Asked Questions (FAQs)
1. What are the primary factors influencing the stability of Pralidoxime Chloride in aqueous solutions?
The stability of this compound in aqueous solutions is primarily affected by pH, temperature, concentration, light exposure, and the type of container and closure system used.[1] Concentrated solutions tend to degrade more rapidly than dilute ones.[1] The pH of the formulation is a critical factor, with acidic conditions generally favoring stability.
2. What is the optimal pH range for maintaining the stability of this compound solutions?
An acidic pH range is generally recommended to enhance the stability of this compound solutions. The degradation rate increases with increasing pH values between 1 and 3.2.[2] Formulations are often adjusted to a pH between 3.0 and 4.5 to minimize degradation.[3][4]
3. What are the main degradation products of this compound?
Under acidic conditions, this compound can degrade into several products, including 2-cyano-1-methylpyridinium chloride, 2-carboxamido-1-methylpyridinium chloride, 2-carboxy-1-methylpyridinium chloride, and 1-methyl-2-pyridone. The degradation pathway often involves the dehydration of the oxime to a nitrile, followed by hydrolysis.
4. How does temperature affect the shelf-life of this compound formulations?
As with most chemical reactions, higher temperatures accelerate the degradation of this compound. Therefore, storage at controlled room temperature or under refrigeration is crucial for extending the shelf-life. Accelerated stability studies are often conducted at elevated temperatures (e.g., 40°C) to predict long-term stability.
5. Are lyophilized formulations of this compound more stable than aqueous solutions?
Yes, lyophilized (freeze-dried) powder formulations of this compound are significantly more stable than their aqueous counterparts. The removal of water in the lyophilization process minimizes hydrolytic degradation pathways, leading to a longer shelf-life. Lyophilized products are reconstituted with a sterile diluent immediately before use.
Troubleshooting Guides
Issue 1: Discoloration (Yellowing) of this compound Solution
| Potential Cause | Troubleshooting/Solution |
| High Storage Temperature | Store the formulation at the recommended temperature, typically between 20-25°C (68-77°F), and avoid exposure to excessive heat. |
| Exposure to Light | Protect the formulation from light by using amber-colored vials or by storing it in a light-protected container. |
| pH Shift to Alkaline Range | Verify the pH of the solution. If it has shifted towards the alkaline range, investigate potential interactions with the container or stopper that could cause the pH change. Consider the use of a suitable buffering agent to maintain the optimal acidic pH. |
| Oxidation | Consider purging the formulation with an inert gas like nitrogen during manufacturing and filling to minimize oxidative degradation. The addition of an antioxidant could be evaluated, but compatibility and potential interactions must be thoroughly assessed. |
Issue 2: Precipitation or Crystal Formation in Solution
| Potential Cause | Troubleshooting/Solution |
| Low Storage Temperature | This compound has high water solubility; however, at very high concentrations and low temperatures, precipitation might occur. Ensure the storage temperature does not fall below the recommended range. |
| pH Shift | A significant change in pH can affect the solubility of this compound or its degradation products. Monitor the pH of the formulation and ensure it remains within the optimal range. |
| Interaction with Container/Closure | Leachables from the container or rubber stopper could interact with this compound, leading to the formation of insoluble species. Conduct compatibility studies with different container and closure systems. |
| Supersaturation | Ensure that the concentration of this compound does not exceed its solubility limit at the intended storage and use temperatures. |
Issue 3: Loss of Potency (Assay Value Decreases Significantly)
| Potential Cause | Troubleshooting/Solution |
| Chemical Degradation | This is the most common cause. Review the formulation's pH, storage conditions (temperature and light exposure), and concentration. Refer to the degradation pathway to identify potential degradation products. |
| Incompatibility with Excipients | If other excipients are present in the formulation, conduct compatibility studies to ensure they do not accelerate the degradation of this compound. |
| Interaction with Container/Closure | Adsorption of the drug onto the surface of the container or absorption into the rubber stopper can lead to a decrease in the measured potency. Evaluate different packaging materials. Bromobutyl rubber stoppers have been shown to be a good alternative to minimize drug adsorption. |
| Hydrolysis in Aqueous Solution | For aqueous formulations, hydrolysis is a primary degradation pathway. Consider developing a lyophilized formulation to improve long-term stability. |
Data Presentation
Table 1: Stability of this compound in Autoinjectors at Room Temperature
| Storage Time (Years) | This compound Remaining (%) | Major Degradation Products Identified |
| 8-10 | >90% | 2-carboxy-, 2-formyl-, and 2-(aminocarbonyl)-1-methylpyridinium chloride |
Data synthesized from a study on autoinjectors containing 300 mg/mL of this compound in water stored at room temperature.
Table 2: Effect of pH on the Stability of this compound in Aqueous Solution
| pH | Relative Degradation Rate |
| 1.0 | Low |
| 3.2 | Moderate (Increases with pH) |
| > 4.5 | Higher |
Qualitative summary based on findings that degradation rate increases with increasing pH between 1 and 3.2.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Stability Indicating Assay
This method can be used to quantify this compound and its major degradation products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: Reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile (B52724) and an aqueous buffer. A common mobile phase consists of 52% acetonitrile and 48% of an aqueous solution containing 0.005 M phosphoric acid and 0.001 M tetraethylammonium (B1195904) chloride.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 270 nm.
-
Procedure:
-
Prepare standard solutions of this compound and, if available, its known degradation products in the mobile phase.
-
Prepare the sample solution by diluting the formulation to a suitable concentration with the mobile phase.
-
Inject the standard and sample solutions into the HPLC system.
-
Identify and quantify the peaks based on their retention times and peak areas compared to the standards.
-
Lyophilization Cycle for this compound Formulation
The following is a general lyophilization cycle that can be optimized for a specific this compound formulation, often containing a cryoprotectant like mannitol.
-
Freezing:
-
Load the filled vials onto the lyophilizer shelves.
-
Cool the shelves to approximately -40°C and hold for at least 4 hours to ensure complete freezing of the product.
-
-
Primary Drying (Sublimation):
-
Apply a vacuum to the chamber (e.g., 100-200 mTorr).
-
Gradually increase the shelf temperature to between -20°C and -10°C to provide energy for the ice to sublime.
-
Hold under these conditions for 24-48 hours, or until all the ice has been removed.
-
-
Secondary Drying (Desorption):
-
Gradually increase the shelf temperature to 25-30°C.
-
Maintain a low vacuum to remove residual bound water molecules.
-
Hold for an additional 10-15 hours.
-
-
Stoppering and Sealing:
-
Backfill the chamber with an inert gas like nitrogen.
-
Stopper the vials under vacuum or partial vacuum before releasing the vacuum.
-
Crimp the vials with aluminum seals to ensure container closure integrity.
-
Mandatory Visualizations
Caption: Degradation pathway of this compound in acidic solution.
Caption: Experimental workflow for stability testing of this compound formulations.
Caption: Logical relationship for troubleshooting this compound formulation instability.
References
- 1. Stability of concentrated aqueous solutions of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation pathway of this compound in concentrated acidic solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of Multicomponent Antidote Parenteral Formulations for Autoinjectors against Chemical War Agents (Neurotoxics) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. miemss.org [miemss.org]
Technical Support Center: Refinement of HPLC Methods for Pralidoxime Degradation Product Separation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to enhance the separation of Pralidoxime (B1201516) and its degradation products using High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of Pralidoxime, offering systematic solutions to improve peak shape, resolution, and method robustness.
| Problem | Potential Cause(s) | Suggested Solutions |
| Peak Tailing (especially for Pralidoxime peak) | Secondary Silanol (B1196071) Interactions: The basic pyridine (B92270) nitrogen in Pralidoxime can interact with acidic residual silanol groups on the silica-based stationary phase, causing tailing.[1][2][3] | 1. Adjust Mobile Phase pH: Lower the mobile phase pH to around 2-3 using an acid like phosphoric or formic acid. This protonates the silanol groups, minimizing secondary interactions.[1] 2. Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 column to reduce the number of available silanol groups. 3. Add a Competing Base: Introduce a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase to saturate the active silanol sites. 4. Use Ion-Pairing Reagents: Add an ion-pairing reagent such as tetraethylammonium (B1195904) chloride to the mobile phase to improve retention and peak shape.[4] |
| Poor Resolution Between Degradation Products | Inadequate Mobile Phase Strength: The organic-to-aqueous ratio may not be optimal for separating structurally similar compounds. | 1. Optimize Organic Content: Systematically vary the percentage of the organic solvent (e.g., acetonitrile) in the mobile phase. A lower organic percentage generally increases retention and may improve separation. 2. Change Organic Solvent: Consider switching from acetonitrile (B52724) to methanol (B129727) or vice versa, as this alters selectivity. 3. Gradient Elution: Develop a gradient elution method to effectively separate early- and late-eluting peaks. |
| Retention Time Variability / Drifting | 1. Inadequate Column Equilibration: The column is not fully equilibrated with the mobile phase before injection. 2. Mobile Phase Composition Change: Evaporation of the organic component or changes in pH can alter retention times. 3. Temperature Fluctuations: Changes in ambient laboratory temperature affect mobile phase viscosity and retention. | 1. Increase Equilibration Time: Ensure the column is equilibrated for a sufficient duration (e.g., 10-15 column volumes) until a stable baseline is achieved. 2. Prepare Fresh Mobile Phase: Prepare mobile phase daily and keep reservoirs capped to prevent evaporation. 3. Use a Column Oven: Maintain a constant and stable column temperature using a column oven for consistent results. |
| Early Elution of Pralidoxime (Poor Retention) | High Polarity of Analyte: Pralidoxime chloride is a highly hydrophilic compound and may have low retention on traditional reversed-phase columns. | 1. Use a Chaotropic Salt: Add a chaotropic salt like sodium hexafluorophosphate (B91526) (NaPF6) to the mobile phase to enhance the retention of polar compounds on a C18 column. 2. Consider HILIC: For very polar compounds, Hydrophilic Interaction Chromatography (HILIC) can be a suitable alternative to reversed-phase chromatography. 3. Reduce Organic Content: Decrease the amount of acetonitrile or methanol in the mobile phase. |
| Peak Fronting | 1. Sample Overload: Injecting too much sample can saturate the column. 2. Solvent Incompatibility: The sample is dissolved in a solvent significantly stronger than the mobile phase. | 1. Reduce Injection Volume/Concentration: Dilute the sample or decrease the injection volume. 2. Match Sample Solvent: Prepare your sample in the mobile phase or a solvent with a similar or weaker elution strength. |
Frequently Asked Questions (FAQs)
Q1: What are the common degradation products of Pralidoxime that I should be trying to separate?
A1: Forced degradation studies have identified several major degradation products of Pralidoxime. These include 2-carboxy-N-methylpyridinium chloride, N-methyl-2-pyridone, 2-carbamoyl-N-methylpyridinium chloride, 2-hydroxymethyl-N-methylpyridinium chloride, and 2-cyano-N-methylpyridinium chloride. Another key degradant, particularly in acidic solutions, is 2-formyl-1-methylpyridinium chloride.
Q2: What is a good starting point for an HPLC method for Pralidoxime and its degradants?
A2: A robust starting point is a reversed-phase HPLC method using a C18 column. A mobile phase consisting of a mixture of acetonitrile and an aqueous buffer (e.g., phosphate (B84403) or acetate) is common. A UV detector set to approximately 270 nm is suitable for detecting both Pralidoxime and its degradation products.
Q3: My Pralidoxime peak is tailing. How can I fix this?
A3: Peak tailing for Pralidoxime, a basic compound, is often due to interactions with acidic silanol groups on the silica (B1680970) support of the HPLC column. To mitigate this, you can lower the mobile phase pH to ~2-3 with an acid modifier like phosphoric acid, use a modern end-capped column with low silanol activity, or add an ion-pairing reagent to the mobile phase.
Q4: Why am I seeing poor retention for Pralidoxime on my C18 column?
A4: Pralidoxime is a highly polar, hydrophilic molecule, which can lead to poor retention on standard C18 columns. To increase retention, you can decrease the amount of organic solvent in your mobile phase, or use mobile phase additives like chaotropic salts (e.g., NaPF6) which have been shown to increase the retention of polar compounds.
Q5: How can I confirm the specificity of my method to ensure it is "stability-indicating"?
A5: A stability-indicating method is one that can accurately measure the active ingredient without interference from its degradation products, impurities, or excipients. To demonstrate this, you must perform forced degradation studies (stress testing) where the drug substance is exposed to harsh conditions (e.g., acid, base, oxidation, heat, light). Your HPLC method must then be able to separate the intact Pralidoxime peak from all the degradation peaks that are generated.
Experimental Protocols
Example Stability-Indicating HPLC Method
This protocol is a representative method for the separation of Pralidoxime and its degradation products, based on published literature.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: Reversed-phase C18, 5 µm, 4.6 x 150 mm (or similar).
-
Mobile Phase:
-
Solvent A: Aqueous solution containing 0.005 M phosphoric acid and 0.001 M tetraethylammonium chloride.
-
Solvent B: Acetonitrile.
-
Isocratic Elution: 52% Acetonitrile and 48% Aqueous Solution.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C (or ambient).
-
Detection Wavelength: 270 nm.
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to an appropriate concentration.
Visualizations
Pralidoxime Degradation Pathway
The following diagram illustrates the proposed degradation pathway of Pralidoxime in an acidic solution, leading to the formation of several key degradation products.
General HPLC Troubleshooting Workflow
This workflow provides a logical sequence for diagnosing and resolving common HPLC issues.
References
Technical Support Center: Optimizing Pralidoxime Chloride-Mediated Reactivation of Acetylcholinesterase (AChE)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the reactivation of Acetylcholinesterase (AChE) by Pralidoxime (B1201516) Chloride in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action of Pralidoxime Chloride in reactivating inhibited AChE?
A1: this compound (often referred to as 2-PAM) serves as a cholinesterase reactivator, primarily used as an antidote for poisoning by organophosphate (OP) compounds.[1][2] OPs inhibit AChE by covalently binding to the serine residue in the enzyme's active site, leading to an accumulation of the neurotransmitter acetylcholine.[3] Pralidoxime works through a nucleophilic attack on the phosphorus atom of the organophosphate, effectively cleaving the bond between the OP and the AChE enzyme.[4] This process regenerates the active enzyme, allowing it to resume its normal function of hydrolyzing acetylcholine.
Q2: What is "aging" in the context of AChE inhibition, and how does it affect Pralidoxime's efficacy?
A2: "Aging" is a process where the organophosphate-AChE complex undergoes a conformational change, typically through the loss of an alkyl group, which strengthens the bond between the organophosphate and the enzyme.[5] This "aged" complex is resistant to reactivation by oxime reactivators like Pralidoxime. Therefore, the timely administration of Pralidoxime is crucial for effective AChE reactivation before aging occurs.
Q3: What is the optimal pH for an in vitro AChE reactivation experiment with this compound?
A3: The optimal pH for AChE activity and reactivation is generally within the range of 7.4 to 8.0. Pralidoxime's stability can be affected by pH, with solutions being more stable at a slightly acidic to neutral pH. For instance, in one study, a pH range of 6.1-6.6 was shown to be stable for a transdermal patch formulation. It is crucial to maintain a consistent and optimized pH in your assay buffer for reproducible results.
Q4: How should I prepare and store this compound solutions for my experiments?
A4: this compound is a white, crystalline powder that is freely soluble in water. For in vitro assays, it is recommended to prepare fresh stock solutions in an appropriate buffer (e.g., phosphate (B84403) buffer, pH 7.4). To minimize freeze-thaw cycles, it is advisable to aliquot stock solutions and store them at -20°C. Concentrated aqueous solutions of this compound can degrade more rapidly than dilute solutions, and this degradation is influenced by pH and the storage container.
Troubleshooting Guides
Issue 1: Low or No AChE Reactivation Observed
Q: I am not observing the expected level of AChE reactivation in my assay. What are the potential causes and how can I troubleshoot this?
A: Several factors could contribute to poor reactivation. A logical approach to troubleshooting this issue is outlined in the diagram below. Key areas to investigate include:
-
Pralidoxime Concentration: Insufficient concentration of Pralidoxime will lead to suboptimal reactivation. It has been shown that higher concentrations (up to 0.70 mM) can be more effective in vitro.
-
Timing of Pralidoxime Addition: If the inhibited enzyme has "aged," it will be refractory to reactivation. Ensure Pralidoxime is added promptly after AChE inhibition.
-
Assay Conditions: Suboptimal pH and temperature can negatively impact both enzyme activity and Pralidoxime efficacy. The optimal pH is typically between 7.4 and 8.0, and experiments are often conducted at 25°C or 37°C.
-
Reagent Quality: Ensure that your this compound, AChE, inhibitor, and other reagents are not degraded. Prepare fresh solutions, especially for the substrate (e.g., acetylthiocholine) and the chromogen (e.g., DTNB) in colorimetric assays like the Ellman's method.
Issue 2: High Variability in IC50/EC50 Values Between Experiments
Q: My calculated IC50 or EC50 values for Pralidoxime vary significantly across different experimental runs. What could be causing this inconsistency?
A: Inconsistent IC50/EC50 values are a common challenge in enzymatic assays. The primary sources of variability often include:
-
Inconsistent Reagent Preparation: Minor differences in the concentration of assay components can lead to significant variations in results.
-
Fluctuations in Experimental Conditions: Small changes in temperature, pH, or incubation times can impact enzyme kinetics and inhibitor/reactivator potency.
-
Pipetting Inaccuracies: Errors in dispensing reagents, especially at low volumes, can introduce substantial variability.
-
Edge Effects in Microplates: The outer wells of a microplate are more susceptible to evaporation, which can alter reagent concentrations. It is advisable to avoid using the outermost wells for critical samples or to fill them with a buffer to maintain humidity.
Issue 3: High Background Signal in Control Wells
Q: I am observing a high background signal in my negative control wells (without enzyme or without inhibitor). What could be the cause?
A: A high background signal can interfere with accurate measurements. Potential causes include:
-
Spontaneous Substrate Hydrolysis: The substrate used in the assay (e.g., acetylthiocholine) may hydrolyze spontaneously, leading to a false-positive signal. Preparing fresh substrate solutions for each experiment is recommended.
-
Reagent Contamination: Contamination of your buffer or other reagents with substances that react with the detection agent can cause a high background.
-
Compound Interference: The test compound itself might interfere with the assay's detection method. It is important to run a control with the compound in the absence of the enzyme to check for any intrinsic signal.
Data Presentation
Table 1: Effect of Pralidoxime Concentration on AChE Reactivation
| Pralidoxime Concentration (M) | Organophosphate Inhibitor | AChE Source | Reactivation (%) | Reference |
| 1 x 10⁻⁵ | Paraoxon | Rat Brain Homogenate | Not Sufficient | |
| 1 x 10⁻³ | Paraoxon | Rat Brain Homogenate | Effective | |
| 1 x 10⁻³ | Chlorpyrifos | Rat Brain Homogenate | Effective | |
| 1 x 10⁻³ | VX | Rat Brain Homogenate | Effective | |
| 1 x 10⁻³ | Sarin | Rat Brain Homogenate | Effective | |
| 6.6 x 10⁻⁵ | Dimethoate | Human Erythrocyte | Partial Recovery | |
| 7.0 x 10⁻⁴ | Dimethoate | Human Erythrocyte | More Effective |
Table 2: Influence of Experimental Conditions on Pralidoxime Stability and AChE Reactivation
| Parameter | Condition | Observation | Reference |
| pH | 7.4 - 8.0 | Optimal range for AChE activity and reactivation assays. | |
| 6.1 - 6.6 | Demonstrated stability in a transdermal patch formulation. | ||
| Acidic Solution | Formation of 2-formyl-1-methylpyridinium chloride as a degradation product at room temperature. | ||
| Temperature | 25°C or 37°C | Standard temperatures for in vitro AChE reactivation experiments. | |
| 40°C | Used in accelerated stability testing; Pralidoxime showed optimal stability compared to other APIs. | ||
| Room Temperature (8-10 years storage) | >90% of the total measured components consisted of this compound. | ||
| Storage | Concentrated Aqueous Solutions | Degrade more rapidly than dilute solutions. | |
| -20°C | Recommended for storing aliquoted stock solutions to minimize degradation. |
Experimental Protocols
Protocol: In Vitro AChE Reactivation Assay using Ellman's Method
This protocol provides a general guideline for assessing the reactivation of organophosphate-inhibited AChE by this compound.
1. Reagent Preparation:
-
Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 7.4-8.0.
-
AChE Solution: Prepare a working solution of acetylcholinesterase in the assay buffer. The final concentration should be optimized in preliminary experiments to yield a linear reaction rate for at least 10 minutes.
-
Organophosphate Inhibitor Solution: Prepare a stock solution of the desired organophosphate inhibitor in a suitable solvent (e.g., ethanol (B145695) or DMSO).
-
This compound Solution: Prepare a stock solution of this compound in the assay buffer. Make serial dilutions to test a range of concentrations.
-
DTNB Reagent (Ellman's Reagent): Dissolve 5,5'-dithiobis-(2-nitrobenzoic acid) in the assay buffer to a final concentration of 10 mM.
-
Substrate Solution: Dissolve acetylthiocholine (B1193921) iodide (ATCI) in the assay buffer to a final concentration of 10 mM.
2. Assay Procedure (96-well plate format):
-
Enzyme Inhibition:
-
In the wells of a microplate, add the AChE solution.
-
Add the organophosphate inhibitor solution to achieve the desired final concentration for inhibition (typically aiming for 80-90% inhibition).
-
Incubate for a specific time (e.g., 30 minutes) at a controlled temperature (e.g., 25°C) to allow for enzyme inhibition.
-
-
Reactivation:
-
To the inhibited enzyme mixture, add different concentrations of the this compound solution (or buffer for the control).
-
Incubate for a defined period (e.g., 10-30 minutes) at the same controlled temperature to allow for reactivation.
-
-
Measurement of AChE Activity:
-
Add the DTNB reagent to all wells.
-
Initiate the reaction by adding the ATCI substrate solution.
-
Immediately begin measuring the absorbance at 412 nm every minute for 10-20 minutes using a microplate reader.
-
3. Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well from the linear portion of the absorbance versus time curve.
-
The percentage of reactivation can be calculated using the following formula: % Reactivation = [(Ratereactivated - Rateinhibited) / (Rateuninhibited - Rateinhibited)] x 100
Mandatory Visualizations
Caption: Mechanism of AChE Inhibition and Reactivation by Pralidoxime.
Caption: Experimental Workflow for In Vitro AChE Reactivation Assay.
Caption: Troubleshooting Logic for Poor AChE Reactivation.
References
- 1. [PDF] Comparison of Single-Dose Pralidoxime and Pralidoxime Infusions for the Treatment of Organophosphate Poisoning | Semantic Scholar [semanticscholar.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Reactivation kinetics of acetylcholinesterase from different species inhibited by highly toxic organophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pralidoxime - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
Mitigating confounding variables in Pralidoxime Chloride efficacy studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating confounding variables during pralidoxime (B1201516) chloride efficacy studies for organophosphate (OP) poisoning.
Frequently Asked Questions (FAQs)
Q1: Why do results from pralidoxime efficacy studies vary so widely?
A1: The variability in the effectiveness of pralidoxime (2-PAM) therapy in organophosphate (OP) poisoning studies is often due to several overlooked confounding variables.[1] Key factors include the specific type of OP compound involved, the timing of pralidoxime administration, the dosage regimen used, and the severity of the poisoning.[1][2][3] Studies that group different OPs together often yield conflicting results because OPs differ in their chemical structure and rate of "aging," a process where the bond between the OP and acetylcholinesterase (AChE) becomes permanent and resistant to reactivation by pralidoxime.[4]
Q2: What is the "aging" of acetylcholinesterase and how does it affect pralidoxime efficacy?
A2: "Aging" is a chemical process that strengthens the bond between the organophosphate and the acetylcholinesterase (AChE) enzyme. This process, also known as dealkylation, makes the phosphorylated enzyme resistant to reactivation by antidotes like pralidoxime. The rate of aging varies depending on the specific organophosphate compound; for some nerve agents, it can occur within minutes. Early administration of pralidoxime is therefore critical to its effectiveness.
Q3: Is there an optimal dose for pralidoxime?
A3: The optimal dosing regimen for pralidoxime is still a subject of debate and research. Studies have shown that maintaining a therapeutic plasma concentration of pralidoxime is crucial for its efficacy. Continuous intravenous infusion is often suggested to be more effective than intermittent bolus injections at maintaining these therapeutic levels. The World Health Organization (WHO) has recommended a specific dosing regimen, but its effectiveness has been questioned in some clinical trials. Some studies suggest that higher doses than those typically recommended may be more beneficial.
Q4: Can pralidoxime be used for all types of organophosphate poisoning?
A4: No, the effectiveness of pralidoxime can vary significantly depending on the specific organophosphate. For example, it has shown variable reactivation of butyrylcholinesterase inhibited by different OPs. It is generally less effective against dimethyl organophosphates compared to diethyl organophosphates. Furthermore, pralidoxime is generally contraindicated for carbamate (B1207046) insecticide poisoning, with the exception of carbaryl (B1668338) where it may worsen symptoms.
Q5: What is the role of atropine (B194438) in conjunction with pralidoxime treatment?
A5: Atropine and pralidoxime have complementary mechanisms of action in treating organophosphate poisoning. Atropine is a muscarinic antagonist that blocks the effects of excess acetylcholine (B1216132) at muscarinic receptors, thereby addressing symptoms like increased secretions, bronchospasm, and bradycardia. Pralidoxime, on the other hand, reactivates acetylcholinesterase to restore the normal breakdown of acetylcholine. Atropine is essential because pralidoxime has little effect on centrally-mediated respiratory depression and does not address all muscarinic effects.
Troubleshooting Guide
Issue 1: Inconsistent or no acetylcholinesterase (AChE) reactivation observed in vitro.
| Possible Cause | Troubleshooting Step |
| "Aging" of the inhibited enzyme has occurred. | Ensure that pralidoxime is added to the assay as soon as possible after AChE inhibition. The time window for effective reactivation is highly dependent on the specific organophosphate used. |
| Suboptimal pralidoxime concentration. | Perform a dose-response experiment to determine the optimal concentration of pralidoxime for the specific organophosphate being studied. In vitro studies have shown that higher concentrations may be required for reactivation against certain OPs. |
| Incorrect assay conditions. | Verify the pH and temperature of the assay buffer. The Ellman method for measuring AChE activity is typically performed at a pH of 7.5-8.0 and room temperature. |
| Degradation of pralidoxime. | Prepare pralidoxime solutions fresh before each experiment. Some halogenated derivatives of pralidoxime have been shown to be unstable in solution. |
| Inappropriate type of organophosphate. | Confirm that the organophosphate used is one that is known to be responsive to pralidoxime. Efficacy varies greatly between different OPs. |
Issue 2: High variability in animal study outcomes despite standardized pralidoxime dosage.
| Possible Cause | Troubleshooting Step |
| Differences in the severity of poisoning. | Stratify animals based on the severity of clinical signs of poisoning before treatment allocation. This can help to reduce variability in the outcome measures. |
| Timing of pralidoxime administration. | Administer pralidoxime at a consistent and early time point after organophosphate exposure to minimize the effect of "aging." |
| Species-specific differences in response. | Be aware that the effectiveness of pralidoxime can vary between animal species. For example, it has shown better protection against soman (B1219632) intoxication in rats and mice than in guinea pigs and nonhuman primates. |
| Route of administration. | Ensure a consistent route of administration (e.g., intravenous, intramuscular) as this can affect the pharmacokinetics of pralidoxime. |
| Inadequate supportive care. | Standardize supportive care measures, such as temperature regulation and hydration, across all experimental groups as these can influence survival. |
Issue 3: Difficulty in translating in vitro efficacy to in vivo models.
| Possible Cause | Troubleshooting Step |
| Poor bioavailability of pralidoxime. | Consider the pharmacokinetic properties of pralidoxime in the chosen animal model. Continuous infusion may be necessary to maintain therapeutic plasma concentrations. |
| Limited penetration of the blood-brain barrier. | Pralidoxime does not readily cross the blood-brain barrier, so central nervous system effects of organophosphate poisoning may not be effectively treated. Concomitant treatment with atropine is crucial. |
| Complex physiological response to poisoning. | The in vivo response to organophosphate poisoning is complex and involves more than just AChE inhibition. Consider measuring other physiological parameters in addition to AChE activity. |
Data Presentation
Table 1: Summary of Pralidoxime Clinical Trial Outcomes
| Study | Pralidoxime Regimen | Control Group | Key Outcomes | Conclusion |
| Eddleston et al. (2009) | 2 g loading dose, then 0.5 g/h infusion | Saline placebo | Non-significant increase in mortality in the pralidoxime group (24.8% vs 15.8%). No difference in intubation rates. | No evidence of benefit for this regimen. |
| Pawar et al. (2006) | High-dose: 2 g loading dose, then 1 g/h for 48h | Low-dose: 1 g every 4h | Lower mortality, intubation rates, and ventilator duration in the high-dose group. | High-dose continuous infusion of pralidoxime reduced morbidity and mortality. |
| Johnson et al. (1992) | 1 g bolus every 4-6 hours | Placebo | No significant difference in mortality. | Pralidoxime did not offer a clear benefit. |
| de Silva et al. (1992) | Atropine plus pralidoxime | Atropine alone | Similar clinical outcomes in both groups. | Casts doubt on the necessity of cholinesterase reactivators. |
Experimental Protocols
1. In Vitro Acetylcholinesterase (AChE) Reactivation Assay (Ellman's Method)
This protocol is adapted from the widely used spectrophotometric method for measuring AChE activity.
-
Materials:
-
0.1 M Phosphate (B84403) Buffer (pH 8.0)
-
10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution in phosphate buffer
-
14 mM Acetylthiocholine iodide (ATCI) solution in deionized water
-
Purified acetylcholinesterase (AChE) solution (1 U/mL) in phosphate buffer
-
Organophosphate (OP) inhibitor solution
-
Pralidoxime chloride solution
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of kinetic measurements at 412 nm
-
-
Procedure:
-
Plate Setup:
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL deionized water.
-
Control (100% activity): 130 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for OP and pralidoxime.
-
Inhibited Sample: 130 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL OP solution.
-
Reactivated Sample: 120 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL OP solution + 10 µL pralidoxime solution.
-
-
Inhibition Step: Add the OP solution to the "Inhibited" and "Reactivated" wells. Incubate for a specific time (e.g., 30 minutes) at 25°C to allow for AChE inhibition.
-
Reactivation Step: Add the pralidoxime solution to the "Reactivated" wells. Incubate for a defined period (e.g., 10-30 minutes) at 25°C.
-
Initiate Reaction: Add 10 µL of the 14 mM ATCI solution to all wells except the blank to start the reaction.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.
-
Data Analysis: Calculate the rate of reaction (change in absorbance per minute) for each well. The percentage of reactivation can be calculated as: ((Rate of Reactivated Sample - Rate of Inhibited Sample) / (Rate of Control Sample - Rate of Inhibited Sample)) * 100.
-
2. In Vivo Animal Model of Organophosphate Poisoning and Pralidoxime Treatment
This protocol provides a general framework for an in vivo study in a rodent model. Specific parameters should be optimized based on the research question and the specific OP compound.
-
Materials:
-
Laboratory animals (e.g., male Wistar rats, 200-250g)
-
Organophosphate (OP) solution (e.g., dissolved in peanut oil for subcutaneous injection)
-
This compound solution (in sterile saline for intravenous or intramuscular injection)
-
Atropine sulfate (B86663) solution
-
Anesthesia (if required for procedures)
-
Equipment for monitoring vital signs (e.g., respiratory rate, heart rate)
-
-
Procedure:
-
Acclimatization: Acclimate animals to the laboratory conditions for at least one week before the experiment.
-
Grouping: Randomly assign animals to different treatment groups (e.g., Control, OP only, OP + Atropine, OP + Atropine + Pralidoxime).
-
Induction of Poisoning: Administer the organophosphate to the animals (e.g., via subcutaneous injection). The dose should be predetermined to induce clear signs of toxicity without being immediately lethal.
-
Treatment Administration: At a specified time point after OP administration (e.g., 5-15 minutes), administer the respective treatments. Pralidoxime can be given as a bolus injection or a continuous infusion.
-
Monitoring: Observe the animals for clinical signs of toxicity (e.g., salivation, tremors, convulsions, respiratory distress) and mortality over a defined period (e.g., 24-48 hours). Monitor vital signs at regular intervals.
-
Biochemical Analysis: At the end of the observation period, collect blood and tissue samples to measure AChE activity and, if possible, OP levels.
-
Data Analysis: Compare the survival rates, clinical scores, and biochemical parameters between the different treatment groups using appropriate statistical methods.
-
Mandatory Visualizations
Caption: Cholinergic signaling pathway in organophosphate poisoning and pralidoxime action.
Caption: General experimental workflow for pralidoxime efficacy studies.
References
- 1. scribd.com [scribd.com]
- 2. Is the World Health Organization-recommended dose of pralidoxime effective in the treatment of organophosphorus poisoning? A randomized, double-blinded and placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pralidoxime - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Pralidoxime Chloride Therapeutic Index Enhancement: Technical Support Center
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at increasing the therapeutic index of Pralidoxime (B1201516) Chloride (2-PAM).
Frequently Asked Questions (FAQs)
FAQ 1: What are the primary limitations of Pralidoxime Chloride that necessitate an increased therapeutic index?
This compound (2-PAM) is a standard acetylcholinesterase (AChE) reactivator for treating organophosphate (OP) poisoning. However, its effectiveness is hampered by several factors:
-
Poor Blood-Brain Barrier (BBB) Penetration : Pralidoxime contains a permanently charged quaternary nitrogen, which severely restricts its ability to cross the BBB.[1] This means it cannot effectively reactivate AChE in the central nervous system (CNS), where OP-induced toxicity also occurs.[1][2]
-
Narrow Spectrum of Activity : No single oxime, including pralidoxime, is effective against all types of organophosphates.[1][2] Its reactivation efficacy varies significantly depending on the chemical structure of the specific OP. For example, it shows no efficacy against cyclosarin, tabun, or soman-inhibited AChE in some studies.
-
Rapid Elimination : Pralidoxime is quickly excreted through the kidneys, leading to a short biological half-life (approximately 74-77 minutes). This rapid clearance makes it difficult to maintain the necessary therapeutic plasma concentration.
-
"Aging" of the OP-AChE Complex : OPs form a covalent bond with AChE. Over time, this bond can strengthen through a process called "aging," rendering the enzyme resistant to reactivation by oximes. The aging half-life varies dramatically between OPs, from minutes for soman (B1219632) to hours for sarin (B92409) and tabun.
FAQ 2: What is the minimum therapeutic plasma concentration required for Pralidoxime, and why is it difficult to maintain?
A minimum plasma concentration of 4 µg/mL (4 mg/L) is widely considered necessary to protect the acetylcholinesterase enzyme from OP compounds.
Maintaining this level is challenging primarily due to the drug's rapid renal excretion. Standard administration of a 1g intravenous bolus can result in plasma concentrations dropping below this therapeutic threshold in as little as 1.5 to 2 hours. This has led to research into alternative dosing strategies, such as continuous intravenous infusion, which has been shown to be more effective at maintaining the required plasma levels compared to repeated boluses.
Troubleshooting Guides
Issue 1: Poor in vivo efficacy despite successful in vitro AChE reactivation.
Possible Cause: Insufficient bioavailability at the target site, particularly the central nervous system (CNS).
Troubleshooting Steps:
-
Verify BBB Penetration: The quaternary structure of pralidoxime makes it highly hydrophilic and limits its passage across the BBB. Standard formulations achieve very low concentrations in the brain.
-
Evaluate Pharmacokinetics: A short half-life may prevent the drug from reaching and sustaining therapeutic concentrations.
-
Consider Advanced Drug Delivery Systems: To overcome poor BBB penetration, researchers are exploring various nanocarrier strategies.
Strategies & Experimental Approaches:
-
Lipid-Based Nanocarriers : Solid lipid nanoparticles (SLNs) and liposomes can encapsulate pralidoxime to improve its lipophilicity and facilitate BBB transit. Surface modification with polyethylene (B3416737) glycol (PEGylation) can further prolong circulation time.
-
Cell Membrane-Coated Nanoparticles (CMCNPs) : Using membranes from cells like glioma cells can help nanoparticles evade the immune system and leverage natural transport mechanisms to cross the BBB.
Below is a workflow for developing and evaluating a novel nanoparticle-based delivery system for Pralidoxime.
References
Validation & Comparative
Pralidoxime Chloride's Efficacy Against Novel Nerve Agents: A Comparative Analysis
For Immediate Release
This guide provides a critical evaluation of Pralidoxime Chloride (2-PAM) as a countermeasure for poisoning by novel organophosphate nerve agents. Standard treatment for nerve agent exposure typically involves atropine (B194438), a benzodiazepine (B76468), and an oxime, such as 2-PAM, to reactivate inhibited acetylcholinesterase (AChE).[1] However, the emergence of new chemical threats, including the A-series (Novichok) agents, necessitates a re-evaluation of the effectiveness of existing antidotes.[2][3] This document presents a comparative analysis of 2-PAM and other oxime reactivators, supported by recent experimental data, to inform researchers, scientists, and drug development professionals.
Overview of Pralidoxime and Its Limitations
Pralidoxime is a mono-pyridinium oxime designed to reactivate AChE by removing the nerve agent's phosphate (B84403) group from the enzyme's active site.[1][4] While effective against certain classical nerve agents like sarin (B92409) (GB) and VX, its efficacy is known to be limited against others, such as soman (B1219632) and tabun. A significant drawback of 2-PAM is its quaternary ammonium (B1175870) structure, which impedes its ability to cross the blood-brain barrier (BBB), thus limiting its effectiveness in counteracting central nervous system (CNS) toxicity. Furthermore, recent studies indicate that commercial oximes, including Pralidoxime, have very limited efficacy in reactivating AChE inhibited by Novichok agents.
Comparative Efficacy of Oximes: In Vitro Data
Recent in vitro studies have quantified the reactivation potential of 2-PAM and other leading oximes against both classical and novel nerve agents. The data clearly indicates that the effectiveness of an oxime is highly dependent on the specific nerve agent.
A 2024 study by Musilek et al. provides a direct comparison of several oximes against the novel A-series agent A-234, as well as sarin (GB) and VX. The results, summarized below, highlight the poor performance of Pralidoxime against this novel threat.
Table 1: In Vitro Reactivation of Nerve Agent-Inhibited Human Acetylcholinesterase (AChE)
| Oxime | Nerve Agent | % Reactivation (100 µM oxime, 10 min) |
| Pralidoxime | A-234 | 0.86% |
| HI-6 | A-234 | 0.77% |
| Obidoxime (B3283493) | A-234 | 0.68% |
| Methoxime | A-234 | 1.27% |
| Trimedoxime | A-234 | 0.82% |
| Pralidoxime | Sarin (GB) | 53.3% |
| HI-6 | Sarin (GB) | 82.9% |
| Obidoxime | Sarin (GB) | 48.9% |
| Methoxime | Sarin (GB) | 68.9% |
| Trimedoxime | Sarin (GB) | 28.9% |
| Pralidoxime | VX | 20.6% |
| HI-6 | VX | 34.5% |
| Obidoxime | VX | 22.8% |
| Methoxime | VX | 32.1% |
| Trimedoxime | VX | 24.3% |
Data sourced from Musilek et al. (2024).
Against the A-234 agent, all tested oximes, including Pralidoxime, showed negligible reactivation ability. In contrast, for sarin (GB), HI-6 was the most effective reactivator, significantly outperforming Pralidoxime. For VX, HI-6 and methoxime also showed higher reactivation percentages than Pralidoxime.
Comparative Efficacy of Oximes: In Vivo Data
In vivo studies in animal models provide crucial information on the overall therapeutic benefit of an antidote, which includes factors beyond simple enzyme reactivation. The protective ratio, which is the ratio of the median lethal dose (LD50) of the nerve agent in antidote-treated animals to that in untreated animals, is a key metric.
The same 2024 study also evaluated the therapeutic efficacy of different antidotal treatments in rats poisoned with A-234.
Table 2: In Vivo Therapeutic Efficacy Against A-234 Poisoning in Rats
| Treatment (Administered 1 min post-exposure) | Protective Ratio (LD50 treated / LD50 untreated) |
| Atropine + Diazepam | 2.61 |
| Atropine + Diazepam + Obidoxime | No increase in survival |
| Atropine + Diazepam + Methoxime | 3.46 |
| Atropine + Diazepam + HI-6 | 5.61 |
Data sourced from Musilek et al. (2024).
This in vivo data corroborates the in vitro findings, demonstrating that the addition of certain oximes can improve survival rates. Notably, HI-6 provided the highest level of protection against A-234 in this model, while the combination with obidoxime offered no benefit over atropine and diazepam alone. Although Pralidoxime was not included in this specific in vivo comparison against A-234, its extremely low in vitro reactivation potential suggests it would offer minimal therapeutic benefit.
Next-Generation and Alternative Countermeasures
The clear limitations of Pralidoxime against novel agents have spurred the development of alternative strategies:
-
Novel Oximes : Research is focused on developing broad-spectrum oximes like HLö-7 and new classes, such as K-oximes, that may offer improved efficacy against a wider range of agents, including tabun.
-
CNS-Penetrating Antidotes : To address the issue of the blood-brain barrier, prodrugs like Pro-2-PAM have been designed to cross into the CNS before being metabolized into the active oxime. Another promising candidate, LLNL-02, has been developed to effectively cross the BBB and protect both the CNS and peripheral nervous system.
-
Pre-treatment Options : Reversible AChE inhibitors like galantamine, which can penetrate the CNS, are being investigated as alternatives to pyridostigmine (B86062) for pre-exposure prophylaxis.
-
Non-Oxime Reactivators : Molecules such as 4-Amino-2-[(diethylamino) methyl] phenol (B47542) (ADOC) are being explored as potential reactivators that do not rely on an oxime functional group.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro Cholinesterase Reactivation Assay
This protocol is based on the widely used Ellman's method for measuring AChE activity.
-
Enzyme Inhibition : A solution of purified human recombinant acetylcholinesterase (HssAChE) is incubated with a specific concentration of the nerve agent (e.g., A-234, sarin, or VX) for a set period (e.g., 30 minutes) to achieve near-complete enzyme inhibition.
-
Reactivation : The inhibited enzyme solution is then incubated with a solution of the oxime reactivator (e.g., Pralidoxime, HI-6) at a specified concentration (e.g., 100 µM) for a defined time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).
-
Activity Measurement :
-
The reaction is initiated by adding the substrate, acetylthiocholine (B1193921) (ATCh), and the chromogen, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
AChE hydrolyzes ATCh into thiocholine (B1204863) and acetate.
-
The produced thiocholine reacts with DTNB to form 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion.
-
The rate of TNB formation is measured spectrophotometrically by monitoring the change in absorbance at 412 nm over time.
-
-
Data Analysis : The percentage of reactivation is calculated by comparing the enzyme activity in the oxime-treated sample to the activity of the uninhibited enzyme control and the inhibited enzyme control.
In Vivo Therapeutic Efficacy Study
This protocol describes a typical animal study to determine the protective efficacy of an antidote.
-
Animal Model : Male Wistar rats are commonly used.
-
Toxicity Determination (LD50) : The median lethal dose (LD50) of the nerve agent is first determined by administering various doses of the agent intramuscularly (i.m.) to different groups of animals and observing mortality over a 24-hour period. Probit analysis is used to calculate the LD50 value.
-
Antidote Administration :
-
Animals are challenged with varying doses of the nerve agent (typically centered around the predetermined LD50).
-
A short time after the nerve agent challenge (e.g., 1 minute), the antidotal treatment is administered i.m. This typically consists of atropine and a benzodiazepine (like diazepam), with or without the test oxime. Oximes are often administered at equitoxic doses (e.g., 5% of their respective LD50s) to allow for a fair comparison.
-
-
Observation : Animals are monitored for signs of toxicity and mortality over a 24-hour period.
-
Data Analysis : A new LD50 value is calculated for the nerve agent in the presence of the antidotal treatment. The protective ratio is then determined by dividing the LD50 of the protected group by the LD50 of the unprotected (nerve agent only) group. A higher protective ratio indicates greater therapeutic efficacy.
Visualizing the Mechanisms
To better understand the processes involved, the following diagrams illustrate the key pathways and workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. A-series agent A-234: initial in vitro and in vivo characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro potency of H oximes (HI-6, HLö-7), the oxime BI-6, and currently used oximes (pralidoxime, obidoxime, trimedoxime) to reactivate nerve agent-inhibited rat brain acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Pralidoxime Chloride versus Obidoxime in Treating Pesticide Poisoning
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two prominent acetylcholinesterase (AChE) reactivators, Pralidoxime Chloride and Obidoxime, used in the treatment of organophosphate (OP) pesticide poisoning. This document synthesizes experimental data on their efficacy, pharmacokinetic profiles, and safety, offering a valuable resource for researchers and professionals in drug development.
Executive Summary
Organophosphate pesticides are a major cause of poisoning worldwide, primarily through the inhibition of the critical enzyme acetylcholinesterase. The timely administration of an AChE reactivator, known as an oxime, is a cornerstone of clinical management. Pralidoxime and Obidoxime are two such oximes that have been in clinical use. While both aim to reverse the phosphorylation of AChE, their effectiveness can vary depending on the specific organophosphate compound. In vitro studies have demonstrated that Obidoxime is often a more potent reactivator than Pralidoxime for AChE inhibited by various pesticides.[1] However, clinical evidence on the superiority of one over the other remains a subject of ongoing discussion, with some studies suggesting no significant advantage of Pralidoxime over standard atropine (B194438) treatment alone.[2] Concerns regarding the toxicity of Obidoxime have also been raised in some animal studies. This guide delves into the available experimental data to provide a clear comparison of these two critical antidotes.
Mechanism of Action: AChE Inhibition and Reactivation
Organophosphate pesticides act by phosphorylating the serine hydroxyl group within the active site of acetylcholinesterase. This covalent modification inactivates the enzyme, leading to an accumulation of the neurotransmitter acetylcholine (B1216132) and subsequent overstimulation of cholinergic receptors, resulting in a cholinergic crisis. Oximes, such as Pralidoxime and Obidoxime, function by nucleophilically attacking the phosphorus atom of the organophosphate, thereby cleaving the bond with the enzyme and restoring its function.
Comparative Efficacy: In Vitro Acetylcholinesterase Reactivation
In vitro studies provide a controlled environment to directly compare the reactivation potential of Pralidoxime and Obidoxime against AChE inhibited by various organophosphates. The following table summarizes key findings from such studies.
| Organophosphate Inhibitor | Oxime | Concentration (M) | Reactivation (%) | Source |
| Paraoxon | Pralidoxime | 10-5 | ~6% | [3] |
| Paraoxon | Obidoxime | 10-5 | >90% (at 30 min) | [3] |
| Sarin | Pralidoxime | 10-4 | Low | [4] |
| Sarin | Obidoxime | 10-4 | Moderate | |
| Tabun | Pralidoxime | 10-4 | Ineffective | |
| Tabun | Obidoxime | 10-4 | Increased Reactivation |
Clinical Efficacy: A Review of Clinical Trial Data
Direct head-to-head, large-scale randomized controlled trials comparing Pralidoxime and Obidoxime are limited. Existing clinical studies on Pralidoxime have yielded conflicting results, with some showing no significant benefit over atropine alone. A prospective comparative study by Balali-Mood and Shariat (1998) suggested that both Pralidoxime and Obidoxime were associated with more respiratory complications compared to standard care with atropine, with no deaths observed in the Pralidoxime arm, while deaths were recorded in the Obidoxime and standard care arms. However, the methodology of many older studies has been questioned.
| Study | Comparison | Key Findings |
| Balali-Mood & Shariat (1998) | Pralidoxime vs. Obidoxime vs. Atropine alone | Pralidoxime and Obidoxime were associated with more respiratory complications. No deaths in the Pralidoxime group. |
| Systematic Reviews of Pralidoxime | Pralidoxime vs. Placebo/Standard Care | No consistent evidence of benefit for Pralidoxime. |
Pharmacokinetic Profiles
The pharmacokinetic properties of Pralidoxime and Obidoxime influence their clinical utility. The following table provides a comparative summary of key pharmacokinetic parameters in humans.
| Parameter | This compound | Obidoxime Chloride |
| Route of Administration | Intravenous, Intramuscular | Intravenous |
| Half-life (t1/2) | ~0.8 - 2.7 hours | Biphasic: ~2 hours and ~14 hours in OP poisoning |
| Volume of Distribution (Vd) | Distributes evenly in body fluids | Not well-established in humans |
| Elimination | Primarily renal excretion | Primarily renal excretion |
Safety and Adverse Effects
Both Pralidoxime and Obidoxime can be associated with adverse effects, although comprehensive, direct comparative data from large-scale trials is scarce.
This compound: Commonly reported side effects include dizziness, blurred vision, diplopia, headache, drowsiness, nausea, tachycardia, and hypertension.
Obidoxime Chloride: Potential side effects include gastrointestinal discomfort (nausea, vomiting), fluctuations in blood pressure and heart rate (hypertension, tachycardia), neurological symptoms (headache, dizziness), and respiratory issues.
Experimental Protocols
In Vitro Acetylcholinesterase Reactivation Assay (Modified Ellman's Method)
This protocol outlines a general procedure for assessing the in vitro reactivation of organophosphate-inhibited acetylcholinesterase by oximes.
1. Materials:
-
Purified human acetylcholinesterase (AChE)
-
Organophosphate inhibitor (e.g., paraoxon)
-
This compound and Obidoxime Chloride solutions of known concentrations
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATCI)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
96-well microplate reader
2. Procedure:
-
Enzyme Inhibition: Incubate a solution of AChE with the organophosphate inhibitor at a concentration sufficient to achieve >95% inhibition (e.g., 30 minutes at 25°C).
-
Reactivation: Add varying concentrations of Pralidoxime or Obidoxime to the inhibited AChE solution and incubate for a defined period (e.g., 10-30 minutes at 25°C).
-
Measurement of AChE Activity:
-
Add DTNB to the wells of a 96-well plate.
-
Add the reactivated enzyme solution to the wells.
-
Initiate the reaction by adding the substrate, ATCI.
-
Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.
-
-
Calculation of Reactivation: The percentage of reactivation is calculated using the formula: % Reactivation = [(Activity of reactivated enzyme - Activity of inhibited enzyme) / (Activity of uninhibited enzyme - Activity of inhibited enzyme)] x 100
Conclusion
The decision to use Pralidoxime or Obidoxime in the treatment of organophosphate poisoning is complex and depends on various factors, including the specific pesticide involved, the clinical presentation of the patient, and local availability and guidelines. In vitro evidence suggests that Obidoxime may be a more potent reactivator for a range of organophosphates. However, the clinical data is less definitive, and concerns about the safety profile of Obidoxime persist. Pralidoxime remains a widely used and studied oxime, although its clinical efficacy has been a subject of debate.
Further well-designed, head-to-head clinical trials are crucial to definitively establish the comparative efficacy and safety of these two important antidotes. Researchers and drug development professionals are encouraged to focus on developing novel oximes with a broader spectrum of activity and an improved safety profile.
References
- 1. Oximes in Acute Organophosphate Pesticide Poisoning: a Systematic Review of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jkscience.org [jkscience.org]
- 3. Obidoxime - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 4. Comparison of in vitro potency of oximes (pralidoxime, obidoxime, HI-6) to reactivate sarin-inhibited acetylcholinesterase in various parts of pig brain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Pralidoxime Chloride and Other Oxime Reactivators in Organophosphate Poisoning
For Researchers, Scientists, and Drug Development Professionals
Organophosphate (OP) compounds, encompassing a range of nerve agents and pesticides, pose a significant threat due to their irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in a cholinergic crisis that can be fatal. The primary treatment for OP poisoning involves the administration of an anticholinergic agent like atropine (B194438) and an oxime reactivator to restore AChE function.
Pralidoxime (B1201516) Chloride (2-PAM) is the most well-known and widely used oxime in the United States.[1][2] However, its efficacy is not universal across all types of organophosphates, and it has limited ability to cross the blood-brain barrier to address central nervous system effects.[1][3] This has spurred the development and investigation of numerous other oxime reactivators, including obidoxime (B3283493), trimedoxime, HI-6, and a range of experimental K-series oximes, each with a unique profile of effectiveness, toxicity, and spectrum of activity.[1]
This guide provides a head-to-head comparison of Pralidoxime Chloride with other notable oxime reactivators, supported by experimental data from in vitro and in vivo studies.
Mechanism of Action: AChE Reactivation
The fundamental role of an oxime reactivator is to remove the phosphoryl group that the organophosphate attaches to the serine residue in the active site of AChE. This process restores the enzyme's ability to hydrolyze acetylcholine. The efficacy of this reactivation is dependent on the chemical structure of both the organophosphate and the oxime.
In Vitro Reactivation Efficacy
In vitro studies are crucial for determining the direct reactivation potential of oximes against AChE inhibited by various OPs. These studies typically measure the percentage of enzyme activity restored after a specific incubation time with the reactivator.
| Oxime | Organophosphate | Inhibited AChE Source | Reactivation (%) | Reference |
| Pralidoxime (2-PAM) | Paraoxon | Rat Brain Homogenate | >50% at 10⁻³ M | |
| Chlorpyrifos | Rat Brain Homogenate | >50% at 10⁻³ M | ||
| Sarin | Rat Brain Homogenate | >50% at 10⁻³ M | ||
| VX | Rat Brain Homogenate | >50% at 10⁻³ M | ||
| Obidoxime | Paraoxon | Human Erythrocyte AChE | >50% | |
| Leptophos-oxon | Human Erythrocyte AChE | >50% | ||
| Methamidophos | Human Erythrocyte AChE | >50% | ||
| Trimedoxime | Paraoxon | Human Erythrocyte AChE | >50% | |
| Leptophos-oxon | Human Erythrocyte AChE | >50% | ||
| Methamidophos | Human Erythrocyte AChE | >50% | ||
| HI-6 | Soman (B1219632) | Rat Tissues | Significantly higher than 2-PAM | |
| K027 | Paraoxon | Human Erythrocyte AChE | Superior to Pralidoxime | |
| Methyl-paraoxon | Human Erythrocyte AChE | Superior to Pralidoxime | ||
| K048 | Paraoxon | Human Erythrocyte AChE | Superior to Pralidoxime | |
| Methyl-paraoxon | Human Erythrocyte AChE | Superior to Pralidoxime |
Key Findings from In Vitro Studies:
-
Bisquaternary oximes like trimedoxime and obidoxime generally demonstrate broader-spectrum and more potent reactivation of pesticide-inhibited AChE compared to the monoquaternary pralidoxime.
-
For nerve agents, the efficacy varies significantly. HI-6 is notably more effective against soman poisoning than 2-PAM. In contrast, 2-PAM shows better efficacy against tabun (B1200054) than HI-6.
-
Experimental K-series oximes, such as K027 and K048, have shown superior reactivation potency for certain OPs compared to both pralidoxime and obidoxime in in vitro settings.
In Vivo Efficacy and Protection
In vivo studies, typically conducted in rodent models, provide a more comprehensive assessment of an oxime's therapeutic potential by considering factors like pharmacokinetics, distribution, and overall impact on survival.
| Oxime | Organophosphate | Animal Model | Key Findings | Reference |
| Pralidoxime (2-PAM) | 26 OP Insecticides | Rat | Low effectiveness against phosphonates and phosphorothiolates. | |
| Soman | Rat | No protection when used alone. | ||
| Sarin & VX | Rabbit | Highly effective. | ||
| Obidoxime | 26 OP Insecticides | Rat | Potent antidote for phosphate (B84403) insecticides; low effectiveness for others. | |
| Trimedoxime | 26 OP Insecticides | Rat | Most effective oxime, especially at lower doses. | |
| HI-6 | 26 OP Insecticides | Rat | Low effectiveness against phosphonates and phosphorothiolates. | |
| Soman | Rat | Provided protection against 2.5 LD₅₀ of soman when used alone. | ||
| Soman | Rabbit | 3-5 times more effective than 2-PAM. | ||
| K027 | Paraoxon | Rat | Significantly better protection than Pralidoxime and Obidoxime. | |
| Methyl-paraoxon | Rat | Significantly reduced mortality, unlike established oximes. |
Key Findings from In Vivo Studies:
-
Trimedoxime was found to be the most effective broad-spectrum oxime against a range of 26 organophosphorus insecticides in rats.
-
HI-6 demonstrates superior protective effects against soman poisoning in both rats and rabbits compared to 2-PAM.
-
The experimental oxime K027 has shown remarkable in vivo efficacy, offering better protection against paraoxon-induced mortality than both pralidoxime and obidoxime.
Experimental Protocols
A standardized approach to evaluating oxime efficacy is crucial for accurate comparisons. Below are representative methodologies for in vitro and in vivo studies.
In Vitro AChE Reactivation Assay
This protocol outlines a typical method for assessing the ability of an oxime to reactivate OP-inhibited acetylcholinesterase.
In Vivo Protection Study in a Rodent Model
This protocol describes a common in vivo experiment to determine the protective efficacy of an oxime against OP-induced lethality.
Clinical Perspectives and Future Directions
Despite promising in vitro and animal data for several oximes, clinical evidence in human OP poisoning remains a subject of debate. Randomized controlled trials with pralidoxime have yielded conflicting results, with some studies failing to show a clear benefit. This discrepancy may be due to variations in the type of OP, the dose and timing of oxime administration, and the severity of poisoning.
The development of new oximes continues to focus on several key areas:
-
Broad-Spectrum Efficacy: The ideal oxime would be effective against a wide range of nerve agents and pesticides.
-
Blood-Brain Barrier Penetration: The ability to reactivate AChE in the central nervous system is a major goal, as current approved oximes have limited CNS penetration.
-
Improved Safety Profile: Reducing the intrinsic toxicity of the oxime itself is an important consideration.
References
- 1. Oxime-Mediated Reactivation of Organophosphate-Inhibited Acetylcholinesterase with Emphasis on Centrally-Active Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 3. Oxime Therapy for Brain AChE Reactivation and Neuroprotection after Organophosphate Poisoning - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Pralidoxime Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three widely used analytical methods for the quantification of Pralidoxime (B1201516) Chloride: High-Performance Liquid Chromatography (HPLC), UV-Visible Spectrophotometry, and Capillary Zone Electrophoresis (CZE). The information presented is intended to assist researchers and drug development professionals in selecting the most appropriate method for their specific needs, considering factors such as sensitivity, precision, and the nature of the sample matrix.
Comparative Analysis of Analytical Methods
The selection of an analytical method for the quantification of Pralidoxime Chloride is critical for ensuring the quality, safety, and efficacy of pharmaceutical formulations. Each method offers distinct advantages and limitations in terms of its performance characteristics. The following table summarizes the key quantitative data from validation studies of HPLC, UV-Vis Spectrophotometry, and CZE methods.
| Parameter | High-Performance Liquid Chromatography (HPLC) | UV-Visible Spectrophotometry | Capillary Zone Electrophoresis (CZE) |
| Linearity Range | 5 - 25 µg/mL[1] | Up to 60 µM[2] | 0.125 - 2 mg/mL[3][4] |
| Correlation Coefficient (r²) | > 0.9999[5] | Not explicitly stated, but Beer's law is obeyed | Not explicitly stated |
| Precision (%RSD) | < 2.0% | 0.28 - 1.03% | < 10% (intra- and inter-assay) |
| Accuracy (% Recovery) | 99.9% | Not explicitly stated | Not explicitly stated |
| Limit of Detection (LOD) | 0.008 µg/mL | 0.55 µg/mL | Not explicitly stated |
| Limit of Quantification (LOQ) | 0.026 µg/mL | Not explicitly stated | 0.10 mg/mL |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on established and validated methods reported in the scientific literature.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the simultaneous determination and quantification of this compound in various pharmaceutical matrices.
-
Chromatographic System:
-
Column: C18 (dimensions not specified)
-
Mobile Phase: A mixture of acetonitrile (B52724) and an aqueous solution containing 10 mM potassium dihydrogen phosphate (B84403) and 10 mM heptane-1-sulfonic acid sodium salt monohydrate (30:70, v/v). The pH of the mobile phase is adjusted to 3.0 with ortho-phosphoric acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 238 nm
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound in a suitable diluent (e.g., mobile phase).
-
Perform serial dilutions to obtain standard solutions within the linear range (5-25 µg/mL).
-
-
Sample Preparation:
-
Extract this compound from the sample matrix using a suitable solvent.
-
Filter the sample extract through a 0.45 µm filter before injection.
-
-
Procedure:
-
Inject equal volumes of the standard and sample solutions into the chromatograph.
-
Record the peak areas and calculate the concentration of this compound in the sample by comparing the peak area with the calibration curve.
-
UV-Visible Spectrophotometry
This colorimetric method is based on the formation of a complex between this compound and palladium(II) chloride.
-
Instrumentation: A double beam UV-Visible Spectrophotometer with 1 cm quartz cuvettes.
-
Reagents:
-
Palladium(II) chloride solution.
-
Britton-Robinson buffer solution (pH 6.45).
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound in deionized water.
-
Prepare working standards by diluting the stock solution with the Britton-Robinson buffer.
-
-
Sample Preparation:
-
Dissolve the sample containing this compound in the Britton-Robinson buffer.
-
Ensure the final concentration is within the linear range of the assay.
-
-
Procedure:
-
To a known volume of the standard or sample solution, add the palladium(II) chloride solution and dilute with the Britton-Robinson buffer to a final volume.
-
Allow the reaction to proceed for a specified time for color development.
-
Measure the absorbance of the resulting complex at 327 nm against a reagent blank.
-
Construct a calibration curve by plotting absorbance versus concentration and determine the concentration of this compound in the sample.
-
Capillary Zone Electrophoresis (CZE)
This method is particularly useful for the analysis of this compound in biological matrices such as urine.
-
Electrophoretic System:
-
Capillary: Fused-silica capillary (e.g., 47 cm length, 75 µm internal diameter).
-
Electrolyte Solution (Background Electrolyte): 25 mM sodium borate (B1201080) buffer (pH 9.1).
-
Voltage: 15 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic injection (e.g., 1 or 2 s).
-
Detection: On-line UV detection at 280 nm.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound in water.
-
Prepare working standards by diluting the stock solution in water to fall within the linear range (0.125 - 2 mg/mL).
-
-
Sample Preparation (for urine):
-
Dilute the urine sample with water (e.g., 1:5 dilution). No deproteinization step is typically required.
-
-
Procedure:
-
Rinse the capillary with the electrolyte solution.
-
Introduce the sample into the capillary via hydrodynamic injection.
-
Apply the separation voltage and record the electropherogram.
-
Identify and quantify the this compound peak based on its migration time and peak area, using a calibration curve for quantification.
-
Method Validation Workflow
The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The following diagram illustrates a typical workflow for analytical method validation.
Caption: A flowchart of the analytical method validation process.
References
- 1. Development and validation of a reverse phase liquid chromatography method for the simultaneous quantification of eserine and this compound in drugs-in-adhesive matrix type transdermal patches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of palladium(II) chloride as colour-forming reagent in determination of this compound in water and tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of pralidoxime methylsulfate (Contrathion) in human urine by capillary zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. High-performance liquid chromatographic determination of this compound and its major decomposition products in injectable solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Pralidoxime Chloride in Combination with Atropine versus Atropine Monotherapy for Organophosphate Poisoning: A Comparative Efficacy Guide
A Review of the Evidence on the Utility of Pralidoxime (B1201516) as an Adjunctive Therapy
The standard treatment for organophosphate (OP) poisoning involves the administration of atropine (B194438) to counteract the muscarinic effects of acetylcholine (B1216132) accumulation.[1] However, the adjunctive use of pralidoxime chloride, an acetylcholinesterase (AChE) reactivator, remains a subject of considerable debate within the medical community.[2][3] This guide provides a comprehensive comparison of the efficacy of pralidoxime in combination with atropine versus atropine monotherapy, supported by data from clinical trials and systematic reviews.
Mechanism of Action: A Tale of Two Antidotes
Organophosphate pesticides exert their toxic effects by inhibiting the enzyme acetylcholinesterase (AChE), leading to an accumulation of the neurotransmitter acetylcholine at nerve synapses. This results in a cholinergic crisis characterized by a range of symptoms, from excessive salivation and muscle twitching to respiratory failure and convulsions.
The two primary antidotes, atropine and pralidoxime, work through distinct mechanisms:
-
Atropine: Acts as a competitive antagonist at muscarinic cholinergic receptors, blocking the effects of excess acetylcholine. It primarily addresses the muscarinic symptoms such as bronchorrhea and bradycardia but does not treat the underlying cause of AChE inhibition or the nicotinic effects like muscle paralysis.
-
Pralidoxime: Functions by reactivating the phosphorylated AChE through a nucleophilic attack on the phosphorus atom of the organophosphate, thereby restoring the enzyme's ability to break down acetylcholine. This action is most effective before the organophosphate-enzyme bond "ages" and becomes irreversible.
Comparative Efficacy: A Review of Clinical Data
Systematic reviews and meta-analyses of randomized controlled trials (RCTs) have largely failed to demonstrate a clear clinical benefit of adding pralidoxime to atropine therapy. In fact, some studies suggest it may not improve outcomes and could potentially cause harm.
Table 1: Mortality in Pralidoxime + Atropine vs. Atropine Monotherapy
| Study/Analysis | Pralidoxime + Atropine Group (Deaths/Total) | Atropine Only Group (Deaths/Total) | Risk Ratio (95% CI) | P-value |
| Kharel et al. (2020) Meta-analysis | - | - | 1.53 (0.97 to 2.41) | 0.07 |
| Eddleston et al. (2009) RCT | 30/121 | 18/114 | 1.69 (0.88 to 3.26) | 0.12 |
| Baruah et al. (2023) | 8/54 | 7/49 | - | >0.05 |
| Raja et al. (2016) | - | - | No significant difference | - |
| A study on comparative evaluation... (JK Science) | 2/30 | 1/30 | - | - |
Table 2: Need for Ventilator Support and Incidence of Intermediate Syndrome
| Study/Analysis | Outcome | Pralidoxime + Atropine Group | Atropine Only Group | Risk Ratio (95% CI) | P-value |
| Kharel et al. (2020) Meta-analysis | Need for Ventilator Support | - | - | 1.29 (0.97 to 1.71) | 0.08 |
| Kharel et al. (2020) Meta-analysis | Incidence of Intermediate Syndrome | - | - | 1.63 (1.01 to 2.62) | 0.04 |
The data consistently shows no statistically significant reduction in mortality or the need for ventilator support with the addition of pralidoxime. Worryingly, one meta-analysis found a significant increase in the incidence of intermediate syndrome in the pralidoxime group.
Experimental Protocols: A Generalized Approach
While specific protocols vary between studies, a typical randomized controlled trial comparing these treatment regimens follows a general structure.
Methodology Summary
-
Patient Population: Patients with a history and clinical signs of acute organophosphate poisoning. Severity is often assessed using scales like the Peradeniya Organophosphorus Poisoning (POP) scale.
-
Intervention: The experimental group typically receives a continuous infusion or intermittent bolus injections of this compound in addition to a standardized atropine regimen. The control group receives atropine plus a placebo (e.g., saline).
-
Primary Outcomes: The primary endpoint is often all-cause mortality.
-
Secondary Outcomes: These may include the need for mechanical ventilation, duration of ICU and hospital stay, incidence of intermediate syndrome, and time to atropinization.
-
Data Collection: Baseline characteristics, type of organophosphate (if identifiable), and clinical progress are meticulously recorded. Acetylcholinesterase levels may also be monitored.
Conclusion
Based on the available evidence from multiple systematic reviews and randomized controlled trials, the routine use of pralidoxime in combination with atropine for the treatment of organophosphate poisoning is not supported. The addition of pralidoxime does not appear to confer a significant benefit in terms of reducing mortality or the need for ventilator support. Furthermore, some evidence suggests a potential for harm, including an increased risk of intermediate syndrome.
While in vitro studies consistently show that pralidoxime can reactivate inhibited AChE, this has not translated into clear clinical efficacy in human studies of OP poisoning. The controversy surrounding its use highlights the need for further research, potentially focusing on specific types of organophosphates or different dosing regimens. For now, the cornerstone of management remains aggressive supportive care and adequate atropinization.
References
A Comparative Analysis of the Neuroprotective Efficacy of Pralidoxime Chloride and Alternative Antidotes in Organophosphate Poisoning
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective effects of Pralidoxime Chloride (2-PAM), the standard oxime reactivator, with other potential antidotes for organophosphate (OP) poisoning. The focus is on experimental data that elucidates the capacity of these compounds to mitigate the complex neurotoxic cascades that follow OP exposure, extending beyond mere reactivation of peripheral acetylcholinesterase (AChE).
Introduction: The Challenge of Organophosphate-Induced Neurotoxicity
Organophosphate compounds, used as pesticides and chemical warfare agents, exert their primary toxic effect by inhibiting acetylcholinesterase (AChE), the enzyme responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132) (ACh).[1] This inhibition leads to an accumulation of ACh in synaptic clefts, triggering a cholinergic crisis characterized by hyperstimulation of muscarinic and nicotinic receptors in both the peripheral and central nervous systems (CNS).[2]
While peripheral symptoms are a major cause of acute mortality, the long-term morbidity of OP poisoning is often dictated by severe neurotoxic effects.[3] The initial cholinergic crisis can progress to status epilepticus (SE), a state of prolonged seizure activity that initiates a cascade of neurodamaging events.[1] These secondary mechanisms, including glutamatergic excitotoxicity, calcium overload, oxidative stress, and neuroinflammation, lead to neuronal apoptosis, structural brain damage, and persistent cognitive and neuropsychiatric deficits.[4]
Standard treatment involves the muscarinic antagonist atropine (B194438), an anticonvulsant like diazepam, and an oxime, such as this compound, to reactivate the inhibited AChE. However, the efficacy of Pralidoxime, particularly in preventing CNS damage, is limited by its poor ability to cross the blood-brain barrier (BBB). This has spurred research into alternative oximes and adjunctive therapies with superior neuroprotective profiles.
Signaling Pathways in Organophosphate Neurotoxicity
The neurotoxic cascade initiated by OP poisoning is multifaceted. The diagram below illustrates the key pathological events, from initial AChE inhibition to eventual neuronal death, and highlights the points of intervention for various antidotes.
Caption: Figure 1: Signaling Pathway of OP-Induced Neurotoxicity.
Comparative Efficacy of Oxime Reactivators
The primary role of an oxime is to reactivate phosphorylated AChE by removing the OP moiety from the enzyme's active site. Efficacy varies significantly based on the specific OP and the chemical structure of the oxime, particularly its ability to penetrate the CNS.
Acetylcholinesterase (AChE) Reactivation
The neuroprotective potential of an oxime is closely linked to its ability to reactivate AChE within the brain. Pralidoxime's quaternary ammonium (B1175870) structure limits its BBB penetration. Newer oximes, such as HI-6 and the experimental K-series oximes, have been developed to improve CNS availability and reactivation potency.
Table 1: Comparison of In Vitro AChE Reactivation by Different Oximes in Brain Tissue
| Oxime | OP Agent | Animal Model/Tissue | AChE Reactivation Efficacy | Reference(s) |
|---|---|---|---|---|
| Pralidoxime | Sarin | Pig Brain Homogenate | Lower than HI-6 in cerebral hemispheres and cerebellum | |
| Tabun | Rat Brain | Reactivation observed; comparable to K870 | ||
| Paraoxon | Rat Brain Homogenate | Poor reactivator | ||
| Obidoxime | Sarin | Pig Brain Homogenate | Lower than HI-6 | |
| Tabun | Rat Brain | Similar neuroprotective efficacy to novel K-oximes | ||
| HI-6 | Sarin | Pig Brain Homogenate | Most efficacious reactivator in whole brain, cerebral hemispheres, and cerebellum | |
| Tabun | Rat Brain | Negligible central reactivation | ||
| VX Agent | Rat Brain Homogenate | More efficacious than Pralidoxime and Obidoxime | ||
| K-27 | Paraoxon | Rat (in vivo) | Most efficacious protector; significantly better than Pralidoxime and Obidoxime | |
| Dichlorvos | Rat (in vivo) | More efficient reactivation than Pralidoxime and Obidoxime |
| K-870 | Tabun | Rat Brain | Central reactivating efficacy roughly corresponds to Pralidoxime | |
Neuroprotection and Survival
Effective central AChE reactivation should translate to reduced seizure activity and improved survival. Studies in animal models demonstrate that novel oximes can offer superior protection against OP-induced neurotoxicity and lethality compared to Pralidoxime.
Table 2: Comparison of In Vivo Neuroprotective and Survival Effects of Different Oximes
| Oxime | OP Agent | Animal Model | Key Neuroprotective/Survival Outcome(s) | Reference(s) |
|---|---|---|---|---|
| Pralidoxime | Paraoxon | Rat | Poor reduction in mortality (Relative Risk = 0.78) | |
| Tabun | Rat | Lower ability to decrease acute neurotoxicity compared to K870 | ||
| Obidoxime | Paraoxon | Rat | Moderate reduction in mortality (Relative Risk = 0.64) | |
| HI-6 | Tabun | Rat | Similar ability to decrease acute neurotoxicity as K870; significantly better than atropine alone | |
| K-27 | Paraoxon | Rat | Best protection conferred; reduced Relative Risk of death to 0.20 |
| Novel Oximes (phenoxyalkyl pyridinium) | Sarin/VX Surrogates | Rat | Attenuated seizure-like behavior; reduced glial scarring; increased survival vs. Pralidoxime | |
Alternative and Adjunctive Neuroprotective Strategies
Given the limitations of oxime monotherapy, particularly in reversing the downstream effects of the cholinergic crisis, research has focused on adjunctive treatments that target non-cholinergic pathways of neurotoxicity.
Targeting Oxidative Stress
OP-induced seizures and excitotoxicity lead to a massive increase in reactive oxygen species (ROS), causing oxidative damage to neurons. Antioxidant therapy is a rational adjunctive strategy.
Table 3: Effects of Antidotes on Oxidative Stress Markers in OP Poisoning
| Antidote/Therapy | OP Agent | Model | Oxidative Stress Marker(s) | Finding | Reference(s) |
|---|---|---|---|---|---|
| Pralidoxime + Atropine | Mixed OPs | Human Patients | Malondialdehyde (MDA), Superoxide Dismutase (SOD) | No significant change in antioxidant status despite AChE improvement | |
| Pralidoxime + Atropine | Mixed OPs | Human Patients | Thiobarbituric acid reactive substances (TBARS) | Significant decrease in TBARS, indicating attenuation of oxidative stress |
| K-27 | Dichlorvos | Rat | Plasma & Brain Markers | Best reduction of oxidative stress compared to Pralidoxime, Obidoxime, and HI-6 | |
Note: The conflicting findings on Pralidoxime's effect on oxidative stress may be due to differences in the specific OP, the severity of poisoning, and the timing of treatment.
Anticonvulsant and Neurosteroid Therapies
Controlling seizure activity is paramount to preventing long-term brain damage. While diazepam is the standard anticonvulsant, OP-induced seizures can become refractory to benzodiazepines. Neurosteroids, such as ganaxolone, represent a promising alternative as they can modulate GABA-A receptors that are less affected by OP-induced changes.
Studies have shown that neurosteroids are superior to benzodiazepines in terminating OP-induced seizures, especially in delayed treatment scenarios. They also confer robust neuroprotection by reducing neuronal injury and neuroinflammation.
Experimental Protocols and Methodologies
The data presented in this guide are derived from established preclinical models of OP poisoning. Below is a generalized workflow and methodology for assessing the neuroprotective efficacy of a test antidote.
References
Pralidoxime Chloride: A Comparative Analysis of In Vitro Efficacy and In Vivo Outcomes in Organophosphate Poisoning
For Researchers, Scientists, and Drug Development Professionals
Pralidoxime (B1201516) chloride (often referred to as 2-PAM) stands as a cornerstone in the treatment of organophosphate (OP) poisoning, a global health concern stemming from the widespread use of these compounds in agriculture and as chemical nerve agents.[1] The therapeutic rationale for pralidoxime lies in its function as a cholinesterase reactivator. Organophosphates exert their toxicity by inhibiting acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). This inhibition leads to an accumulation of acetylcholine at nerve synapses, resulting in a cholinergic crisis characterized by a range of symptoms from muscle weakness to respiratory failure.[1] Pralidoxime works by cleaving the phosphate-ester bond between the organophosphate and acetylcholinesterase, thereby restoring the enzyme's function.[1]
Despite its well-established in vitro mechanism of action, the clinical effectiveness of pralidoxime has been a subject of ongoing debate. While laboratory studies consistently demonstrate its ability to reactivate inhibited cholinesterase, the translation of this biochemical efficacy into improved patient outcomes in a real-world setting is not always clear-cut. This guide provides a comprehensive comparison of the in vitro and in vivo effectiveness of pralidoxime chloride, supported by experimental data and detailed methodologies, to offer a clearer understanding of its therapeutic potential and limitations.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies, comparing the in vitro reactivation of acetylcholinesterase by pralidoxime with the outcomes observed in in vivo studies, including animal models and human clinical trials.
Table 1: In Vitro Reactivation of Rat Brain Acetylcholinesterase (AChE) by this compound
| Organophosphate Inhibitor | Pralidoxime Concentration (M) | % Reactivation |
| Paraoxon | 10⁻⁵ | Insufficient |
| 10⁻³ | Significant | |
| Chlorpyrifos | 10⁻⁵ | Insufficient |
| 10⁻³ | Significant | |
| Russian VX | 10⁻⁵ | Insufficient |
| 10⁻³ | Significant | |
| VX | 10⁻⁵ | Insufficient |
| 10⁻³ | Significant | |
| Sarin | 10⁻⁵ | Insufficient |
| 10⁻³ | Significant | |
| Soman (B1219632) | 10⁻⁵ | Insufficient |
| 10⁻³ | Insufficient | |
| Tabun | 10⁻⁵ | Insufficient |
| 10⁻³ | Insufficient |
Data sourced from a study on rat brain homogenate where AChE was inhibited to 96% before the addition of pralidoxime for 10 minutes.[2]
Table 2: In Vivo Outcomes of this compound Treatment in a Randomized Controlled Trial of Human Organophosphate Poisoning
| Outcome | Pralidoxime Group | Placebo Group | Adjusted Hazard Ratio (95% CI) | p-value |
| Mortality | 30/121 (24.8%) | 18/114 (15.8%) | 1.69 (0.88–3.26) | 0.12 |
| Need for Intubation | 26/121 (21.5%) | 24/114 (21.1%) | 1.27 (0.71–2.29) | - |
| Red Cell AChE Reactivation (Diethyl OPs) | Substantial | No reactivation | - | - |
| Red Cell AChE Reactivation (Dimethyl OPs) | Moderate | No reactivation | - | - |
This double-blind, randomized, placebo-controlled trial administered a 2g loading dose of this compound followed by a constant infusion of 0.5 g/h.[3]
Table 3: this compound Efficacy in an Animal Model of Carbaryl (B1668338) Poisoning
| Treatment Group | Dose of 2-PAM (mg/kg) | Atropine (B194438) (4 mg/kg) | Fatality Rate |
| Control | 0 | No | 60% |
| Atropine Alone | 0 | Yes | 15% |
| High Dose 2-PAM | 100 | No | Numerically worse than control |
| High Dose 2-PAM + Atropine | 100 | Yes | Numerically worse than control |
| Mid Dose 2-PAM | 50 | No | No different from control |
| Mid Dose 2-PAM + Atropine | 50 | Yes | 10% |
| Low Dose 2-PAM | 25 | No | 25% |
| Low Dose 2-PAM + Atropine | 25 | Yes | 10% |
Female ICR Swiss Albino mice received an LD50 dose of carbaryl subcutaneously, followed by treatment 10 minutes later.
Experimental Protocols
In Vitro Acetylcholinesterase Reactivation Assay (Ellman's Method)
This widely used spectrophotometric assay measures the activity of AChE and its reactivation by compounds like pralidoxime.
Principle: The assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is measured at 412 nm.
Materials:
-
0.1 M Phosphate (B84403) Buffer (pH 8.0)
-
10 mM DTNB solution in phosphate buffer
-
14 mM Acetylthiocholine Iodide (ATCI) solution in deionized water (prepare fresh daily)
-
1 U/mL Acetylcholinesterase (AChE) solution in phosphate buffer (keep on ice)
-
Organophosphate inhibitor solution
-
This compound solution
-
96-well clear, flat-bottom microplate
-
Microplate reader
Procedure:
-
Enzyme Inhibition: Incubate the AChE solution with the organophosphate inhibitor at a specific concentration for a set period (e.g., 30 minutes) to achieve a desired level of inhibition (e.g., 95-96%).
-
Reactivation: Add the this compound solution to the inhibited enzyme mixture and incubate for a defined time (e.g., 10 minutes).
-
Assay Plate Setup:
-
Blank: Phosphate buffer, DTNB, and ATCI.
-
Control (100% activity): Phosphate buffer, AChE solution, DTNB, and solvent for the test compound.
-
Inhibited Control: Phosphate buffer, inhibited AChE solution, DTNB, and solvent.
-
Test Sample: Phosphate buffer, reactivated AChE solution, and DTNB.
-
-
Pre-incubation: Add the buffer, enzyme solutions, and DTNB to the respective wells and incubate for 10 minutes at 25°C.
-
Initiate Reaction: Add the ATCI solution to all wells to start the reaction.
-
Measurement: Immediately begin kinetic measurements of absorbance at 412 nm using a microplate reader.
-
Calculation: The rate of change in absorbance is proportional to the AChE activity. The percentage of reactivation is calculated using the following formula: % Reactivation = [(Activity of reactivated enzyme - Activity of inhibited enzyme) / (Activity of uninhibited enzyme - Activity of inhibited enzyme)] x 100
In Vivo Animal Model of Organophosphate Poisoning
Animal models are crucial for evaluating the therapeutic efficacy of antidotes like pralidoxime in a whole-organism context.
Principle: To induce a state of organophosphate poisoning in an animal model (e.g., mice, rats, guinea pigs) and then administer pralidoxime to assess its ability to mitigate toxic signs, improve survival, and reactivate cholinesterase.
Materials:
-
Laboratory animals (e.g., female ICR Swiss Albino mice, 25-30g)
-
Organophosphate agent (e.g., carbaryl, paraoxon)
-
This compound solution for injection
-
Atropine Sulfate solution for injection
-
Syringes and needles for administration
-
Animal housing and monitoring equipment
Procedure:
-
Acclimation: Acclimate animals to the laboratory conditions for a period before the experiment.
-
Induction of Poisoning: Administer a lethal or sub-lethal dose (e.g., LD50) of the organophosphate to the animals via a relevant route (e.g., subcutaneous, intraperitoneal, or oral).
-
Treatment: After a specified time post-exposure (e.g., 10 minutes), administer the treatment. This can include:
-
A control group receiving a placebo (e.g., normal saline).
-
A group receiving pralidoxime alone at various doses.
-
A group receiving atropine alone.
-
A group receiving a combination of pralidoxime and atropine.
-
Administration is typically intraperitoneal or intramuscular.
-
-
Monitoring: Observe the animals for a set period (e.g., 24 hours) for clinical signs of toxicity (e.g., muscle fasciculations, salivation, respiratory distress) and survival.
-
Data Collection:
-
Record the number of survivors in each group at the end of the observation period.
-
At the end of the study, blood and tissue samples can be collected to measure cholinesterase activity using the Ellman's method or a similar assay.
-
Visualizations
Caption: Mechanism of Pralidoxime Action.
Caption: In Vitro AChE Reactivation Workflow.
Discussion and Conclusion
The presented data highlights a significant discrepancy between the in vitro and in vivo effectiveness of this compound. In vitro studies consistently demonstrate that at sufficient concentrations (e.g., 10⁻³ M), pralidoxime can effectively reactivate acetylcholinesterase inhibited by a range of organophosphates, with the notable exceptions of aged enzyme and certain OPs like soman and tabun.
However, the translation of this biochemical reactivation into clinical benefit is less clear. The randomized controlled trial data presented in Table 2, for instance, showed that despite achieving substantial to moderate red cell AChE reactivation, pralidoxime did not significantly improve survival or reduce the need for intubation in patients with organophosphate poisoning. In fact, mortality was non-significantly higher in the pralidoxime group. This lack of correlation could be attributed to several factors, including:
-
Pharmacokinetics: The therapeutic effect of pralidoxime is dependent on maintaining an adequate plasma concentration. The short half-life of pralidoxime may necessitate continuous infusion to sustain therapeutic levels.
-
Type of Organophosphate: The efficacy of pralidoxime varies depending on the specific organophosphate. It is generally more effective against diethyl OPs than dimethyl OPs.
-
"Aging" of the Inhibited Enzyme: Over time, the bond between the organophosphate and acetylcholinesterase can undergo a process called "aging," where it becomes resistant to reactivation by oximes. The time to aging varies depending on the specific organophosphate.
-
Central Nervous System Penetration: As a quaternary ammonium (B1175870) compound, pralidoxime has limited ability to cross the blood-brain barrier, which may limit its effectiveness in reversing the central nervous system effects of organophosphate poisoning.
The animal model data (Table 3) further complicates the picture, suggesting that the dose of pralidoxime is a critical factor, with high doses potentially being less effective or even detrimental in certain contexts.
References
Pralidoxime Chloride in Organophosphate Poisoning: A Comparative Analysis of Clinical Trial Data
For Researchers, Scientists, and Drug Development Professionals
Pralidoxime (B1201516) chloride, an oxime-based acetylcholinesterase (AChE) reactivator, has been a cornerstone in the treatment of organophosphate (OP) poisoning for decades. However, its clinical efficacy remains a subject of considerable debate. This guide provides a comprehensive statistical analysis of key clinical trial data on pralidoxime chloride, comparing its performance against placebo and other oxime alternatives, supported by experimental data and detailed methodologies.
This compound vs. Placebo: A Review of Clinical Endpoints
Numerous randomized controlled trials (RCTs) and meta-analyses have investigated the efficacy of this compound in conjunction with atropine (B194438) and supportive care for OP poisoning. The primary outcomes typically assessed are mortality, the need for mechanical ventilation, and the incidence of intermediate syndrome, a condition of muscle weakness that can occur after the acute cholinergic crisis.
A systematic review and meta-analysis of six RCTs involving 646 patients revealed no statistically significant benefit of pralidoxime in reducing mortality or the need for ventilator support.[1][2] In fact, the data suggested a trend towards increased mortality in the pralidoxime group.[1][2]
| Outcome | Pralidoxime Group | Control Group | Risk Ratio (RR) | 95% Confidence Interval (CI) | P-value |
| Mortality | 22.4% (73/326) | 14.1% (45/320) | 1.53 | 0.97 to 2.41 | 0.07 |
| Need for Ventilator Support | 33.7% (110/326) | 26.9% (86/320) | 1.29 | 0.97 to 1.71 | 0.08 |
| Incidence of Intermediate Syndrome | 43.8% (46/105) | 26.7% (28/105) | 1.63 | 1.01 to 2.62 | 0.04 |
Table 1: Summary of Outcomes from a Meta-Analysis of Pralidoxime vs. Placebo in OP Poisoning.[1]
Notably, the incidence of intermediate syndrome was significantly higher in patients receiving pralidoxime. These findings are consistent with other literature that questions the clinical benefit of pralidoxime in acute OP poisoning.
One large, double-blind, randomized placebo-controlled trial involving 235 patients found a non-significant increase in mortality in the pralidoxime group (24.8%) compared to the placebo group (15.8%). This study also reported no significant difference in the need for intubation between the two groups.
The Dosing Dilemma: Is More Better?
A significant point of contention in the clinical use of pralidoxime is the optimal dosing regimen. Some studies suggest that the lack of observed efficacy may be due to inadequate dosing. The World Health Organization (WHO) recommends a high-dose regimen of a 30 mg/kg loading dose followed by an 8 mg/kg/h infusion.
A randomized controlled trial comparing a high-dose regimen (1 g/h for 48 hours) to a low-dose regimen (1 g every four hours) of pralidoxime iodide in 200 patients with moderately severe OP poisoning found significantly lower mortality (1% vs 8%) in the high-dose group. However, another study found that even a high-dose regimen was not effective.
Comparison with Other Oximes
While human clinical trial data directly comparing pralidoxime to other oximes is limited, preclinical and in-vitro studies suggest that other oximes may offer advantages in certain situations.
| Oxime | Key Comparative Findings | Study Type |
| Obidoxime | - More potent than pralidoxime, allowing for lower effective doses.- May have an alternative beneficial mechanism by antagonizing nicotinic ACh receptors.- In vitro studies show it to be a more effective reactivator for AChE inhibited by dimethyl-OPs and diethyl-OPs compared to pralidoxime.- Showed better protection against paraoxon-induced mortality in rats compared to pralidoxime. | In-vitro, Animal |
| Trimedoxime | - Found to be the most effective oxime in a study on rats poisoned with various OP insecticides. | Animal |
| HI-6 | - May be preferred for the treatment of cyclosarin (B1206272) and soman (B1219632) poisoning. | Review |
| Experimental K-Oximes (e.g., K027) | - Showed superior in vivo efficacy in reducing mortality from paraoxon (B1678428) poisoning in rats compared to pralidoxime and obidoxime. | Animal |
Table 2: Comparative Efficacy of Pralidoxime with Other Oximes.
It is important to note that while these preclinical findings are promising, they have not been consistently translated into clinical benefits in human studies. The choice of oxime may also depend on the specific organophosphate compound involved.
Experimental Protocols
The methodologies of the key clinical trials cited provide a framework for understanding the evidence base for pralidoxime's use.
Representative Randomized Controlled Trial Protocol: Pralidoxime vs. Placebo
-
Study Design: Double-blind, randomized, placebo-controlled trial.
-
Participants: Patients with a history of acute self-poisoning with an organophosphorus insecticide.
-
Intervention:
-
Treatment Group: this compound (e.g., 2 g loading dose over 20 minutes, followed by a constant infusion of 0.5 g/h for up to 7 days).
-
Control Group: Saline placebo administered identically.
-
-
Standard Care: All patients receive atropine and supportive care as needed.
-
Primary Outcome: Mortality.
-
Secondary Outcomes: Need for intubation, duration of intubation, and time to death.
-
Data Analysis: Intention-to-treat analysis, with outcomes compared using risk ratios or hazard ratios and appropriate statistical tests (e.g., Chi-square test, log-rank test).
Visualizing the Clinical Trial Workflow
The following diagram illustrates a typical workflow for a randomized controlled trial evaluating the efficacy of this compound.
A typical workflow for a randomized controlled trial of this compound.
Signaling Pathway of Pralidoxime Action
Pralidoxime's primary mechanism of action is the reactivation of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. Organophosphates inhibit AChE by phosphorylating its active site.
References
- 1. A comparison of trimedoxime, obidoxime, pralidoxime and HI-6 in the treatment of oral organophosphorus insecticide poisoning in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Efficacy of Pralidoxime in the Treatment of Organophosphate Poisoning in Humans: A Systematic Review and Meta-analysis of Randomized Trials - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Pralidoxime Chloride: An Analysis of Reproducibility and Efficiency
For researchers, scientists, and professionals in drug development, the selection of a synthetic route for an active pharmaceutical ingredient is a critical decision, balancing efficiency, safety, and reproducibility. This guide provides a comparative analysis of common synthesis methods for Pralidoxime (B1201516) Chloride (2-PAM), an essential antidote for organophosphate poisoning.
This document outlines the experimental protocols for various synthetic pathways to Pralidoxime Chloride, presenting quantitative data on their respective yields and purities. Visual workflows for each method are provided to facilitate a clear understanding of the chemical transformations involved.
Comparative Analysis of Synthesis Methods
The reproducibility and efficiency of a synthesis are paramount in pharmaceutical manufacturing. The following table summarizes the key quantitative metrics for different this compound synthesis routes, offering a clear comparison to aid in method selection.
| Synthesis Method | Starting Material | Key Reagents | Reported Yield | Reported Purity | Reference |
| Method 1: Traditional Route | Pyridine-2-carboxaldehyde | Hydroxylamine, Methyl Iodide | Not explicitly stated | Not explicitly stated | [1] |
| Method 2: Safer Methylation (Mesylate) | Pyridine-2-aldoxime (B213160) | Methyl methanesulfonate (B1217627), HCl | 90% | >99% | [2][3][4] |
| Method 3: Safer Methylation (Tosylat) | Pyridine-2-aldoxime | Methyl tosylate, HCl | 90% | >99% | [2] |
| Method 4: From 2-Methylpyridine | 2-Methylpyridine | Chloromethane (B1201357), Ethyl nitrite | ~47-54% | 99.64-99.70% |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful synthesis of pharmaceutical compounds. The following sections provide methodologies for the key synthesis routes of this compound.
Method 1: Traditional Synthesis from Pyridine-2-carboxaldehyde
This classical approach involves a two-step process starting with the formation of the oxime followed by quaternization of the pyridine (B92270) nitrogen.
Step 1: Synthesis of Pyridine-2-aldoxime
-
Pyridine-2-carboxaldehyde is treated with hydroxylamine.
-
The reaction mixture is typically stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
The resulting pyridine-2-aldoxime is then isolated and purified.
Step 2: N-Alkylation to form Pralidoxime Iodide
-
Pyridine-2-aldoxime is alkylated using methyl iodide.
-
The reaction is generally carried out in a suitable solvent, such as acetone (B3395972) or acetonitrile.
-
The product, pralidoxime iodide, precipitates from the reaction mixture and can be collected by filtration.
Step 3: Anion Exchange to this compound (if required)
-
If the chloride salt is desired, the iodide salt can be converted to the chloride salt through an anion exchange resin or by metathesis with a chloride salt.
Method 2 & 3: Safer Methylation Routes via Mesylate or Tosylate Intermediates
To avoid the use of hazardous methyl halides, alternative methylation agents can be employed. These methods proceed through an intermediate salt which is then converted to the final chloride product.
Step 1: Formation of Pyridine-2-aldoxime
-
This step is identical to Step 1 of the Traditional Method.
Step 2a: Synthesis of 2-PAM Mesylate
-
Pyridine-2-aldoxime is reacted with methyl methanesulfonate in acetonitrile.
-
The reaction mixture is heated to reflux to afford 2-PAM mesylate in high yields.
Step 2b: Synthesis of 2-PAM Tosylate
-
Alternatively, pyridine-2-aldoxime can be reacted with methyl tosylate in toluene.
-
This reaction also proceeds at elevated temperatures to yield 2-PAM tosylate.
Step 3: Conversion to this compound
-
Either 2-PAM mesylate or 2-PAM tosylate is treated with dry hydrogen chloride gas in isopropanol.
-
This final step yields this compound in high purity.
Method 4: Synthesis from 2-Methylpyridine
This route offers an alternative starting material and a different sequence of chemical transformations.
Step 1: Methylation of 2-Methylpyridine
-
2-Methylpyridine is reacted with chloromethane to produce 1,2-dimethylpyridinium chloride.
Step 2: Nitrosation Reaction
-
The 1,2-dimethylpyridinium chloride undergoes a nitrosation reaction with ethyl nitrite.
-
This step forms the oxime functionality, yielding crude 1-methyl-2-pyridinecarboxaldehyde oxime chloride (this compound).
Step 3: Recrystallization
-
The crude this compound is purified by recrystallization from an ethanol/water mixture to yield the final product with high purity.
Synthesis Workflow Visualizations
The following diagrams illustrate the chemical pathways for the described synthesis methods of this compound.
References
- 1. Pralidoxime - Wikipedia [en.wikipedia.org]
- 2. NIScPR Online Periodical Repository: A simple process for the preparation of this compound [nopr.niscpr.res.in]
- 3. [PDF] A simple process for the preparation of this compound | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
Pralidoxime Chloride in Organophosphate Poisoning: A Comparative Guide to Long-Term Outcomes in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the long-term outcomes of Pralidoxime (B1201516) Chloride (2-PAM) treatment in animal models of organophosphate (OP) poisoning. It offers an objective comparison with alternative oximes and presents supporting experimental data to inform future research and drug development in this critical area.
Executive Summary
Organophosphate poisoning remains a significant global health concern. The standard treatment often includes the acetylcholinesterase (AChE) reactivator, Pralidoxime Chloride (2-PAM). However, its efficacy, particularly concerning long-term neurological, cognitive, and neuromuscular sequelae, is a subject of ongoing research and debate. This guide synthesizes findings from various animal model studies to provide a comparative analysis of 2-PAM's long-term effectiveness. The data presented highlight the variability in outcomes depending on the specific organophosphate, the animal model used, and the timing of treatment. Furthermore, emerging evidence on newer oximes, such as HI-6, suggests potentially superior long-term neuroprotective effects compared to 2-PAM.
Comparative Efficacy of Pralidoxime and Alternatives
The following tables summarize quantitative data from key animal studies, comparing the long-term outcomes of Pralidoxime treatment with no treatment or alternative oximes.
Long-Term Neurobehavioral and Cognitive Outcomes
| Animal Model | Organophosphate | Treatment(s) | Key Long-Term Outcomes (1 year post-exposure) | Results | Reference |
| Rat (Sprague-Dawley) | Paraoxon (B1678428) | Atropine (B194438) + 2-PAM + Diazepam | Forced Swim Test: Immobility time (seconds) | Treated: 78.5 ± 8.5 sControl: 44.5 ± 3.8 s (p=0.04) | [1] |
| Novel Object Recognition Test: Discrimination Ratio | Treated: Negative discrimination ratio (indicative of impaired recognition memory)Control: Positive discrimination ratio | [1] |
Neuromuscular and Histopathological Outcomes
| Animal Model | Organophosphate | Treatment(s) | Key Long-Term Outcomes | Results | Reference |
| Rat | Metamidophos | Pralidoxime (single administration at 0, 1, 3, 6, or 12h post-intoxication) | Diaphragm Muscle Necrosis: Area fraction of necrotic muscle fibers | Protection against necrosis observed in all groups except the 12-hour group. Earlier administration resulted in greater protection. | [2] |
Comparative Efficacy of Different Oximes on Survival and AChE Reactivation
| Animal Model | Organophosphate | Treatment(s) | Key Outcomes | Results | Reference |
| Rat | Tabun (B1200054) | Atropine + PralidoximeAtropine + HI-6Atropine + K870 | Brain AChE Reactivation | K870 and Pralidoxime showed comparable reactivation.HI-6 showed negligible reactivation. | [3] |
| Neuroprotection (Functional Observational Battery & Histopathology) | K870 showed slightly higher neuroprotection than Pralidoxime and was similar to HI-6. | [3] | |||
| Rat | 26 different OP insecticides | Atropine + Diazepam + PralidoximeAtropine + Diazepam + ObidoximeAtropine + Diazepam + TrimedoximeAtropine + Diazepam + HI-6 | Antidotal Efficacy (Survival against 2x LD50) | Trimedoxime was the most effective overall.Obidoxime, Pralidoxime, and HI-6 had low effectiveness against phosphonates and phosphorothiolates. |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate replication and further investigation.
Long-Term Neurobehavioral Assessment in Rats (Paraoxon Poisoning)
-
Animal Model: Male Sprague-Dawley rats (250-300 g).
-
Organophosphate Intoxication: A single subcutaneous (s.c.) injection of paraoxon (4 mg/kg) dissolved in ice-cold phosphate-buffered saline (PBS).
-
Antidotal Treatment:
-
One minute following paraoxon injection, rats were injected with atropine sulfate (B86663) (2 mg/kg, intraperitoneally, i.p.) and 2-PAM (25 mg/kg, intramuscularly, i.m.).
-
Seizures were controlled with three sequential injections of diazepam (5 mg/kg, i.p.) along with 2-PAM at 1, 3, and 5 hours following the onset of status epilepticus.
-
-
Long-Term Outcome Assessment (1 year post-exposure):
-
Forced Swim Test: To assess depressive-like behavior by measuring the total time of immobility.
-
Novel Object Recognition Test: To evaluate recognition memory by measuring the time spent exploring a novel object versus a familiar one.
-
Assessment of Muscle Necrosis in Rats (Metamidophos Poisoning)
-
Animal Model: Rats.
-
Organophosphate Intoxication: Intoxication with the organophosphate compound metamidophos.
-
Treatment: A single administration of pralidoxime at different time points after intoxication (0, 1, 3, 6, and 12 hours).
-
Outcome Assessment:
-
Histopathology: The diaphragm muscle was collected for analysis.
-
Morphometry: The area fraction occupied by necrotic muscle fibers was quantified to assess the degree of muscle damage.
-
Comparative Neuroprotection and AChE Reactivation in Rats (Tabun Poisoning)
-
Animal Model: Male Wistar rats.
-
Organophosphate Intoxication: Sublethal dose of tabun.
-
Antidotal Treatment: Atropine in combination with either Pralidoxime, HI-6, or K870.
-
Outcome Assessment:
-
Functional Observational Battery: Conducted at 2 and 24 hours after tabun administration to assess neurotoxicity.
-
Histopathological Evaluation: To investigate tabun-induced brain damage.
-
AChE Activity: Measured in the brain using a standard spectrophotometric method to determine the central reactivating effects of the oximes.
-
Visualizing Experimental Workflows and Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and the underlying signaling pathway of organophosphate poisoning and its treatment.
Caption: Workflow for the long-term neurobehavioral study in rats.
Caption: Signaling pathway of organophosphate poisoning and Pralidoxime action.
Conclusion and Future Directions
The evidence from animal models suggests that while this compound can be effective in mitigating some of the acute effects of organophosphate poisoning, its long-term efficacy, particularly in preventing chronic neurological and cognitive deficits, is variable and may be limited. Early administration appears to be crucial for outcomes such as reducing muscle necrosis.
Comparative studies indicate that newer oximes, such as HI-6 and other experimental compounds, may offer superior protection against certain organophosphates and could be more effective in preventing long-term neurological damage. However, a significant gap remains in the literature regarding comprehensive, long-term comparative studies that assess a wide range of functional outcomes, including cognitive, behavioral, and neuromuscular recovery.
Future research should focus on:
-
Conducting long-term studies in various animal models that directly compare the efficacy of Pralidoxime with newer oximes and other potential therapeutic agents.
-
Utilizing a battery of behavioral and functional tests to provide a more complete picture of long-term recovery.
-
Investigating the histopathological changes in the brain and neuromuscular system in correlation with functional outcomes.
-
Exploring the therapeutic window for different treatments to optimize long-term neuroprotection.
By addressing these research priorities, the scientific community can move closer to developing more effective treatments to mitigate the devastating long-term consequences of organophosphate poisoning.
References
- 1. DEVELOPMENT-OF-CHRONIC-DEPRESSION-AND-COGNITIVE-DEFICITS-IN-A-RAT-MODEL-OF-ORGANOPHOSPHATE-PARAOXON-TOXICITY [aesnet.org]
- 2. Protective effect of early and late administration of pralidoxime against organophosphate muscle necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Comparison of the Neuroprotective and Reactivating Efficacy of a Novel Bispyridinium Oxime K870 with Commonly Used Pralidoxime and the Oxime HI-6 in Tabun-Poisoned Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Pralidoxime Chloride
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper disposal of chemical reagents like Pralidoxime Chloride is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, aligning with best practices to build a foundation of trust and safety in your daily operations.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is crucial to be equipped with the appropriate personal protective equipment (PPE) and to be aware of the immediate actions to take in case of accidental exposure.
Personal Protective Equipment (PPE) Summary
| Equipment | Specification | Purpose |
| Eye Protection | Tightly fitting safety goggles with side-shields | To protect eyes from dust, splashes, and vapors. |
| Hand Protection | Chemical impermeable gloves | To prevent skin contact with the chemical. |
| Respiratory Protection | Approved/certified dust respirator | To avoid inhalation of dust particles. |
| Body Protection | Lab coat, impervious clothing | To protect skin and personal clothing from contamination. |
In the event of accidental release, personnel should be evacuated to a safe area, and all sources of ignition must be removed.[1] Spills should be contained to prevent entry into drains and waterways.[1][2] For cleanup, use spark-proof tools and explosion-proof equipment.[1]
Step-by-Step Disposal Procedure
The primary methods for the proper disposal of this compound are through a licensed chemical destruction plant or by controlled incineration.[1] Discharging this compound into sewer systems is not a permissible disposal method.
1. Waste Collection and Storage:
-
Collect waste this compound and any contaminated materials in suitable, closed, and clearly labeled containers.
-
Store these containers in a cool, dry, and well-ventilated area, away from incompatible materials and foodstuffs.
-
Ensure containers are securely sealed to prevent leaks or spills.
2. Disposal of Unused or Expired Material:
-
Expired or waste pharmaceuticals should be handled in accordance with applicable regulations.
-
It is recommended to contact a licensed professional waste disposal service to handle the material.
-
Alternatively, the waste can be transported by a state-licensed medical waste contractor for disposal in a licensed hazardous or toxic waste landfill or incinerator.
3. Disposal of Contaminated Packaging:
-
Containers that held this compound can be triple-rinsed (or the equivalent).
-
After thorough cleaning, the containers may be offered for recycling or reconditioning.
-
Alternatively, puncture the packaging to render it unusable for other purposes and dispose of it in a sanitary landfill.
-
For combustible packaging materials, controlled incineration with flue gas scrubbing is a viable option.
4. Spill Cleanup and Disposal:
-
In case of a spill, avoid dust formation.
-
For dry spills, use dry cleanup procedures such as sweeping or vacuuming, and place the collected material into a sealed container for disposal. It is advisable to dampen the material with water to prevent dusting before sweeping.
-
For wet spills, absorb the solution with an inert material (e.g., diatomite) and collect it for disposal.
-
Clean the spill area by spreading water on the contaminated surface and dispose of the cleaning water in accordance with local and regional authority requirements.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: this compound Disposal Workflow.
This comprehensive approach to the disposal of this compound ensures the safety of laboratory personnel and minimizes environmental impact, reinforcing a culture of safety and responsibility within the scientific community.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
